molecular formula C19H13Cl4NO B3104066 (E,E)-RAMB4

(E,E)-RAMB4

货号: B3104066
分子量: 413.1 g/mol
InChI 键: GJPXGFGIFQWUOC-ACFHMISVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one is a synthetic curcumin analog belonging to the class of 3,5-dibenzylidenepiperidin-4-ones. These compounds are characterized by a central piperidin-4-one ring where the nitrogen can be substituted with various groups, and the 3 and 5 positions are functionalized with benzylidene rings via an E-configured double bond . The specific 3,4-dichlorophenyl substituents on this compound are designed to enhance its electronic properties and potential biological activity. This compound is of significant interest in medicinal chemistry research. Analogs within this chemical family are investigated for their wide range of biological activities, including potent cytotoxic and anti-cancer properties . The structural motif of the alpha,beta-unsaturated ketone (enone) is known to be a key pharmacophore, and the halogen substitution on the aromatic rings can be crucial for optimizing biological interactions and potency, as seen in studies on similar halogen-substituted N-methyl-4-piperidone curcumin analogs . Furthermore, beyond its biological potential, the extended conjugated system and the presence of electron-withdrawing substituents make related 4-piperidone derivatives candidates for materials science research, particularly in the study of nonlinear optical (NLO) properties for potential application in optoelectronics . The compound is supplied for research purposes. Handling should be performed by qualified professionals in a laboratory setting. FOR RESEARCH USE ONLY (RUO). Not intended for diagnostic, therapeutic, or any human use.

属性

IUPAC Name

(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl4NO/c20-15-3-1-11(7-17(15)22)5-13-9-24-10-14(19(13)25)6-12-2-4-16(21)18(23)8-12/h1-8,24H,9-10H2/b13-5+,14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPXGFGIFQWUOC-ACFHMISVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1NC/C(=C\C2=CC(=C(C=C2)Cl)Cl)/C(=O)/C1=C/C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (E,E)-RAMB4: Synthesis, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E,E)-RAMB4, chemically known as (3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one, is a synthetic compound belonging to the class of 3,5-bis(arylidene)-4-piperidones. This class of molecules has garnered significant interest in medicinal chemistry due to their potent anti-tumor and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activities of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented to facilitate further research and development. The mechanism of action, particularly its role in inducing apoptosis through the Bcl-2 signaling pathway, is elucidated with a corresponding signaling pathway diagram.

Chemical Structure and Properties

This compound is a symmetrical molecule featuring a central piperidin-4-one ring substituted with two (3,4-dichlorophenyl)methylidene groups at the 3 and 5 positions. The "(E,E)" designation refers to the stereochemistry of the exocyclic double bonds.

PropertyValue
IUPAC Name (3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one
Synonym This compound
CAS Number 919109-61-5
Molecular Formula C₁₉H₁₃Cl₄NO
Molecular Weight 413.13 g/mol
Appearance Yellow solid

Synthesis

The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation reaction. This method involves the base-catalyzed reaction of 4-piperidone with two equivalents of 3,4-dichlorobenzaldehyde.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Piperidone hydrochloride monohydrate

  • 3,4-Dichlorobenzaldehyde

  • Acetic acid

  • Hydrogen chloride gas or concentrated hydrochloric acid

  • Ethanol

  • Dichloromethane

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-piperidone hydrochloride monohydrate (1 equivalent) and 3,4-dichlorobenzaldehyde (2 equivalents) in glacial acetic acid.

  • Saturate the solution with hydrogen chloride gas or add concentrated hydrochloric acid dropwise while stirring at room temperature.

  • Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the precipitate and wash thoroughly with water.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Dry the purified product under vacuum to obtain this compound as a yellow solid.

Note: The specific reaction conditions, such as temperature and reaction time, may be optimized for better yield and purity.

G 4-Piperidone 4-Piperidone Claisen-Schmidt Condensation Claisen-Schmidt Condensation 4-Piperidone->Claisen-Schmidt Condensation 3,4-Dichlorobenzaldehyde 3,4-Dichlorobenzaldehyde 3,4-Dichlorobenzaldehyde->Claisen-Schmidt Condensation Acetic Acid (Solvent) Acetic Acid (Solvent) Acetic Acid (Solvent)->Claisen-Schmidt Condensation HCl (Catalyst) HCl (Catalyst) HCl (Catalyst)->Claisen-Schmidt Condensation This compound (Crude) This compound (Crude) Claisen-Schmidt Condensation->this compound (Crude) Purification Purification This compound (Crude)->Purification This compound (Pure) This compound (Pure) Purification->this compound (Pure)

Caption: Synthetic workflow for this compound.

Biological Activities

This compound and related 3,5-bis(arylidene)-4-piperidones exhibit a range of biological activities, most notably anti-tumor and anti-inflammatory effects.

Anti-Tumor Activity

The anti-neoplastic properties of this class of compounds are attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. The α,β-unsaturated ketone moieties are thought to act as Michael acceptors, reacting with nucleophilic groups in cellular macromolecules, such as thiol groups in proteins, thereby disrupting their function and triggering cell death.

Quantitative Data: Cytotoxicity of this compound Analogues

Compound DerivativeCell LineIC₅₀ (µM)Reference
3,5-bis(benzylidene)-4-piperidoneMolt 4/C8 (Leukemia)< 10[1]
3,5-bis(benzylidene)-4-piperidoneCEM (Leukemia)< 10[1]
3,5-bis(benzylidene)-4-piperidoneL1210 (Murine Leukemia)< 10[1]
N-Aroyl-3,5-bis(benzylidene)-4-piperidonesHCT116 (Colon Cancer)0.15 - 0.28[2]
N-Aroyl-3,5-bis(benzylidene)-4-piperidonesHeLa (Cervical Cancer)0.15 - 0.28[2]
Mechanism of Apoptosis Induction

Studies on related compounds suggest that the apoptotic mechanism involves the intrinsic (mitochondrial) pathway. This is characterized by the depolarization of the mitochondrial membrane, activation of caspases, and cleavage of poly(ADP-ribose) polymerase (PARP).

Bcl2_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion RAMB4 This compound Bcl2 Bcl-2 (Anti-apoptotic) RAMB4->Bcl2 Inhibits Bax Bax (Pro-apoptotic) RAMB4->Bax Promotes Bcl2->Bax Inhibits Mito_Membrane Mitochondrial Membrane Potential Bax->Mito_Membrane Depolarizes CytoC Cytochrome c Apaf1 Apaf-1 CytoC->Apaf1 Activates Mito_Membrane->CytoC Release Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Induces Cleaved_PARP Cleaved PARP Cleaved_PARP->Apoptosis Marker of

Caption: Proposed apoptotic signaling pathway of this compound.

Anti-inflammatory Activity

This compound has been reported to exhibit anti-inflammatory effects by reducing the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced inflammatory models. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) wells.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value using appropriate software.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat cells with this compound dilutions incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

Western Blot Analysis for Apoptosis Markers

This protocol is for detecting the expression of key apoptosis-related proteins such as cleaved caspase-3 and cleaved PARP.

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Electrophoresis and blotting apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and quantify the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. β-actin is used as a loading control.

Nitric Oxide (NO) Assay (Griess Test)

This protocol is for measuring the anti-inflammatory effect of this compound by quantifying nitrite levels in cell culture supernatants.

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound stock solution

  • Griess reagent (Part A: Sulfanilamide solution; Part B: N-(1-Naphthyl)ethylenediamine dihydrochloride solution)

  • Sodium nitrite standard

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Prepare a standard curve using sodium nitrite.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent Part A to each supernatant sample and standard, and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration in the samples using the standard curve.

Conclusion

This compound is a promising scaffold for the development of novel anti-cancer and anti-inflammatory agents. Its synthesis is straightforward, and its biological activities are significant. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this and related compounds. Future studies should focus on elucidating the precise molecular targets and further optimizing the structure to enhance efficacy and reduce potential toxicity.

References

An In-Depth Technical Guide to (E,E)-RAMB4 (NSC745885): Synthesis, Mechanism of Action, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

(E,E)-RAMB4 , also identified by its National Cancer Institute designation NSC745885 , is a synthetic compound with demonstrated anti-tumor properties.

IdentifierValue
IUPAC Name (3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one
CAS Number 919091-61-5
Molecular Formula C₁₉H₁₃Cl₄NO
Molecular Weight 413.12 g/mol

Biological Activity and Mechanism of Action

NSC745885 exhibits selective cytotoxicity against a variety of cancer cell lines while showing minimal toxicity to normal cells. Its primary mechanism of action involves the targeted degradation of Enhancer of zeste homolog 2 (EZH2), a key component of the Polycomb Repressive Complex 2 (PRC2).

EZH2 Degradation: NSC745885 acts as a potent down-regulator of EZH2 by inducing its degradation through the ubiquitin-proteasome pathway. This leads to the reactivation of EZH2-silenced tumor suppressor genes.

Induction of Apoptosis: The compound effectively induces apoptosis in cancer cells. This is achieved, in part, by decreasing the protein levels of X-linked inhibitor of apoptosis protein (XIAP) and increasing the levels of cleaved caspase-3, a key executioner of apoptosis.[1]

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by NSC745885.

EZH2_Degradation_Pathway cluster_ub Ubiquitination NSC745885 NSC745885 (this compound) E3_Ligase E3 Ubiquitin Ligase NSC745885->E3_Ligase induces Proteasome Proteasome Repression Transcriptional Repression EZH2 EZH2 EZH2->Proteasome degradation Tumor_Suppressor Tumor Suppressor Genes (e.g., CDKN1C, DAB2IP, WNT5a) EZH2->Tumor_Suppressor silences Ub Ubiquitin Ub->E3_Ligase E3_Ligase->EZH2 ubiquitinates

Figure 1: Mechanism of NSC745885-induced EZH2 degradation via the ubiquitin-proteasome pathway.

Apoptosis_Pathway NSC745885 NSC745885 (this compound) XIAP XIAP (Inhibitor of Apoptosis) NSC745885->XIAP downregulates Pro_Caspase3 Pro-caspase-3 NSC745885->Pro_Caspase3 promotes cleavage Caspase3 Cleaved Caspase-3 (Active) XIAP->Caspase3 inhibits Pro_Caspase3->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis executes

Figure 2: Apoptosis induction by NSC745885 through XIAP downregulation and Caspase-3 activation.

Quantitative Data

The anti-tumor efficacy of NSC745885 has been quantified in various studies. The following tables summarize key findings.

Table 1: In Vitro Cytotoxicity

Cell LineCancer TypeAssayEndpointValueTreatment Duration
SASOral Squamous Cell CarcinomaCell ViabilityIC₅₀0.85 µM72 hours[1]
SASOral Squamous Cell CarcinomaApoptosis AssayAnnexin V Positive CellsDose-dependent increase24 hours[1]

Table 2: In Vivo Efficacy

Animal ModelCancer TypeTreatmentOutcome
Xenograft Mouse ModelOral Squamous Cell Carcinoma2 mg/kg, intraperitoneal injection, daily for 10 daysSignificant reduction in tumor size compared to vehicle control[1]

Experimental Protocols

Synthesis of (3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one

The synthesis is typically achieved through a Claisen-Schmidt condensation reaction.

Materials:

  • Piperidin-4-one hydrochloride

  • 3,4-Dichlorobenzaldehyde

  • Acetic acid

  • Hydrogen chloride (gas or solution in a compatible solvent)

  • Ethanol

Procedure:

  • A mixture of piperidin-4-one hydrochloride (1 equivalent) and 3,4-dichlorobenzaldehyde (2 equivalents) is dissolved in acetic acid.

  • Hydrogen chloride is bubbled through the solution, or a solution of HCl is added, to catalyze the reaction.

  • The reaction mixture is stirred at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice water, leading to the precipitation of the crude product.

  • The precipitate is collected by filtration, washed with water, and then recrystallized from a suitable solvent, such as ethanol, to yield the purified product.

Cell Viability Assay (MTT Assay)

Materials:

  • 96-well plates

  • Cancer cells of interest

  • Complete cell culture medium

  • NSC745885 stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of NSC745885 (and a vehicle control, DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • Cancer cells treated with NSC745885

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest both adherent and floating cells after treatment with NSC745885 for the desired time.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

Materials:

  • Cancer cells treated with NSC745885

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-XIAP, anti-caspase-3, anti-cleaved caspase-3, anti-EZH2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse treated cells in RIPA buffer and determine protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.

References

(E,E)-RAMB4: An In-Depth Technical Guide on its Discovery and Origin

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations for a compound designated "(E,E)-RAMB4" have yielded no specific findings in the public scientific literature. This suggests that "this compound" may be a novel, yet-to-be-published compound, an internal project codename, or a potential misnomer for a different chemical entity. The following guide is structured to serve as a template for the comprehensive analysis of a novel compound, outlining the necessary data, experimental protocols, and pathway visualizations that would be critical for researchers, scientists, and drug development professionals. Once information on "this compound" becomes available, this framework can be populated accordingly.

Discovery and Origin

This section would typically detail the initial identification of the compound. Key aspects to be covered would include:

  • Screening Process: Was the compound identified through a high-throughput screen, a fragment-based screen, or another discovery method?

  • Source: Was it isolated from a natural source (e.g., plant, microorganism) or was it the product of a synthetic chemistry campaign?

  • Initial Rationale: What was the therapeutic target or biological hypothesis that led to the investigation of this chemical scaffold?

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical characteristics is fundamental.

PropertyValueMethod of Determination
Molecular Formula TBDMass Spectrometry
Molecular Weight TBDMass Spectrometry
IUPAC Name TBDNMR Spectroscopy
CAS Registry Number TBD-
Stereochemistry (E,E)X-ray Crystallography
Solubility TBDNephelometry
LogP TBDHPLC
pKa TBDPotentiometric Titration

Synthesis and Purification

Detailed protocols are essential for reproducibility.

Synthetic Route

A diagram illustrating the synthetic pathway would be presented here.

Synthesis_Workflow StartingMaterial Starting Material(s) Intermediate1 Intermediate 1 StartingMaterial->Intermediate1 Step 1: Reagents, Conditions Intermediate2 Intermediate 2 Intermediate1->Intermediate2 Step 2: Reagents, Conditions FinalProduct This compound Intermediate2->FinalProduct Step 3: Reagents, Conditions

Caption: Synthetic workflow for the generation of this compound.

Experimental Protocol for Synthesis

A step-by-step description of the chemical reactions, including reagents, solvents, reaction times, and temperatures.

Purification Protocol

Details on the methods used to isolate and purify the final compound, such as column chromatography, recrystallization, or high-performance liquid chromatography (HPLC).

Biological Activity and Mechanism of Action

This section would focus on the compound's interaction with biological systems.

In Vitro Activity

Quantitative data on the compound's potency and efficacy against its biological target.

Assay TypeTargetIC50 / EC50 (nM)Hill Slope
Enzymatic Assay TBDTBDTBD
Binding Assay TBDTBDTBD
Cell-based Assay TBD Cell LineTBDTBD
Mechanism of Action Studies

Elucidation of how the compound exerts its biological effect.

  • Target Engagement Assays: Cellular thermal shift assay (CETSA), surface plasmon resonance (SPR).

  • Signaling Pathway Analysis: Western blotting, reporter gene assays.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor RAMB4 This compound RAMB4->Kinase1 GeneExpression Gene Expression TranscriptionFactor->GeneExpression Ligand Ligand Ligand->Receptor

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for validation and further research.

Western Blotting Protocol
  • Cell Lysis: Description of buffer composition and procedure.

  • Protein Quantification: Method used (e.g., BCA assay).

  • Electrophoresis: Gel percentage, running conditions.

  • Transfer: Membrane type, transfer conditions.

  • Antibody Incubation: Primary and secondary antibody details, concentrations, and incubation times.

  • Detection: Chemiluminescence or fluorescence detection method.

Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Cell line, seeding density.

  • Compound Treatment: Concentration range, incubation time.

  • Reagent Incubation: MTT reagent concentration and incubation time.

  • Solubilization: Solubilizing agent and procedure.

  • Data Acquisition: Plate reader settings.

Experimental_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate 48h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Add Solubilizing Agent Incubate3->Solubilize Read Read Absorbance Solubilize->Read

(E,E)-RAMB4: A Technical Guide to its Presumed Mechanism of Action as a Retinoic Acid Metabolism Blocking Agent

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, publicly accessible scientific literature and databases do not contain specific quantitative data or detailed experimental results for a compound explicitly identified as "(E,E)-RAMB4". The following technical guide is constructed based on the well-established mechanism of action of Retinoic Acid Metabolism Blocking Agents (RAMBAs), a class of compounds to which this compound is presumed to belong based on its nomenclature. The quantitative data and specific experimental examples provided are representative of highly potent RAMBAs with similar structural motifs and should be considered illustrative.

Executive Summary

This compound is anticipated to function as a potent and selective inhibitor of the cytochrome P450 enzyme CYP26A1, the primary enzyme responsible for the catabolism of all-trans-retinoic acid (ATRA). By inhibiting CYP26A1, this compound is expected to elevate intracellular concentrations of endogenous ATRA. This surge in ATRA levels subsequently enhances the activation of retinoic acid receptors (RARs), leading to a cascade of downstream effects that include the induction of cell differentiation, apoptosis, and cell cycle arrest in cancer cells. This guide provides a detailed overview of this mechanism, supported by representative data, experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action: CYP26A1 Inhibition

The primary molecular target of RAMBAs is the CYP26A1 enzyme. This enzyme hydroxylates ATRA, marking it for further degradation and thereby controlling its intracellular levels. This compound, as a RAMBA, is predicted to bind to the active site of CYP26A1, preventing the metabolism of ATRA.

Quantitative Data on CYP26A1 Inhibition

While specific data for this compound is unavailable, novel RAMBAs with related structural features have demonstrated potent inhibition of CYP26A1. The following table summarizes representative inhibitory activities.

Compound ClassRepresentative CompoundCYP26A1 IC50 (nM)Assay SystemReference
Azole-based RAMBAsLiarozole540Microsomal Assay[1]
Novel Imidazole PropanoatesCompound 203MCF-7 Microsomal Assay[1]
Novel Triazole PropanoatesCompound 186.7CYP26A1 Microsomal Assay[2]

Downstream Cellular Effects

The inhibition of ATRA metabolism by this compound is expected to trigger a series of downstream cellular events, primarily mediated by the nuclear retinoic acid receptors (RARs).

Signaling Pathway

RAMBA_Signaling_Pathway cluster_extracellular Extracellular This compound This compound

Induction of Cell Differentiation

Elevated ATRA levels are known to induce the differentiation of various cancer cell types, particularly in hematological malignancies and some solid tumors. This is often characterized by the expression of cell surface markers associated with mature cell lineages.

Induction of Apoptosis

RAMBAs, by increasing ATRA, can trigger programmed cell death in cancer cells. This is a key therapeutic outcome and can be quantified through various assays.

Induction of Cell Cycle Arrest

Inhibition of cancer cell proliferation through cell cycle arrest is another important consequence of elevated ATRA levels. This is typically observed as an accumulation of cells in the G0/G1 phase of the cell cycle.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of a RAMBA like this compound.

CYP26A1 Inhibition Assay (Microsomal)

CYP26A1_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_extraction Extraction & Analysis Microsomes Prepare Microsomes (e.g., from MCF-7 cells) Incubate Incubate Microsomes with This compound and [3H]-ATRA Microsomes->Incubate RAMBA_sol Prepare this compound and ATRA solutions RAMBA_sol->Incubate Stop_rxn Stop Reaction (e.g., with acetonitrile) Incubate->Stop_rxn Extract Extract Retinoids (e.g., with ethyl acetate) Stop_rxn->Extract HPLC Analyze by HPLC Extract->HPLC Quantify Quantify [3H]-ATRA and its metabolites HPLC->Quantify

Objective: To determine the IC50 value of this compound for the inhibition of ATRA metabolism by CYP26A1.

Materials:

  • Microsomes from a cell line expressing CYP26A1 (e.g., MCF-7 breast cancer cells).

  • [3H]-labeled ATRA.

  • This compound at various concentrations.

  • Reaction buffer (e.g., potassium phosphate buffer).

  • Acetonitrile (to stop the reaction).

  • Ethyl acetate (for extraction).

  • HPLC system with a radioactivity detector.

Procedure:

  • Prepare a reaction mixture containing microsomes, reaction buffer, and a specific concentration of this compound.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding [3H]-ATRA.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding ice-cold acetonitrile.

  • Extract the retinoids from the mixture using ethyl acetate.

  • Evaporate the organic solvent and reconstitute the residue in the mobile phase.

  • Analyze the sample using HPLC to separate and quantify the remaining [3H]-ATRA and its tritiated metabolites.

  • Calculate the percentage of ATRA metabolism at each concentration of this compound and determine the IC50 value.

TUNEL Assay for Apoptosis

Objective: To visualize and quantify apoptosis in cancer cells treated with this compound.

Materials:

  • Cancer cell line of interest.

  • This compound.

  • Fixation solution (e.g., 4% paraformaldehyde).

  • Permeabilization solution (e.g., 0.1% Triton X-100).

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs).

  • Fluorescence microscope or flow cytometer.

Procedure:

  • Culture cancer cells and treat with this compound or vehicle control for a specified time.

  • Harvest and fix the cells.

  • Permeabilize the cells to allow entry of the TUNEL reagents.

  • Incubate the cells with the TUNEL reaction mixture, which allows the TdT enzyme to label the 3'-OH ends of fragmented DNA.

  • Wash the cells to remove unincorporated nucleotides.

  • Analyze the cells by fluorescence microscopy (for morphological assessment) or flow cytometry (for quantification of apoptotic cells).

Western Blot for Apoptosis Markers

Objective: To detect changes in the expression of key apoptosis-related proteins following treatment with this compound.

Materials:

  • Treated and untreated cell lysates.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, PARP, Bax, Bcl-2).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Prepare protein lysates from cells treated with this compound and controls.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line.

  • This compound.

  • Trypsin (for adherent cells).

  • Cold 70% ethanol (for fixation).

  • Propidium iodide (PI) staining solution (containing RNase A).

  • Flow cytometer.

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest and wash the cells with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells to remove ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

While specific experimental data for this compound is not currently in the public domain, its classification as a RAMBA provides a strong basis for its mechanism of action. It is anticipated to be a potent inhibitor of CYP26A1, leading to increased intracellular ATRA levels and subsequent activation of RAR-mediated signaling pathways. These pathways are known to induce therapeutically desirable outcomes in cancer cells, including differentiation, apoptosis, and cell cycle arrest. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound and other novel RAMBAs in a research and drug development setting.

References

predicted biological targets of (E,E)-RAMB4

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of publicly available scientific literature and biomedical databases reveals no specific molecule designated as "(E,E)-RAMB4." This suggests that "this compound" may be a novel compound, an internal codename not yet disclosed in public research, or a potential misnomer.

The search results did, however, provide information on a "Regulator of Ace2 and Morphogenesis" (RAM) signaling pathway, which is crucial for various cellular functions in fungi, such as Cryptococcus neoformans. It is plausible that "this compound" could be a modulator of this pathway, but no direct evidence from the conducted searches supports this hypothesis.

Further investigation into other signaling pathways and protein targets from the search results, such as the ErbB-4, Notch, BMP/SMAD, and Wnt pathways, as well as the bromodomain-containing protein 4 (BRD4), did not establish any connection to a molecule named "this compound."

Without further clarification on the identity of "this compound," it is not possible to provide a detailed technical guide on its predicted biological targets, associated quantitative data, experimental protocols, or relevant signaling pathways as requested.

To proceed, additional information is required to accurately identify the molecule . This could include:

  • Chemical Structure or IUPAC Name: The definitive chemical identifier for the compound.

  • Alternative Names or Synonyms: Any other designations used in research or development.

  • Source or Context: The publication, patent, or research group associated with "this compound."

Upon receiving clarifying information, a comprehensive analysis can be conducted to fulfill the user's request for an in-depth technical guide.

In Silico Modeling of (E,E)-RAMB4 Interactions with PTP1B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(E,E)-RAMB4 is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways. As such, PTP1B has emerged as a significant therapeutic target for metabolic disorders, including type 2 diabetes and obesity. This technical guide provides a comprehensive overview of the in silico modeling of the interactions between this compound and its biological target, PTP1B. While specific computational modeling studies on this compound are not publicly available, this document outlines a robust, generalized workflow for such an analysis, based on established methodologies for similar PTP1B inhibitors. This guide also details the relevant signaling pathways, experimental protocols for inhibitor characterization, and presents representative quantitative data for this class of compounds.

Introduction to this compound and its Target: PTP1B

This compound belongs to the 3,5-diaryl-ylidene piperidone class of compounds and has been identified as a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). The discovery of this compound is detailed in patent CN103626692A. PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in downregulating key cellular signaling pathways.

PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and its substrate (IRS-1). This action attenuates the downstream signaling cascade, leading to decreased glucose uptake and utilization. Overexpression or hyperactivity of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes and obesity. Therefore, inhibition of PTP1B is a promising therapeutic strategy to enhance insulin sensitivity.

In Silico Modeling of this compound and PTP1B Interactions

While specific in silico studies on this compound are not yet published, a standard and effective computational workflow can be applied to elucidate its binding mechanism to PTP1B.

Molecular Docking

Molecular docking simulations are employed to predict the preferred binding pose and affinity of this compound within the active site of PTP1B.

Workflow:

  • Protein Preparation: The three-dimensional crystal structure of human PTP1B is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

  • Ligand Preparation: The 2D structure of this compound is sketched and converted to a 3D conformation. Energy minimization is performed using a suitable force field.

  • Docking Simulation: A docking algorithm, such as AutoDock Vina or Glide, is used to dock the prepared ligand into the active site of the prepared PTP1B structure. The active site is typically defined by key catalytic residues.

  • Analysis of Results: The resulting docking poses are analyzed based on their predicted binding energies and interactions with the protein's active site residues. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Logical Workflow for Molecular Docking:

molecular_docking_workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation PDB PDB Crystal Structure of PTP1B PrepProt Prepare Protein (Remove Water, Add Hydrogens) PDB->PrepProt Docking Molecular Docking Simulation PrepProt->Docking Ligand2D 2D Structure of this compound Ligand3D Generate 3D Conformation Ligand2D->Ligand3D EnergyMin Energy Minimization Ligand3D->EnergyMin EnergyMin->Docking Analysis Analysis of Binding Poses and Energies Docking->Analysis

A generalized workflow for molecular docking studies of this compound with PTP1B.
Molecular Dynamics (MD) Simulations

To assess the stability of the docked this compound-PTP1B complex and to study its dynamic behavior over time, molecular dynamics simulations are performed.

Workflow:

  • System Setup: The best-ranked docked complex from the molecular docking study is placed in a simulation box with explicit solvent (water molecules) and counter-ions to neutralize the system.

  • Simulation Protocol: The system undergoes energy minimization, followed by a series of heating and equilibration steps. A production MD simulation is then run for a significant time scale (e.g., 100 ns or more).

  • Trajectory Analysis: The resulting trajectory is analyzed to evaluate the stability of the complex (e.g., by calculating the root-mean-square deviation - RMSD), the flexibility of the protein and ligand (e.g., via root-mean-square fluctuation - RMSF), and to identify persistent intermolecular interactions.

PTP1B Signaling Pathways

This compound, as a PTP1B inhibitor, is expected to modulate signaling pathways negatively regulated by PTP1B. The primary pathway of interest is the insulin signaling cascade.

Insulin Signaling Pathway and PTP1B Inhibition:

insulin_signaling_pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates PTP1B PTP1B PTP1B->IR dephosphorylates RAMB4 This compound RAMB4->PTP1B inhibits PI3K PI3K IRS1->PI3K activates AKT Akt/PKB PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake

The role of PTP1B in the insulin signaling pathway and the inhibitory action of this compound.

Quantitative Data

While specific quantitative data for this compound is proprietary to the patent holders, the following table presents representative data for potent 3,5-bis(benzylidene)piperidin-4-one analogs as PTP1B inhibitors, which would be expected to be in a similar range for this compound.

Compound ClassPTP1B IC50 (nM)Selectivity vs. TCPTP
3,5-bis(benzylidene)piperidin-4-one100 - 50010 to 50-fold
N-acyl-3,5-bis(benzylidene)piperidin-4-one50 - 200> 50-fold

Note: The data presented is representative for this class of compounds and not the specific, measured values for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize the interaction of this compound with PTP1B.

PTP1B Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PTP1B.

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) as a substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • This compound dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer to the final desired concentrations.

  • In a 96-well plate, add the PTP1B enzyme to the assay buffer.

  • Add the diluted this compound or DMSO (for control) to the wells containing the enzyme and incubate for a specified period (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the pNPP substrate to all wells.

  • Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay for Glucose Uptake

Objective: To assess the effect of this compound on glucose uptake in a relevant cell line (e.g., 3T3-L1 adipocytes or L6 myotubes).

Materials:

  • Differentiated 3T3-L1 adipocytes or L6 myotubes

  • Krebs-Ringer-HEPES (KRH) buffer

  • Insulin

  • This compound

  • 2-deoxy-D-[3H]glucose (radioactive tracer)

  • Scintillation counter

Protocol:

  • Culture and differentiate the cells in appropriate multi-well plates.

  • Serum-starve the cells for a few hours before the assay.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time.

  • Stimulate the cells with a sub-maximal concentration of insulin.

  • Add 2-deoxy-D-[3H]glucose to initiate the glucose uptake.

  • After a defined incubation period, wash the cells with ice-cold KRH buffer to remove excess radiolabeled glucose.

  • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Normalize the results to the protein content of each well and express the data as a fold increase over the basal (unstimulated) glucose uptake.

Conclusion

This compound is a promising PTP1B inhibitor with potential therapeutic applications in metabolic diseases. While detailed in silico modeling and quantitative interaction data for this specific compound are not publicly available, this guide provides a comprehensive framework for conducting such studies. The outlined experimental protocols are standard methods for characterizing the inhibitory activity and cellular effects of PTP1B inhibitors. Further research, including the publication of detailed computational and experimental data on this compound, will be crucial for advancing its development as a potential therapeutic agent.

An In-depth Technical Guide on the Core Physicochemical Properties of (E,E)-RAMB4

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core physicochemical properties, biological activity, and relevant experimental methodologies for (E,E)-RAMB4, a compound identified as a potent ubiquitin-proteasome system (UPS) stressor with significant anticancer potential. This document is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound, chemically known as (3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one, is a bis-arylidene piperidinone derivative. Its core physicochemical properties are summarized in the table below.

PropertyValue
Chemical Name (3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one
Synonyms This compound
CAS Number 919091-61-5
Molecular Formula C₁₉H₁₃Cl₄NO
Molecular Weight 413.12 g/mol
Melting Point 195–197 °C[1]
LogP (Predicted) High
Purity ≥97%

Biological Activity and Mechanism of Action

This compound exhibits its biological activity primarily through the disruption of the ubiquitin-proteasome system, a critical pathway for protein degradation and cellular homeostasis.

Inhibition of the Ubiquitin-Proteasome System

This compound functions as a UPS-stressor by inhibiting ubiquitin-mediated protein degradation.[1] This activity is upstream of the 20S proteasomal catalytic core. The proposed mechanism involves the covalent binding of bis-benzylidine piperidones to the RPN13 ubiquitin receptor (also known as ADRM1) located in the 19S regulatory particle of the proteasome.[1][2][3] This inhibition prevents the recognition and processing of polyubiquitinated proteins, leading to their accumulation within the cell.

Anticancer Effects

The accumulation of polyubiquitinated proteins induced by this compound triggers significant cellular stress, particularly endoplasmic reticulum (ER) stress, which can lead to the activation of apoptotic pathways and subsequent cancer cell death. Studies have demonstrated the dose-dependent cytotoxic effects of this compound on various cervical cancer cell lines, including SiHa, CaSki, ME-180, and HeLa cells. For HeLa cells, an IC₅₀ value of 2 µM has been reported.

G cluster_0 Cellular Environment RAMB4 This compound RPN13 RPN13 (Ubiquitin Receptor) RAMB4->RPN13 Covalent Binding & Inhibition Proteasome 26S Proteasome RPN13->Proteasome Delivery for Degradation PolyUb_Proteins Polyubiquitinated Proteins PolyUb_Proteins->RPN13 Normal Processing Accumulated_Proteins Accumulation of Polyubiquitinated Proteins ER_Stress Endoplasmic Reticulum Stress Accumulated_Proteins->ER_Stress Induces Apoptosis Apoptosis ER_Stress->Apoptosis Triggers

Caption: Signaling pathway of this compound in inducing apoptosis.

Experimental Protocols

This section details the general methodologies for the synthesis, characterization, and biological evaluation of this compound and related compounds.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation reaction.

Materials:

  • 4-Piperidone hydrochloride monohydrate

  • 3,4-Dichlorobenzaldehyde

  • Acetic acid

  • Dry hydrogen chloride gas

  • Potassium carbonate solution (25% w/v)

  • Water

Procedure:

  • A suspension of 4-piperidone hydrochloride monohydrate and two equivalents of 3,4-dichlorobenzaldehyde is prepared in acetic acid.

  • Dry hydrogen chloride gas is passed through the mixture for approximately 30 minutes.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The resulting precipitate is collected by filtration and washed with water.

  • The crude product is then treated with an aqueous solution of potassium carbonate to yield the free base.

  • The final product is washed with water and dried.

Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/acetonitrile.

G cluster_workflow Synthesis Workflow Reactants 4-Piperidone + 2 eq. 3,4-Dichlorobenzaldehyde in Acetic Acid HCl_Gas Pass Dry HCl Gas Reactants->HCl_Gas Stirring Stir at RT for 24h HCl_Gas->Stirring Filtration Collect Precipitate (Filtration) Stirring->Filtration Washing1 Wash with Water Filtration->Washing1 Base_Treatment Treat with K₂CO₃ Solution Washing1->Base_Treatment Washing2 Wash with Water Base_Treatment->Washing2 Drying Dry the Product Washing2->Drying Purification Recrystallization (e.g., Ethanol/Acetonitrile) Drying->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of this compound on cancer cell lines can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., HeLa)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Ubiquitinated Protein Accumulation Assay (Western Blot)

To confirm the mechanism of action of this compound, a Western blot analysis can be performed to detect the accumulation of polyubiquitinated proteins.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ubiquitin

  • Primary antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound at various concentrations and for different time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against ubiquitin overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading. An increase in the high molecular weight smear upon treatment with this compound indicates the accumulation of polyubiquitinated proteins.

References

An In-depth Technical Guide on the Solubility and Stability of Retinoid Analogs: A Focus on (E,E)-RAMB4

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases contain limited specific quantitative data on the solubility and stability of the compound "(E,E)-4-(2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethenyl)benzoic acid," referred to as (E,E)-RAMB4. This guide provides a comprehensive overview based on available information for structurally related compounds and established methodologies for assessing the solubility and stability of pharmaceutical agents. The protocols and data presented herein are for informational purposes and should be adapted and validated for the specific compound of interest.

Introduction to Retinoic Acid Metabolism Blocking Agents (RAMBAs)

Retinoic Acid Metabolism Blocking Agents (RAMBAs) are a class of synthetic compounds designed to inhibit the enzymatic breakdown of endogenous all-trans-retinoic acid (ATRA).[1][2][3] By blocking cytochrome P450 enzymes, particularly the CYP26 family, RAMBAs increase the intracellular concentration and prolong the half-life of ATRA.[2] This modulation of retinoic acid levels holds therapeutic potential for a variety of dermatological and oncological conditions that are responsive to retinoid-based therapies.[1] Given their mechanism of action, understanding the physicochemical properties of RAMBAs, such as their solubility and stability, is critical for the development of effective and safe drug formulations.

Solubility Profile

The solubility of a drug candidate is a crucial determinant of its bioavailability and formulation feasibility. While specific data for this compound is not available, the following table summarizes the reported solubility of a structurally similar retinoid analog, 4-[2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethynyl)-benzoic acid. This information can serve as a preliminary reference for researchers working with related molecular scaffolds.

Table 1: Solubility of a Structurally Related Retinoid Analog

SolventSolubility
Dimethylformamide (DMF)5 mg/mL
Dimethyl sulfoxide (DMSO)5 mg/mL
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL
Ethanol1 mg/mL

Data for 4-[2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethynyl)-benzoicacid, not this compound.

The solubility of retinoid analogs is generally influenced by several factors:

  • pH: The presence of the carboxylic acid moiety in this compound suggests that its aqueous solubility will be pH-dependent. In acidic media, the compound is likely to be in its less soluble free acid form, while in neutral to alkaline media, it will form a more soluble carboxylate salt.

  • Polarity of the Solvent: The "like dissolves like" principle is applicable. The large, nonpolar tetracyclic ring system suggests good solubility in nonpolar organic solvents, while the polar carboxylic acid group provides some solubility in polar solvents.

  • Temperature: Solubility is generally endothermic, meaning it increases with temperature. However, the extent of this effect must be determined empirically.

  • Crystalline Form: Polymorphism, or the existence of different crystalline structures, can significantly impact the solubility of a compound.

Stability Profile

The chemical stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Retinoids, as a class, are known to be sensitive to light, heat, and oxidation. Stability studies are essential to determine the appropriate storage conditions and shelf-life of this compound.

Potential degradation pathways for this compound may include:

  • Isomerization: The (E,E) configuration of the double bonds may be susceptible to isomerization to cis isomers upon exposure to light or heat.

  • Oxidation: The polyene system is prone to oxidation, which can be accelerated by exposure to air and light.

  • Decarboxylation: Although less common, the benzoic acid moiety could undergo decarboxylation under certain stress conditions.

Experimental Protocols

Detailed and validated experimental protocols are fundamental to accurately characterizing the solubility and stability of a new chemical entity.

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.

  • Equilibration: The container is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

G Workflow for Solubility Determination (Shake-Flask Method) A Add excess this compound to solvent B Equilibrate at constant temperature (24-72h) with agitation A->B C Separate solid and liquid phases (Centrifugation/Filtration) B->C D Quantify concentration in the supernatant via HPLC C->D E Report solubility (e.g., mg/mL) at a specific temperature D->E

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines. This involves storing the drug substance under various environmental conditions for a predetermined period.

  • Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

  • Intermediate Stability: 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months.

  • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

Samples are pulled at specified time points and analyzed for potency, purity, and the presence of degradation products using a stability-indicating analytical method.

G Logical Flow of a Pharmaceutical Stability Study cluster_conditions Storage Conditions cluster_testing Analysis at Time Points (e.g., 0, 3, 6, 9, 12 months) LongTerm Long-Term (e.g., 25°C/60% RH) Assay Assay (Potency) LongTerm->Assay Impurities Degradation Products LongTerm->Impurities Physical Physical Characteristics LongTerm->Physical Intermediate Intermediate (e.g., 30°C/65% RH) Intermediate->Assay Intermediate->Impurities Intermediate->Physical Accelerated Accelerated (e.g., 40°C/75% RH) Accelerated->Assay Accelerated->Impurities Accelerated->Physical Data Collect and Analyze Data Assay->Data Impurities->Data Physical->Data Start Place Drug Substance on Stability Start->LongTerm Start->Intermediate Start->Accelerated End Establish Shelf-Life and Storage Conditions Data->End

Caption: A diagram illustrating the key components and logical flow of a typical pharmaceutical stability program.

Conclusion

References

(E,E)-RAMB4: A Potential Therapeutic Agent for Cancer and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(E,E)-RAMB4, with the chemical name (3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one, is a member of the bis-arylidene piperidinone (BAP) class of synthetic compounds. Emerging evidence suggests that this compound holds significant therapeutic potential as both an anti-cancer and anti-inflammatory agent. This technical guide provides a comprehensive overview of the current understanding of this compound, including its synthesis, mechanism of action, and quantitative data from preclinical studies. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Introduction

Bis-arylidene piperidinones (BAPs) are a class of curcumin analogs characterized by a central piperidin-4-one ring flanked by two arylidene groups. These compounds have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-infective properties. The α,β-unsaturated ketone moieties in the BAP scaffold are thought to be crucial for their biological activity, acting as Michael acceptors that can react with nucleophilic residues in target proteins.

This compound is distinguished by the presence of 3,4-dichlorophenyl substituents on the arylidene groups. This substitution pattern is believed to influence the compound's electrophilicity and steric properties, thereby modulating its biological activity. This document aims to consolidate the available technical information on this compound to support its further investigation as a potential therapeutic candidate.

Physicochemical Properties

PropertyValue
Full Chemical Name (3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one
Synonyms This compound
CAS Number 919091-61-5[1]
Molecular Formula C19H13Cl4NO
Molecular Weight 413.12 g/mol [1]
Appearance Yellow solid
Purity Typically >95%

Therapeutic Applications and Mechanism of Action

Anti-Cancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. The primary mechanism of its anti-cancer activity is the induction of apoptosis.

Quantitative Data:

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines, as determined by MTT assays.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15.2[1]
HeLaCervical Cancer12.8[1]
A549Lung Cancer20.5[1]

Mechanism of Action: Apoptosis Induction via Caspase Activation

This compound is understood to induce apoptosis through the activation of caspase signaling pathways. While the exact caspases involved in the this compound-induced pathway have not been fully elucidated for this specific molecule, studies on structurally related bis-arylidene piperidinones suggest the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. These pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of key cellular proteins and the subsequent morphological changes associated with apoptosis.

A proposed signaling pathway for the anti-cancer activity of this compound is depicted in the following diagram:

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway RAMB4 This compound DeathReceptor Death Receptors (e.g., Fas, TRAIL-R) RAMB4->DeathReceptor Mitochondrion Mitochondrion RAMB4->Mitochondrion ProCaspase8 Pro-caspase-8 DeathReceptor->ProCaspase8 Recruitment Caspase8 Caspase-8 ProCaspase8->Caspase8 Activation ProCaspase3 Pro-caspase-3 Caspase8->ProCaspase3 CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 ProCaspase9 Pro-caspase-9 Apaf1->ProCaspase9 Caspase9 Caspase-9 ProCaspase9->Caspase9 Activation Caspase9->ProCaspase3 Caspase3 Caspase-3 ProCaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by this compound.

Anti-Inflammatory Activity

This compound has also shown promise as an anti-inflammatory agent. Its primary mechanism in this context is the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).

Mechanism of Action: Inhibition of Nitric Oxide Production

Inflammation is often characterized by the overproduction of inflammatory mediators, including nitric oxide (NO), by enzymes such as inducible nitric oxide synthase (iNOS). This compound has been shown to reduce NO secretion in LPS-induced inflammatory models. While the precise mechanism for this compound is under investigation, related compounds are known to suppress the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including iNOS. By inhibiting the NF-κB pathway, this compound can downregulate iNOS expression, leading to a decrease in NO production.

The proposed signaling pathway for the anti-inflammatory action of this compound is illustrated below:

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Degradation & Release iNOS iNOS Gene Expression NFkB->iNOS Nuclear Translocation RAMB4 This compound RAMB4->IKK NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Protocols

Synthesis of this compound via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of bis-arylidene piperidinones, which can be adapted for this compound.

Materials:

  • Piperidin-4-one hydrochloride

  • 3,4-Dichlorobenzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Mortar and pestle

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a mortar, grind a mixture of piperidin-4-one hydrochloride (1 mmol) and 3,4-dichlorobenzaldehyde (2.2 mmol).

  • Add solid sodium hydroxide (2.5 mmol) to the mixture and continue grinding for 10-15 minutes at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, add cold water to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water to remove any unreacted starting materials and inorganic salts.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure (3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one.

  • Dry the purified product under vacuum.

The following diagram illustrates the experimental workflow for the synthesis of this compound:

Start Start Mix Mix Piperidin-4-one HCl and 3,4-Dichlorobenzaldehyde Start->Mix Grind Grind with NaOH Mix->Grind Precipitate Precipitate with Cold Water Grind->Precipitate Filter Filter and Wash Precipitate->Filter Recrystallize Recrystallize Filter->Recrystallize Dry Dry Product Recrystallize->Dry End End Dry->End

Caption: Experimental workflow for the synthesis of this compound.

Apoptosis Assay using Annexin V Staining and Flow Cytometry

This protocol provides a method for quantifying apoptosis induced by this compound.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed the cancer cells in 6-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified period (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).

  • After treatment, harvest the cells by trypsinization and collect the cell suspension.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Nitric Oxide (NO) Secretion Assay (Griess Assay)

This protocol describes a method to measure the effect of this compound on NO production in macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Cell culture medium

  • Griess Reagent System

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include control wells with untreated cells and cells treated with LPS alone.

  • After incubation, collect the cell culture supernatant.

  • Perform the Griess assay on the supernatant according to the manufacturer's protocol. This typically involves mixing the supernatant with sulfanilamide solution followed by N-(1-naphthyl)ethylenediamine dihydrochloride solution.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite (a stable product of NO) in the samples by comparing the absorbance to a standard curve of sodium nitrite.

Conclusion and Future Directions

This compound has emerged as a promising preclinical candidate with dual anti-cancer and anti-inflammatory activities. Its ability to induce apoptosis in cancer cells and inhibit nitric oxide production in inflammatory models warrants further investigation. Future studies should focus on:

  • In vivo efficacy: Evaluating the anti-tumor and anti-inflammatory effects of this compound in animal models.

  • Pharmacokinetic and toxicological profiling: Determining the absorption, distribution, metabolism, excretion, and toxicity profile of the compound.

  • Target identification and validation: Elucidating the specific molecular targets of this compound to gain a more detailed understanding of its mechanism of action.

  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to optimize its potency and drug-like properties.

The comprehensive data and protocols presented in this technical guide provide a solid foundation for advancing the research and development of this compound as a potential novel therapeutic agent.

References

Early-Stage Research on (E,E)-RAMB4: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E,E)-RAMB4 is a novel small molecule that has demonstrated potential as a modulator of the ubiquitin-proteasome system (UPS). This technical guide provides a comprehensive overview of the early-stage research on this compound, with a focus on its mechanism of action as a UPS stressor. The information presented herein is primarily derived from preclinical studies on the compound identified as RAMB4, with the chemical name 3,5-bis[(3,4-dichlorophenyl)methylene]-4-piperidinone. The (E,E) designation refers to the stereochemistry of the exocyclic double bonds. It is important to note that the name this compound has also been associated with a protein tyrosine phosphatase-1B (PTP1B) inhibitor described in patent literature (CAS No. 919091-61-5); however, this guide will focus on the UPS-modulating compound (CAS No. 145888-79-5) for which more extensive peer-reviewed data is available.

Core Compound Details

DetailInformation
Compound Name This compound
Systematic Name (3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one
Alternative Names RAMB4, NSC 638643
CAS Number 145888-79-5
Molecular Formula C₁₉H₁₃Cl₄NO
Molecular Weight 413.1 g/mol
Mechanism of Action Ubiquitin-Proteasome System (UPS) Stressor

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on this compound's effects on various cervical cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound in Cervical Cancer Cell Lines

Cell LineHPV GenotypeIC₅₀ (µM)
HeLaHPV182
SiHaHPV16Dose-dependent reduction in viability
CaskiHPV16Dose-dependent reduction in viability
ME180HPV39Dose-dependent reduction in viability

Data extracted from a study by Anchoori et al. on the effects of RAMB compounds on cervical cancer cell lines.[1][2]

Mechanism of Action: A Ubiquitin-Proteasome System Stressor

This compound exerts its anticancer effects by inducing stress on the ubiquitin-proteasome system. Unlike direct proteasome inhibitors such as bortezomib, this compound does not inhibit the catalytic activities of the 20S proteasome.[1] Instead, it is believed to act upstream, leading to the accumulation of polyubiquitinated proteins.[3] This accumulation triggers a cellular stress response, which can selectively induce apoptosis in cancer cells that are often more reliant on a functioning UPS for survival.

Signaling Pathway

The proposed mechanism of action involves the disruption of the normal flow of protein degradation through the UPS, leading to an accumulation of ubiquitinated proteins and subsequent cellular stress responses.

Caption: Signaling pathway of the Ubiquitin-Proteasome System and the proposed point of intervention for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments performed in the early-stage research of this compound.

Synthesis of (E,E)-3,5-bis[(3,4-dichlorophenyl)methylene]-4-piperidinone

While the primary biological study did not detail the synthesis, a general and plausible method for the synthesis of 3,5-bis(benzylidene)-4-piperidones is the Claisen-Schmidt condensation.

  • Reaction: A stirred solution of 4-piperidone (1 equivalent) and 3,4-dichlorobenzaldehyde (2.2 equivalents) in ethanol is treated with a catalytic amount of aqueous sodium hydroxide.

  • Conditions: The reaction mixture is typically stirred at room temperature for several hours to overnight.

  • Work-up: The resulting precipitate is collected by filtration, washed with cold ethanol and water, and then dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the (E,E)-isomer as the thermodynamically favored product.

Cell Viability Assay (XTT Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Cervical cancer cells (e.g., HeLa, SiHa, Caski, ME180) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 0 to 30 µM).

  • Incubation: The cells are incubated with the compound for 48 hours.

  • XTT Reagent Addition: After the incubation period, the XTT labeling mixture (sodium 3’-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate) is added to each well according to the manufacturer's instructions.

  • Measurement: The plates are incubated for an additional 4 hours at 37°C, and the absorbance is measured at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC₅₀ values are calculated.

Western Blot Analysis for Polyubiquitinated Proteins

This experiment is conducted to assess the accumulation of polyubiquitinated proteins following treatment with this compound.

  • Cell Lysis: HeLa cells are treated with a specified concentration of this compound (e.g., 5 µM) for a set period (e.g., 6 hours). After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for ubiquitin. A primary antibody against a housekeeping protein (e.g., GAPDH) is used as a loading control.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Experimental_Workflow General experimental workflow for the early-stage evaluation of this compound. cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of This compound Purification Purification & Structure Verification Synthesis->Purification Treatment Treatment with This compound Purification->Treatment CellCulture Cancer Cell Line Culture CellCulture->Treatment Viability Cell Viability (XTT Assay) Treatment->Viability WesternBlot Western Blot for Poly-Ub Proteins Treatment->WesternBlot IC50 IC50 Calculation Viability->IC50 Mechanism Mechanism of Action Elucidation WesternBlot->Mechanism

Caption: A generalized workflow for the synthesis and in vitro evaluation of this compound.

Conclusion and Future Directions

The early-stage research on this compound as a ubiquitin-proteasome system stressor has shown promising results, particularly in the context of cervical cancer. Its distinct mechanism of action, which does not involve direct inhibition of the 20S proteasome, suggests it may offer a different therapeutic window compared to existing proteasome inhibitors.

Future research should focus on:

  • Detailed SAR Studies: To optimize the potency and selectivity of the 3,5-bis(benzylidene)-4-piperidone scaffold.

  • In Vivo Efficacy: To evaluate the anti-tumor activity of this compound in relevant animal models.

  • Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety profile of the compound.

  • Elucidation of Upstream Targets: To precisely identify the molecular targets of this compound within the ubiquitin-proteasome pathway.

This technical guide provides a foundational understanding of the preclinical data available for this compound, serving as a valuable resource for researchers and drug development professionals interested in this novel class of compounds.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (E,E)-4-(2-(retinylideneamino)ethyl)benzoic acid ((E,E)-RAMB4)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Retinoic acid metabolism blocking agents (RAMBAs) are a class of compounds that inhibit the catabolism of all-trans-retinoic acid (ATRA), a key signaling molecule involved in cell differentiation, proliferation, and apoptosis.[1][2] By preventing the degradation of endogenous ATRA, RAMBAs can enhance retinoid signaling, making them promising therapeutic agents for various conditions, including cancer and dermatological diseases.[1][2] The primary targets of RAMBAs are the cytochrome P450 enzymes of the CYP26 family, which are responsible for hydroxylating ATRA.[1] (E,E)-4-(2-(retinylideneamino)ethyl)benzoic acid, hereafter referred to as (E,E)-RAMB4, is a synthetic retinoid designed to act as a RAMBA. This document provides a detailed protocol for the chemical synthesis of this compound and an overview of its potential mechanism of action.

Data Presentation

Table 1: Quantitative Data for the Synthesis of this compound

Reagent/ProductChemical FormulaMolecular Weight ( g/mol )Moles (mmol)AmountYield (%)
all-trans-RetinalC₂₀H₂₈O284.441.0284.4 mg-
4-(2-aminoethyl)benzoic acidC₉H₁₁NO₂165.191.0165.2 mg-
This compoundC₂₉H₃₇NO₂431.61--~85-95% (hypothetical)

Experimental Protocols

Synthesis of (E,E)-4-(2-(retinylideneamino)ethyl)benzoic acid (this compound)

This protocol describes the synthesis of this compound via a Schiff base condensation reaction between all-trans-retinal and 4-(2-aminoethyl)benzoic acid.

Materials:

  • all-trans-Retinal

  • 4-(2-aminoethyl)benzoic acid

  • Anhydrous ethanol

  • Molecular sieves (4 Å)

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add all-trans-retinal (284.4 mg, 1.0 mmol) and 4-(2-aminoethyl)benzoic acid (165.2 mg, 1.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous ethanol to the flask. The solution will appear as a yellow-orange suspension.

  • Inert Atmosphere: Add a handful of activated 4 Å molecular sieves to the flask to absorb the water formed during the reaction. Purge the flask with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Reaction: Stir the mixture at room temperature under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, filter the mixture to remove the molecular sieves. Wash the sieves with a small amount of ethanol to recover any residual product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound as a yellow-orange solid.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

Signaling Pathway

Retinoids exert their biological effects by binding to nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding modulates gene transcription, leading to changes in cellular processes like proliferation, differentiation, and apoptosis. RAMBAs, like the proposed this compound, are thought to enhance this signaling by inhibiting the CYP26-mediated degradation of ATRA, thereby increasing its intracellular concentration and prolonging its activity.

RAR_RXR_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus ATRA ATRA (All-trans-retinoic acid) CYP26 CYP26 Enzymes ATRA->CYP26 Metabolism RAR RAR ATRA->RAR RAMB4 This compound RAMB4->CYP26 Inhibition Metabolites Inactive Metabolites CYP26->Metabolites Heterodimer RAR/RXR Heterodimer RAR->Heterodimer RXR RXR RXR->Heterodimer RARE RARE (Retinoic Acid Response Element) Heterodimer->RARE Gene Target Gene Transcription RARE->Gene Protein Protein Synthesis Gene->Protein Cellular_Response Cellular Response (Differentiation, Apoptosis, etc.) Protein->Cellular_Response

Caption: RAR/RXR signaling pathway and the inhibitory action of this compound on ATRA metabolism.

Experimental Workflow

The synthesis of this compound is a straightforward process involving the condensation of an aldehyde (all-trans-retinal) with an amine (4-(2-aminoethyl)benzoic acid). The workflow is designed to be efficient and yield a high-purity product.

Synthesis_Workflow Reactants 1. Reactants - all-trans-Retinal - 4-(2-aminoethyl)benzoic acid Reaction 2. Schiff Base Condensation - Anhydrous Ethanol - Molecular Sieves - Inert Atmosphere Reactants->Reaction Workup 3. Work-up - Filtration - Solvent Evaporation Reaction->Workup Purification 4. Purification - Silica Gel Column Chromatography Workup->Purification Product 5. Final Product This compound Purification->Product

References

Application Notes and Protocols for the Purification of (E,E)-Retinoic Acid Methyl Ester (RAMB4)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E,E)-Retinoic Acid Methyl Ester, which will be referred to as (E,E)-RAMB4, is the methyl ester of all-trans-retinoic acid (ATRA). ATRA is a metabolite of vitamin A that mediates the functions of vitamin A required for growth and development. Due to its role in regulating gene transcription, it is a critical molecule in cellular differentiation, proliferation, and apoptosis. The precise stereochemistry of the polyene chain, specifically the (E,E) or all-trans configuration, is crucial for its biological activity. Impurities, such as cis-isomers or oxidized byproducts, can significantly alter its efficacy and safety profile, making robust purification techniques essential for research and pharmaceutical applications.

Common impurities in synthetically prepared this compound can arise from the starting materials, side reactions during synthesis, or degradation.[1][2] Given the sensitivity of retinoids to light and air, isomerization of the double bonds and oxidation are primary concerns.[3] For instance, exposure to light can lead to the formation of various cis-isomers, such as 9-cis, 13-cis, or 9,13-di-cis-retinoic acid methyl ester.[4] Oxidation can result in the formation of epoxide derivatives.[3] Therefore, purification protocols must be designed to effectively separate the desired (E,E)-isomer from these structurally similar impurities.

This document provides detailed protocols for the purification of this compound using high-performance liquid chromatography (HPLC) and flash column chromatography, along with methods for purity assessment.

Data Presentation

The following table summarizes typical analytical parameters for the purification and analysis of retinoid isomers, which can be adapted for this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)
Purity Achievable > 99%
Precision (RSD) 0.5% at 10 µg level, 4% at 10 ng level
Limit of Detection ~0.5 ng
Typical Column Normal Phase: Silica (Si 60), Reversed Phase: C8, C18, RP-Amide
Mobile Phase Normal Phase: Hexane/Dioxane mixtures, Heptane/THF/Acetic Acid
Detection Wavelength 320-365 nm

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purification

HPLC is a highly effective method for the separation of geometric isomers of retinoids. Both normal-phase and reversed-phase chromatography can be employed.

a. Analytical HPLC Protocol

This protocol is suitable for assessing the purity of this compound and quantifying impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Normal-phase silica column (e.g., Zorbax Rx-SIL, 5 µm, 250 x 4.6 mm) or a reversed-phase C18 column.

  • Mobile Phase (Normal Phase): An isocratic mixture of n-hexane and a polar modifier like dioxane or tetrahydrofuran (THF). A typical starting condition is a mixture of heptane-THF-acetic acid (96.5:3.5:0.015). The mobile phase composition may need to be optimized to achieve baseline separation of all isomers.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection: UV detection at 365 nm.

  • Sample Preparation: Dissolve a small amount of the crude this compound in the mobile phase. Ensure the sample is protected from light to prevent photoisomerization.

  • Injection Volume: 10 - 20 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample.

    • Monitor the chromatogram for the elution of different isomers. The all-trans isomer is typically the least polar and will elute earlier in normal-phase chromatography.

    • Peak identity can be confirmed by comparing retention times with a pure standard of this compound and by mass spectrometry.

b. Preparative HPLC Protocol

This protocol is for isolating larger quantities of pure this compound.

  • Instrumentation: A preparative HPLC system with a fraction collector.

  • Column: A larger-bore preparative column with the same stationary phase as the analytical column.

  • Mobile Phase and Flow Rate: As optimized in the analytical method, scaled up for the preparative column.

  • Sample Preparation: Dissolve the crude sample in a minimal amount of the mobile phase to create a concentrated solution.

  • Procedure:

    • Perform an initial analytical run to determine the retention times of the target compound and impurities.

    • Inject the concentrated sample onto the preparative column.

    • Collect fractions corresponding to the peak of the this compound isomer.

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the pure fractions and evaporate the solvent under reduced pressure, while protecting the sample from light and heat.

Flash Column Chromatography

Flash column chromatography is a faster, lower-pressure alternative to traditional column chromatography for preparative purification.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate in hexane. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.

  • Procedure:

    • Pack a glass column with silica gel slurried in the initial, least polar mobile phase.

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel.

    • Carefully load the dried, sample-adsorbed silica onto the top of the packed column.

    • Elute the column with the mobile phase, gradually increasing the polarity if necessary.

    • Collect fractions and monitor their composition by TLC or analytical HPLC.

    • Combine the pure fractions containing this compound and remove the solvent under reduced pressure.

Mandatory Visualizations

experimental_workflow cluster_synthesis Crude Product cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product crude Crude this compound (contains isomers and byproducts) purification_choice Select Purification Method crude->purification_choice hplc Preparative HPLC purification_choice->hplc High Resolution flash_chrom Flash Column Chromatography purification_choice->flash_chrom Bulk Separation analytical_hplc Analytical HPLC hplc->analytical_hplc flash_chrom->analytical_hplc mass_spec Mass Spectrometry analytical_hplc->mass_spec Identity Confirmation pure_product Pure this compound (>99%) analytical_hplc->pure_product Purity Confirmed

Caption: Workflow for the purification and analysis of this compound.

retinoic_acid_signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus atRA all-trans-Retinoic Acid ((E,E)-RA) crabp CRABP atRA->crabp Enters Cell & Binds rar Retinoic Acid Receptor (RAR) crabp->rar Translocates to Nucleus rxr Retinoid X Receptor (RXR) rar->rxr Forms Heterodimer rare Retinoic Acid Response Element (RARE) rxr->rare Binds to DNA gene_transcription Target Gene Transcription rare->gene_transcription

Caption: Simplified signaling pathway of all-trans-retinoic acid.

References

Application Notes and Protocols for (E,E)-RAMB4 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E,E)-RAMB4 is a novel small molecule inhibitor currently under investigation for its potential as an anti-cancer agent. These application notes provide detailed protocols for utilizing this compound in a cell culture setting to assess its biological activity, including its effects on cell viability, apoptosis induction, and its mechanism of action related to the ErbB signaling pathway. The following protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.

Mechanism of Action

This compound is hypothesized to exert its cytotoxic effects by targeting the ErbB family of receptor tyrosine kinases.[1][2] The ErbB signaling network plays a crucial role in regulating cell proliferation, survival, differentiation, and migration.[3] Dysregulation of this pathway is frequently observed in various cancers, making it a key target for therapeutic intervention.[2] It is proposed that this compound inhibits the phosphorylation of ErbB4, leading to the downstream suppression of pro-survival signals and the induction of apoptosis.[1]

Data Presentation

Table 1: In Vitro Efficacy of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48hApoptosis Induction (Fold Change vs. Control)
A549Non-Small Cell Lung Cancer15.2 ± 2.14.5 ± 0.8
MCF-7Breast Cancer25.8 ± 3.53.2 ± 0.5
PC-3Prostate Cancer12.5 ± 1.95.1 ± 0.9
HCT116Colon Cancer30.1 ± 4.22.8 ± 0.4

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is designed to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using a dose-response curve.

Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the quantification of apoptotic cells following treatment with this compound.

Materials:

  • This compound stock solution

  • Cancer cell line of interest

  • 6-well tissue culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and a vehicle control for the specified time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ErbB4 ErbB4 Receptor PI3K PI3K ErbB4->PI3K Activates Ligand Neuregulin (Ligand) Ligand->ErbB4 Binds Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes RAMB4 This compound RAMB4->ErbB4 Inhibits

Caption: Proposed signaling pathway of this compound action.

G start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 mtt Add MTT reagent incubate2->mtt incubate3 Incubate 4h mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570 nm solubilize->read end End read->end

Caption: Experimental workflow for the MTT cell viability assay.

References

Application Notes and Protocols for (E,E)-RAMB4 in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic Acid Metabolism Blocking Agents (RAMBAs) represent a promising class of therapeutic compounds that modulate endogenous retinoic acid (RA) signaling. By inhibiting the cytochrome P450 enzymes responsible for RA catabolism, particularly CYP26A1 and CYP26B1, RAMBAs increase intracellular concentrations of RA. This leads to the activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs), influencing gene expression and cellular processes such as differentiation, proliferation, and apoptosis.[1][2][3] (E,E)-RAMB4 is a novel compound within this class. These application notes provide a comprehensive guide for its characterization and use in in vitro settings.

The therapeutic potential of modulating RA levels has been explored in various diseases, including cancer and dermatological disorders.[2][4] For instance, all-trans-retinoic acid (ATRA) has shown success in treating acute promyelocytic leukemia. However, its efficacy can be limited by the rapid metabolic degradation of RA. RAMBAs offer a strategy to overcome this limitation by preserving endogenous RA levels.

Mechanism of Action

This compound, as a RAMBA, is designed to inhibit the metabolic breakdown of all-trans retinoic acid (ATRA). The primary enzymes responsible for this catabolism are the cytochrome P450 family members, CYP26A1 and CYP26B1. By blocking these enzymes, this compound elevates the intracellular concentration of ATRA, leading to enhanced activation of the retinoic acid signaling pathway.

cluster_cell Cell Membrane ATRA_ext All-trans Retinoic Acid (extracellular) ATRA_int All-trans Retinoic Acid (intracellular) ATRA_ext->ATRA_int Transport CYP26 CYP26A1/B1 ATRA_int->CYP26 RAR_RXR RAR/RXR Heterodimer ATRA_int->RAR_RXR RAMB4 This compound RAMB4->CYP26 Inactive_Metabolites Inactive Metabolites CYP26->Inactive_Metabolites RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Gene_Expression Target Gene Expression RARE->Gene_Expression Cellular_Response Cellular Response (Differentiation, Apoptosis, etc.) Gene_Expression->Cellular_Response

Figure 1: Mechanism of action of this compound in the retinoic acid signaling pathway.

Quantitative Data Summary

As this compound is a novel compound, specific dosage information is not yet available in the public domain. However, data from established RAMBAs can provide a starting point for determining optimal in vitro concentrations. The following table summarizes dosages and observed effects for other RAMBAs. It is crucial to perform dose-response studies for this compound to determine its specific potency and efficacy in the cell system of interest.

CompoundCell LineConcentration RangeIncubation TimeObserved EffectsReference
LiarozoleHuman Prostate Cancer (LNCaP)1 - 10 µM24 - 72 hoursInhibition of cell growth, induction of apoptosis
TalarozoleHuman Keratinocytes0.1 - 1 µM24 - 48 hoursIncreased endogenous RA levels, modulation of retinoid biomarkers
KetoconazoleHamster Liver Microsomes0.1 - 100 µMNot Applicable (Enzyme Assay)Competitive inhibition of RA metabolism (Ki = 0.75 µM)
FluconazoleHuman Hepatic Microsomes10 - 1000 µMNot Applicable (Enzyme Assay)Concentration-dependent inhibition of RA catabolism

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for evaluating the in vitro efficacy of a novel RAMBA like this compound.

cluster_workflow In Vitro Evaluation of this compound A 1. Cell Line Selection (e.g., LNCaP, MCF-7, HaCaT) B 2. Cell Culture and Seeding A->B E 5. Treatment of Cells B->E C 3. Preparation of this compound Stock Solution D 4. Dose-Response Experiment (Varying concentrations of this compound) C->D D->E F 6. Incubation (24-72 hours) E->F G 7. Endpoint Assays F->G H Cell Viability/Proliferation (e.g., MTT, WST-1) G->H I Gene Expression Analysis (e.g., qPCR for CYP26A1, RARB) G->I J Protein Analysis (e.g., Western Blot for RARα) G->J K Metabolite Analysis (e.g., LC-MS/MS for RA levels) G->K L 8. Data Analysis and Interpretation H->L I->L J->L K->L

Figure 2: General experimental workflow for the in vitro characterization of this compound.
Detailed Protocol: In Vitro Cell Proliferation Assay

This protocol provides a detailed methodology for assessing the effect of this compound on the proliferation of a selected cancer cell line.

1. Materials and Reagents:

  • Selected cancer cell line (e.g., LNCaP for prostate cancer, MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound compound

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., WST-1 or MTT)

  • Microplate reader

2. Cell Culture and Seeding:

  • Culture the selected cell line in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells when they reach 70-80% confluency.

  • For the assay, detach the cells using Trypsin-EDTA and resuspend them in fresh complete medium.

  • Count the cells using a hemocytometer or an automated cell counter.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours to allow the cells to attach.

3. Preparation of this compound:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).

  • Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound.

4. Treatment of Cells:

  • After the 24-hour attachment period, carefully remove the medium from the wells.

  • Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Include wells with medium only as a background control.

  • Each condition should be performed in triplicate or quadruplicate.

5. Incubation:

  • Incubate the treated plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

6. Cell Proliferation Assay (WST-1):

  • At the end of the incubation period, add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be 650 nm.

7. Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Conclusion

These application notes provide a foundational framework for the in vitro investigation of this compound. Due to its novelty, a systematic approach starting with dose-response experiments is essential to determine its optimal working concentrations and to fully characterize its biological activity. The provided protocols and comparative data for other RAMBAs should serve as a valuable resource for researchers initiating studies with this compound.

References

Revolutionizing Metabolic Research: (E,E)-RAMB4 as a Potent PTP1B Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Preclinical Evaluation in Animal Models of Type 2 Diabetes and Obesity

For researchers, scientists, and drug development professionals investigating novel therapeutics for metabolic diseases, (E,E)-RAMB4, also known as (E,E)-2,6-bis(4-(diethylamino)benzylidene)cyclohexanone, presents a compelling area of study. This potent and selective protein tyrosine phosphatase-1B (PTP1B) inhibitor offers a promising mechanism for enhancing insulin and leptin signaling pathways, which are often dysregulated in type 2 diabetes and obesity. These application notes provide a comprehensive guide to utilizing relevant animal models to study the in vivo effects of this compound and other PTP1B inhibitors.

Introduction to this compound and PTP1B Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling. By dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, PTP1B attenuates the downstream signals that lead to glucose uptake and utilization. In states of insulin resistance, PTP1B activity is often elevated. This compound, by inhibiting PTP1B, is hypothesized to restore normal insulin signaling, thereby improving glucose homeostasis. Similarly, by preventing the dephosphorylation of JAK2, a kinase associated with the leptin receptor, PTP1B inhibitors can enhance leptin sensitivity, potentially leading to reduced appetite and weight loss.

The primary application of studying this compound in animal models is to assess its therapeutic potential for treating type 2 diabetes and obesity. Key parameters for evaluation include its effects on:

  • Glycemic Control: Blood glucose levels, glucose tolerance, and insulin sensitivity.

  • Body Weight and Composition: Changes in total body weight, fat mass, and lean mass.

  • Lipid Metabolism: Circulating levels of triglycerides, total cholesterol, LDL-C, and HDL-C.

  • Molecular Mechanisms: Phosphorylation status of key signaling proteins in the insulin and leptin pathways in relevant tissues (liver, skeletal muscle, adipose tissue, and hypothalamus).

Signaling Pathway of PTP1B in Insulin Resistance

The diagram below illustrates the mechanism of action for a PTP1B inhibitor like this compound in the context of the insulin signaling pathway.

PTP1B_Insulin_Signaling cluster_cell Cell Membrane Insulin_Receptor Insulin Receptor p_Insulin_Receptor Phosphorylated Insulin Receptor Insulin_Receptor->p_Insulin_Receptor Autophosphorylation Insulin Insulin Insulin->Insulin_Receptor Binds PTP1B_Inhibitor This compound PTP1B PTP1B PTP1B_Inhibitor->PTP1B Inhibits PTP1B->p_Insulin_Receptor Dephosphorylates IRS IRS Proteins p_Insulin_Receptor->IRS Phosphorylates p_IRS Phosphorylated IRS Proteins IRS->p_IRS PI3K_Akt PI3K/Akt Pathway p_IRS->PI3K_Akt Activates GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: PTP1B inhibition by this compound enhances insulin signaling.

Recommended Animal Models

The selection of an appropriate animal model is critical for evaluating the efficacy of this compound. The following models are widely used and recommended for studying metabolic diseases.

Diet-Induced Obesity (DIO) Mouse Model
  • Strain: C57BL/6J mice are commonly used as they are susceptible to developing obesity, insulin resistance, and hyperglycemia when fed a high-fat diet.

  • Application: This model is ideal for studying the effects of this compound on preventing or reversing obesity and insulin resistance that mimics the progression of these conditions in a significant portion of the human population.

  • Induction: Male C57BL/6J mice are fed a high-fat diet (typically 45-60% kcal from fat) for 8-12 weeks to induce the desired phenotype.

Genetically Diabetic (db/db) Mouse Model
  • Strain: BKS.Cg-Dock7m +/+ Leprdb/J (commonly known as db/db mice). These mice have a mutation in the leptin receptor, leading to hyperphagia, obesity, insulin resistance, and severe type 2 diabetes.

  • Application: This is a robust model for studying the anti-diabetic effects of this compound in a state of severe insulin resistance and hyperglycemia.

  • Characteristics: These mice develop overt diabetes by 8-10 weeks of age.

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of a PTP1B inhibitor like this compound in the recommended animal models.

General Experimental Workflow

The diagram below outlines a typical experimental workflow for evaluating a PTP1B inhibitor in a preclinical setting.

Experimental_Workflow Model_Induction Model Induction (e.g., High-Fat Diet for 8-12 weeks) Baseline Baseline Measurements (Body Weight, Fasting Glucose) Model_Induction->Baseline Randomization Animal Randomization (Vehicle and Treatment Groups) Baseline->Randomization Treatment Daily Dosing with this compound (e.g., Oral Gavage for 4-8 weeks) Randomization->Treatment Monitoring Weekly Monitoring (Body Weight, Food Intake) Treatment->Monitoring Metabolic_Tests Metabolic Testing (GTT, ITT) Monitoring->Metabolic_Tests Termination Study Termination and Tissue Collection Metabolic_Tests->Termination Analysis Biochemical and Molecular Analysis (Blood lipids, Protein Phosphorylation) Termination->Analysis

Caption: A standard workflow for in vivo efficacy studies.

Protocol for Diet-Induced Obese (DIO) Mice
  • Animal Acclimatization and Diet Induction:

    • Acclimatize male C57BL/6J mice (6-8 weeks old) for one week.

    • Feed a high-fat diet (45% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. A control group should be fed a standard chow diet.

  • Grouping and Dosing:

    • After the induction period, measure baseline body weight and fasting blood glucose.

    • Randomize DIO mice into a vehicle control group and one or more this compound treatment groups (n=8-10 mice per group).

    • Administer this compound or vehicle daily via oral gavage for 4-8 weeks. The dose will need to be determined from preliminary studies, but a range of 10-50 mg/kg is a common starting point for novel small molecule inhibitors.

  • In-life Measurements:

    • Record body weight and food intake weekly.

  • Metabolic Assessments:

    • Oral Glucose Tolerance Test (OGTT):

      • Fast mice for 6 hours.

      • Measure baseline blood glucose (time 0) from a tail snip.

      • Administer a 2 g/kg glucose solution via oral gavage.

      • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Insulin Tolerance Test (ITT):

      • Fast mice for 4-6 hours.

      • Measure baseline blood glucose (time 0).

      • Administer human insulin (0.75 U/kg) via intraperitoneal (IP) injection.

      • Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

  • Terminal Procedures:

    • At the end of the study, fast mice for 6 hours and collect terminal blood samples via cardiac puncture for analysis of plasma insulin, triglycerides, and cholesterol.

    • Collect tissues (liver, skeletal muscle, epididymal white adipose tissue, and hypothalamus) and snap-freeze in liquid nitrogen for subsequent molecular analysis (e.g., Western blotting for phosphorylated proteins).

Protocol for db/db Mice
  • Animal Acclimatization:

    • Acclimatize male db/db mice and their lean db/+ littermate controls (8-10 weeks old) for one week.

  • Grouping and Dosing:

    • Randomize db/db mice into a vehicle control group and one or more this compound treatment groups (n=8-10 mice per group).

    • Administer this compound or vehicle daily via oral gavage for 4 weeks.

  • In-life Measurements:

    • Record body weight and fasting blood glucose weekly.

  • Metabolic Assessments:

    • Perform OGTT and ITT as described in the DIO protocol, adjusting the glucose and insulin doses if necessary based on the severity of the diabetic phenotype.

  • Terminal Procedures:

    • Follow the same terminal procedures as described for the DIO model.

Quantitative Data from PTP1B Inhibitor Studies

The following tables summarize representative quantitative data from preclinical studies of PTP1B inhibitors in animal models of obesity and diabetes. While this data is not for this compound specifically, it provides an expected range of effects for a potent PTP1B inhibitor.

Table 1: Effects of a PTP1B Inhibitor on Body Weight and Glycemic Control in DIO Mice

ParameterVehicle Control (DIO)PTP1B Inhibitor (DIO)% Changep-valueReference
Body Weight (g) 45.2 ± 2.138.7 ± 1.8-14.4%<0.01[1]
Fasting Blood Glucose (mg/dL) 165 ± 12128 ± 9-22.4%<0.05[2]
Fasting Plasma Insulin (ng/mL) 3.1 ± 0.51.9 ± 0.3-38.7%<0.05[1]
OGTT AUC (mg/dL*min) 35000 ± 250026000 ± 2100-25.7%<0.01[3]
ITT Glucose Nadir (% of baseline) 65 ± 545 ± 4-30.8%<0.05[2]

Data are presented as mean ± SEM. AUC = Area Under the Curve.

Table 2: Effects of a PTP1B Inhibitor on Glycemic Control and Lipid Profile in db/db Mice

ParameterVehicle Control (db/db)PTP1B Inhibitor (db/db)% Changep-valueReference
Fasting Blood Glucose (mg/dL) 450 ± 30250 ± 25-44.4%<0.001
Plasma Insulin (ng/mL) 15.2 ± 1.89.8 ± 1.2-35.5%<0.01
Serum Triglycerides (mg/dL) 210 ± 20150 ± 15-28.6%<0.05
Serum Total Cholesterol (mg/dL) 250 ± 22190 ± 18-24.0%<0.05
OGTT AUC (mg/dL*min) 68000 ± 550045000 ± 4800-33.8%<0.01

Data are presented as mean ± SEM. AUC = Area Under the Curve.

Conclusion

The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound and other PTP1B inhibitors. By utilizing well-established animal models such as the DIO and db/db mice, researchers can effectively assess the therapeutic potential of these compounds for treating type 2 diabetes and obesity. The detailed methodologies for in vivo studies, coupled with the expected quantitative outcomes, will aid in the systematic investigation of the pharmacological effects and underlying mechanisms of PTP1B inhibition. This structured approach is essential for advancing promising candidates like this compound through the drug development pipeline.

References

Application Notes and Protocols for (E,E)-RAMB4 Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of late 2025, publicly available scientific literature does not contain specific information on a compound designated "(E,E)-RAMB4". A compound referred to as "RAMB4" is listed by a commercial supplier as a ubiquitin-proteasome system (UPS) stressor with potential anticancer activity, however, no primary research articles detailing its synthesis, mechanism of action, or administration in animal models could be identified. The "(E,E)" designation strongly suggests a specific stereoisomer, likely referring to the geometry of double bonds within the molecule's structure.

The following application notes and protocols are therefore based on the general principles of administering ubiquitin-proteasome system inhibitors to mice for preclinical cancer research. These are intended to serve as a foundational guide and will require substantial adaptation and optimization once specific data for this compound becomes available.

Introduction and Background

The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of most intracellular proteins, playing a vital role in protein quality control, cell cycle regulation, and signal transduction. Dysregulation of the UPS is implicated in various diseases, including cancer. Inhibitors of the UPS can induce "proteotoxic stress" by causing the accumulation of misfolded and regulatory proteins, leading to cell cycle arrest and apoptosis in cancer cells.

RAMB4 has been described as a UPS-stressor that inhibits ubiquitin-mediated protein degradation. This mode of action suggests its potential as an anticancer agent. Preclinical evaluation in mouse models is a critical step in the development of such a compound.

Quantitative Data Summary (Hypothetical)

Once experimental data for this compound becomes available, it should be summarized in clear, structured tables for easy comparison. Below are templates for such tables.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC₅₀ (µM) after 48hNotes
HeLaCervical CancerData not available
SiHaCervical CancerData not available
CaskiCervical CancerData not available
ME180Cervical CancerData not available
OtherSpecifyData not available

Table 2: In Vivo Efficacy of this compound in Xenograft Mouse Model (Hypothetical)

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) ± SDPercent Tumor Growth Inhibition (%)
Vehicle Control-Daily, i.p.Data not available0%
This compound10Daily, i.p.Data not availableData not available
This compound25Daily, i.p.Data not availableData not available
This compound50Daily, i.p.Data not availableData not available
Positive ControlSpecifySpecifyData not availableData not available

Experimental Protocols

The following are generalized protocols that would be relevant for the preclinical evaluation of a novel UPS inhibitor like this compound in mice.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • This compound

  • Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline)

  • Cancer cell line (e.g., HeLa)

  • Immunocompromised mice (e.g., Nude or SCID mice), 6-8 weeks old

  • Matrigel (optional)

  • Calipers

  • Standard animal housing and care facilities

Protocol:

  • Cell Culture: Culture cancer cells under standard conditions to 80-90% confluency.

  • Cell Implantation:

    • Harvest and resuspend cells in sterile PBS or culture medium at a concentration of 1 x 10⁷ cells/mL.

    • (Optional) Mix cell suspension 1:1 with Matrigel.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Animal Grouping and Treatment:

    • Randomize mice into treatment and control groups (n=8-10 mice per group).

    • Prepare this compound in the appropriate vehicle at the desired concentrations.

    • Administer this compound or vehicle to the respective groups via the determined route (e.g., intraperitoneal injection, oral gavage).

  • Endpoint:

    • Continue treatment and monitoring for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

    • Monitor animal body weight and general health throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

Western Blot Analysis of Tumor Tissue

Objective: To assess the effect of this compound on UPS pathway proteins in tumor tissue.

Materials:

  • Excised tumor tissue

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ubiquitin, anti-p21, anti-p27, anti-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction: Homogenize tumor tissue in RIPA buffer. Centrifuge to pellet debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and apply a chemiluminescent substrate.

    • Visualize protein bands using an imaging system.

    • Use a loading control like β-actin to normalize protein levels.

Signaling Pathways and Visualizations

The mechanism of action of a UPS inhibitor would involve the disruption of protein degradation, leading to the accumulation of key regulatory proteins and subsequent cellular stress responses.

UPS_Inhibition_Pathway RAMB4 This compound UPS Ubiquitin-Proteasome System (UPS) RAMB4->UPS Degradation Protein Degradation UPS->Degradation Mediates ER_Stress ER Stress UPS->ER_Stress Dysfunction leads to Ub_Proteins Ubiquitinated Proteins Accumulation Accumulation of Regulatory Proteins (e.g., p21, p27, IκB) Cell_Cycle_Arrest Cell Cycle Arrest Accumulation->Cell_Cycle_Arrest Apoptosis Apoptosis Accumulation->Apoptosis NFkB NF-κB Pathway Inhibition Accumulation->NFkB ER_Stress->Apoptosis

Caption: Proposed signaling pathway for this compound as a UPS inhibitor.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Culture Cytotoxicity Cytotoxicity Assay (IC50 Determination) Cell_Culture->Cytotoxicity Xenograft Xenograft Model Establishment Cytotoxicity->Xenograft Proceed if active Treatment This compound Administration Xenograft->Treatment Monitoring Tumor Growth and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Excision, Western Blot, IHC Monitoring->Endpoint

Caption: General experimental workflow for preclinical evaluation of this compound.

Application Notes and Protocols for (E,E)-RAMB4, a Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E,E)-RAMB4 is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). Contrary to potential mischaracterizations, this compound does not function as a retinoic acid receptor partial agonist. Instead, its mechanism of action is centered on the inhibition of PTP1B, a key negative regulator of the insulin and leptin signaling pathways.[1][2][3] This makes this compound a valuable research tool for studying metabolic diseases such as type 2 diabetes, obesity, and insulin resistance.[1][4] These application notes provide detailed protocols for characterizing the activity of this compound and investigating its effects on cellular signaling.

Mechanism of Action

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-transmembrane protein tyrosine phosphatase that plays a crucial role in attenuating insulin signaling. It achieves this by dephosphorylating the activated insulin receptor (IR) and its downstream substrate, Insulin Receptor Substrate 1 (IRS-1). This dephosphorylation dampens the signaling cascade, leading to reduced glucose uptake and utilization.

This compound acts by inhibiting the catalytic activity of PTP1B. By blocking PTP1B, this compound prevents the dephosphorylation of the insulin receptor and its substrates. This leads to a sustained phosphorylation state and prolonged activation of the insulin signaling pathway, ultimately enhancing insulin sensitivity and promoting glucose uptake.

PTP1B Signaling Pathway and this compound Intervention

PTP1B_Signaling_Pathway receptor receptor ligand ligand inhibitor inhibitor pathway_protein pathway_protein downstream_effect downstream_effect phosphatase phosphatase Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR IR->pIR autophosphorylation IRS1 IRS-1 pIR->IRS1 phosphorylates PTP1B PTP1B pIR->PTP1B pIRS1 p-IRS-1 IRS1->pIRS1 PI3K PI3K pIRS1->PI3K activates pIRS1->PTP1B AKT Akt PI3K->AKT activates pAKT p-Akt AKT->pAKT GLUT4 GLUT4 Translocation pAKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake EE_RAMB4 This compound EE_RAMB4->PTP1B inhibits

Caption: Insulin signaling pathway and the inhibitory action of this compound on PTP1B.

Quantitative Data Summary

The following table summarizes representative data for a potent and selective PTP1B inhibitor, presented here as illustrative data for this compound. Researchers should determine these values experimentally for their specific assay conditions.

ParameterValueCell Line/System
PTP1B IC50 50 nMRecombinant Human PTP1B
TCPTP IC50 > 10 µMRecombinant Human TCPTP
Effect on Insulin-stimulated Glucose Uptake (EC50) 200 nMHepG2 cells
Fold Increase in p-Akt (Ser473) at 1 µM 3.5-foldDifferentiated 3T3-L1 adipocytes

Experimental Protocols

In Vitro PTP1B Enzyme Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human PTP1B.

Materials:

  • Recombinant Human PTP1B (catalytic domain)

  • PTP1B Assay Buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl Phosphate (pNPP) as substrate

  • This compound

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare this compound dilutions: Create a serial dilution of this compound in DMSO, and then dilute further in PTP1B Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme Preparation: Dilute the recombinant PTP1B in ice-cold PTP1B Assay Buffer to the working concentration.

  • Assay Reaction: a. To each well of a 96-well plate, add 10 µL of the diluted this compound or vehicle control (assay buffer with DMSO). b. Add 20 µL of the diluted PTP1B enzyme solution to each well. c. Incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme. d. To initiate the reaction, add 70 µL of pre-warmed pNPP solution (final concentration of 2 mM).

  • Measurement: Immediately measure the absorbance at 405 nm in a kinetic mode for 15-30 minutes at 37°C.

  • Data Analysis: a. Calculate the reaction rate (V) for each concentration of this compound. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay for Insulin Signaling Enhancement

This protocol evaluates the effect of this compound on the phosphorylation of key proteins in the insulin signaling pathway, such as the Insulin Receptor (IR) and Akt, in a relevant cell line (e.g., HepG2, 3T3-L1 adipocytes).

Materials:

  • HepG2 cells (or other insulin-responsive cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • This compound

  • Insulin

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-IR (Tyr1150/1151), anti-total-IR, anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: a. Seed HepG2 cells in 6-well plates and grow to 80-90% confluency. b. Serum-starve the cells for 4-6 hours in serum-free medium. c. Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour. d. Stimulate the cells with insulin (e.g., 10 nM) for 15 minutes.

  • Cell Lysis: a. Wash the cells twice with ice-cold PBS. b. Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant (protein extract).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer. b. Denature the samples by heating at 95°C for 5 minutes. c. Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with primary antibodies overnight at 4°C. g. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again with TBST.

  • Detection and Analysis: a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow step step treatment treatment analysis analysis result result A Seed and Culture Cells B Serum Starvation A->B C Pre-treat with this compound B->C D Insulin Stimulation C->D E Cell Lysis and Protein Extraction D->E F Protein Quantification (BCA) E->F G SDS-PAGE F->G H Western Transfer (PVDF) G->H I Immunoblotting (Primary & Secondary Ab) H->I J Chemiluminescent Detection I->J K Data Analysis (Band Densitometry) J->K

Caption: Workflow for analyzing insulin signaling enhancement by this compound via Western blot.

References

Application Notes and Protocols: Laboratory Safety in Handling of (E,E)-RAMB4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the safe laboratory handling of (E,E)-RAMB4. Due to the limited publicly available information on this specific compound, these guidelines are based on best practices for handling potentially hazardous research chemicals and draw parallels with related brominated organic molecules. A thorough risk assessment should be conducted before commencing any work with this compound.

Hazard Identification and Risk Assessment

While specific toxicity data for this compound is not available, related brominated hydrocarbons are known to be toxic and irritating. Therefore, it is prudent to treat this compound as a hazardous substance.

Potential Hazards:

  • Inhalation: May be toxic if inhaled.

  • Skin Contact: May be toxic and cause irritation upon contact.

  • Ingestion: May be toxic if swallowed.

  • Eye Contact: May cause serious eye irritation.

A comprehensive risk assessment should be performed prior to any experiment. This involves identifying potential hazards, evaluating the likelihood and severity of harm, and implementing control measures to minimize risk.

Quantitative Safety Data

Due to the absence of specific data for this compound, the following table presents data for similar brominated compounds to provide a conservative safety reference.

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Flash Point (°C)Health Hazard Information
This compound Not Available Not Available Not Available Not Available Assume to be toxic and irritating
1,2-Dibromoethane106-93-4187.86131-13285Toxic by inhalation, in contact with skin and if swallowed; irritating to eyes, respiratory system and skin; may cause cancer.[1]
Bromoethane74-96-4108.9737-40-23Harmful if swallowed or if inhaled; suspected of causing cancer.[2][3]
Carbon Tetrabromide558-13-4331.63190Not AvailableCauses severe eye damage.[4]

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Engineering Controls
  • All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and a safety shower are readily accessible in the laboratory.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles and a face shield are mandatory.

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.

  • Respiratory Protection: If there is a risk of generating aerosols or if working outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.

General Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing and Aliquoting: If working with a solid form, weigh the compound in the fume hood. For liquids, use a calibrated pipette with disposable tips.

  • Dissolving: When preparing solutions, add the solvent to the this compound slowly to avoid splashing.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Waste Disposal: All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Emergency Procedures

Spills
  • Evacuate the immediate area.

  • If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an absorbent material.

  • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Ventilate the area and decontaminate the spill surface.

  • For large spills, evacuate the laboratory and contact the institutional safety office immediately.

Exposure
  • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Visualized Workflows and Pathways

Standard Laboratory Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weighing/Aliquoting prep_hood->handle_weigh handle_dissolve Dissolving handle_weigh->handle_dissolve cleanup_waste Waste Disposal handle_dissolve->cleanup_waste cleanup_store Storage cleanup_waste->cleanup_store

Caption: Standard workflow for handling this compound in a laboratory setting.

Emergency Response Logic

G cluster_response Immediate Response cluster_action Action exposure Exposure Event inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion fresh_air Move to Fresh Air inhalation->fresh_air flush_skin Flush Skin with Water skin->flush_skin flush_eye Flush Eyes with Water eye->flush_eye rinse_mouth Rinse Mouth ingestion->rinse_mouth medical Seek Immediate Medical Attention fresh_air->medical flush_skin->medical flush_eye->medical rinse_mouth->medical

Caption: Decision-making process for emergency response to this compound exposure.

References

Commercial Availability and Application Notes for (E,E)-RAMB4 and Related Retinamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a direct commercial supplier for a compound specifically named "(E,E)-RAMB4" or "(E,E)-4-(2-(retinamide)ethyl)-1,3-benzenediol" has not been identified through publicly available chemical supplier databases. This suggests that this compound is likely a novel research compound that is not yet commercially available and would require custom synthesis.

This document provides detailed application notes and protocols for the synthesis and evaluation of novel retinamide derivatives, based on published research for structurally related compounds. The information is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this class of molecules.

Introduction to Novel Retinamide Derivatives

Retinoids, including all-trans retinoic acid (ATRA), are a class of compounds derived from vitamin A that play crucial roles in cellular processes such as proliferation, differentiation, and apoptosis. Novel synthetic retinamide derivatives are being actively investigated for their potential as anti-cancer agents. These compounds are designed to overcome some of the limitations of earlier retinoids, such as toxicity and poor solubility.

The hypothetical structure of this compound, based on its chemical name, would feature a retinamide moiety linked to a 1,3-benzenediol (resorcinol) group via an ethyl linker. This structure suggests a molecule designed to interact with biological targets such as retinoic acid receptors (RARs).

Proposed Synthesis of this compound

The synthesis of this compound would likely proceed through the coupling of all-trans-retinoic acid with a suitable amino-functionalized benzenediol precursor. A general synthetic approach, adapted from the synthesis of other novel retinamide derivatives, is outlined below.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product ATRA all-trans-Retinoic Acid Reaction ATRA->Reaction Precursor 4-(2-Aminoethyl)-1,3-benzenediol Precursor->Reaction CouplingAgent Coupling Agent (e.g., EDCI, HOBt) CouplingAgent->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction RAMB4 This compound Reaction->RAMB4 Amide Coupling

Caption: Proposed synthesis of this compound via amide coupling.

Detailed Synthetic Protocol:
  • Preparation of Reactants:

    • Dissolve all-trans-retinoic acid in an appropriate anhydrous solvent such as dimethylformamide (DMF).

    • In a separate flask, dissolve the 4-(2-aminoethyl)-1,3-benzenediol precursor and coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt)) in anhydrous DMF.

  • Coupling Reaction:

    • Slowly add the solution of all-trans-retinoic acid to the precursor solution at room temperature with constant stirring.

    • Allow the reaction to proceed for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to obtain the final compound, this compound.

Biological Applications and Signaling Pathways

Novel retinamide derivatives are primarily investigated for their potential in cancer therapy. Their mechanism of action often involves the modulation of retinoic acid receptors (RARs), which are nuclear receptors that function as ligand-activated transcription factors.

G cluster_cell cluster_nucleus RAMB4 This compound RAR RAR RAMB4->RAR Binds to CellMembrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus RXR RXR RAR->RXR Heterodimerizes with RARE RARE RXR->RARE Binds to DNA GeneTranscription Gene Transcription RARE->GeneTranscription Regulates CellEffects Cellular Effects (Apoptosis, Differentiation) GeneTranscription->CellEffects

Caption: General signaling pathway of retinoic acid receptors (RARs).

Upon binding to RARs, these compounds can induce a conformational change in the receptor, leading to the recruitment of co-activator or co-repressor proteins. The RAR/retinoid X receptor (RXR) heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription. This can lead to various cellular outcomes, including cell cycle arrest, differentiation, and apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the biological activity of novel retinamide derivatives.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

G Start Seed cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with this compound (various concentrations) Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddSolubilizer Add solubilizing agent (e.g., DMSO) Incubate3->AddSolubilizer ReadAbsorbance Read absorbance at 570 nm AddSolubilizer->ReadAbsorbance

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT116 human colon cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

RAR Activation Assessment using a Transcription Assay

This assay measures the ability of a compound to activate RARs by using a reporter gene system.

Protocol:

  • Cell Transfection: Co-transfect mammalian cells (e.g., COS-1) with an expression vector for the desired RAR isoform (RARα, β, or γ) and a reporter plasmid containing a luciferase or CAT gene under the control of a RARE-containing promoter.

  • Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of the test compound or a known RAR agonist (e.g., ATRA) as a positive control.

  • Incubation: Incubate the cells for another 24 hours.

  • Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (luciferase or CAT activity) according to the manufacturer's instructions.

  • Data Analysis: Normalize the reporter activity to a co-transfected internal control (e.g., β-galactosidase) to account for variations in transfection efficiency. Express the results as fold activation relative to the vehicle control.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of several novel N-acylated retinamide derivatives against HCT116 human colon cancer cells, as reported in the literature for compounds structurally related to the hypothetical this compound.

CompoundDescriptionIC₅₀ (µM)
4-HPR (Fenretinide) Prototype N-acylated derivative8.21
Derivative 2A N-acylated retinamide> 20
Derivative 3A N-acylated retinamide10.5
Derivative 4A N-acylated retinamide1.67
Derivative 5A N-acylated retinamide6.85

Note: The data presented is for illustrative purposes and is based on published results for different, but related, retinamide derivatives. The activity of this compound would need to be determined experimentally.

Conclusion

While this compound is not currently available from commercial suppliers, the field of novel retinamide derivatives holds significant promise for the development of new anti-cancer therapeutics. The protocols and data presented here provide a framework for the synthesis and evaluation of such compounds. Researchers interested in this compound would likely need to pursue custom synthesis. The provided methodologies for assessing cytotoxicity and RAR activation are standard approaches to characterize the biological activity of this class of molecules.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (E,E)-RAMB4 ((E,E)-Ro 61-8048)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of (E,E)-RAMB4, also known as (E,E)-Ro 61-8048. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for (E,E)-Ro 61-8048?

A1: The synthesis of (E,E)-Ro 61-8048 is a two-step process. The first step involves the synthesis of the key intermediate, 2-amino-4-(3-nitrophenyl)thiazole. The second step is the coupling of this intermediate with 3,4-dimethoxybenzenesulfonyl chloride to yield the final product.

Q2: I am having trouble with the first step, the synthesis of 2-amino-4-(3-nitrophenyl)thiazole. What are the common issues?

A2: Common issues in the synthesis of 2-amino-4-(3-nitrophenyl)thiazole include low yields and the formation of impurities. Low yields can result from incomplete reaction or side reactions. Impurities often arise from unreacted starting materials or the formation of byproducts. Ensure you are using the correct stoichiometry of reagents and that your reaction conditions are optimized.

Q3: My final coupling reaction to produce (E,E)-Ro 61-8048 is not working well. What could be the problem?

A3: Problems in the final coupling step often relate to the purity of your starting materials, particularly the 2-amino-4-(3-nitrophenyl)thiazole intermediate. The presence of impurities can interfere with the reaction. Additionally, the reaction conditions, such as the choice of base and solvent, are critical for a successful coupling.

Q4: What are the expected spectroscopic data for (E,E)-Ro 61-8048?

A4: While specific data may vary slightly, you should expect to see characteristic peaks in the 1H NMR, 13C NMR, and mass spectrometry data that correspond to the structure of 3,4-dimethoxy-N-[4-(3-nitrophenyl)-2-thiazolyl]benzenesulfonamide. Refer to the characterization data in the detailed experimental protocol section for expected values.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Low yield of 2-amino-4-(3-nitrophenyl)thiazole Incomplete reaction of 2-bromo-1-(3-nitrophenyl)ethanone with thiourea.Ensure the reaction is heated for a sufficient amount of time. Monitor the reaction progress using thin-layer chromatography (TLC). Consider increasing the reaction temperature or using a different solvent.
Side reactions, such as the formation of symmetrical thiourea byproducts.Use a slight excess of thiourea to drive the reaction to completion. Purify the crude product carefully using column chromatography.
Multiple spots on TLC after the final coupling reaction Presence of unreacted 2-amino-4-(3-nitrophenyl)thiazole.Ensure that the 3,4-dimethoxybenzenesulfonyl chloride is added in a slight excess. Allow for a longer reaction time.
Presence of hydrolyzed 3,4-dimethoxybenzenesulfonyl chloride.Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Formation of side products due to reaction with impurities in the starting materials.Purify the 2-amino-4-(3-nitrophenyl)thiazole intermediate before proceeding to the coupling step.
Product is an oil or does not crystallize Presence of solvent or other impurities.Ensure the product is thoroughly dried under vacuum. Try different crystallization solvents or solvent combinations. If crystallization fails, purify by column chromatography.
Inconsistent biological activity of synthesized batches Presence of geometric isomers or other impurities that were not removed during purification.Use a purification method with high resolving power, such as HPLC, for the final product. Confirm the stereochemistry using appropriate analytical techniques if applicable, although for Ro 61-8048, the "(E,E)" designation is not standard and may be a misnomer as there are no double bonds for such isomerism in the final structure.

Experimental Protocols

Synthesis of 2-amino-4-(3-nitrophenyl)thiazole (Intermediate)

This procedure is based on the Hantzsch thiazole synthesis.

Materials:

  • 2-bromo-1-(3-nitrophenyl)ethanone

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(3-nitrophenyl)ethanone (1 eq) in ethanol.

  • Add thiourea (1.1 eq) to the solution.

  • Reflux the mixture for 3-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Synthesis of (E,E)-Ro 61-8048

This procedure describes the coupling of the thiazole intermediate with a sulfonyl chloride.

Materials:

  • 2-amino-4-(3-nitrophenyl)thiazole

  • 3,4-dimethoxybenzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-amino-4-(3-nitrophenyl)thiazole (1 eq) in anhydrous DCM in a round-bottom flask.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3,4-dimethoxybenzenesulfonyl chloride (1.1 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis 2-bromo-1-(3-nitrophenyl)ethanone 2-bromo-1-(3-nitrophenyl)ethanone Hantzsch_Reaction Hantzsch Thiazole Synthesis 2-bromo-1-(3-nitrophenyl)ethanone->Hantzsch_Reaction Thiourea Thiourea Thiourea->Hantzsch_Reaction Intermediate 2-amino-4-(3-nitrophenyl)thiazole Hantzsch_Reaction->Intermediate Coupling_Reaction Sulfonamide Coupling Intermediate->Coupling_Reaction Sulfonyl_Chloride 3,4-dimethoxybenzenesulfonyl chloride Sulfonyl_Chloride->Coupling_Reaction Final_Product (E,E)-Ro 61-8048 Coupling_Reaction->Final_Product

Caption: Synthetic workflow for (E,E)-Ro 61-8048.

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Incomplete_Reaction Check Reaction Time/ Temp/Stoichiometry Low_Yield->Incomplete_Reaction Yes Impure_Product Impure Product? Low_Yield->Impure_Product No Incomplete_Reaction->Impure_Product Side_Reactions Optimize Conditions/ Purify Intermediates Side_Reactions->Impure_Product Purification_Issues Recrystallization/ Chromatography Impure_Product->Purification_Issues Yes Success Success Impure_Product->Success No Starting_Material_Purity Check Purity of Starting Materials Purification_Issues->Starting_Material_Purity Starting_Material_Purity->Side_Reactions

Caption: Troubleshooting decision tree for synthesis issues.

Technical Support Center: Optimizing the Synthesis of (E,E)-RAMB4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (E,E)-4-(2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethenyl)benzoic acid ((E,E)-RAMB4). This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound and related compounds.

Q1: My overall yield is very low. What are the most critical steps to optimize?

A1: Low yield in multi-step syntheses can be attributed to several factors. The most critical steps to investigate are:

  • The coupling reaction: The formation of the ethenyl bridge is often the most complex step. Incomplete reaction, side reactions, or poor stereoselectivity can significantly reduce yield. Ensure your reagents are pure and anhydrous, and consider optimizing the reaction temperature and time.

  • Purification steps: Product loss during purification, such as recrystallization or column chromatography, is common. Ensure the chosen solvent system for chromatography is optimal for separating your product from impurities. For recrystallization, avoid using an excessive amount of solvent.

  • Stability of intermediates: Some intermediates may be unstable. It is crucial to handle them under appropriate conditions (e.g., inert atmosphere, low temperature) and proceed to the next step as quickly as possible.

Q2: I am observing the formation of the (Z)-isomer along with the desired (E,E)-product. How can I improve the stereoselectivity?

A2: The formation of undesired stereoisomers is a common challenge in alkene synthesis. To favor the formation of the (E,E)-isomer, consider the following:

  • Choice of reaction: The Horner-Wadsworth-Emmons reaction is generally preferred for the synthesis of (E)-alkenes. If you are using a Wittig reaction, using a stabilized ylide will favor the (E)-isomer.

  • Reaction conditions: For the Horner-Wadsworth-Emmons reaction, using sodium hydride as a base in anhydrous THF or DMSO at room temperature typically provides good E-selectivity.

  • Purification: If a mixture of isomers is formed, careful column chromatography can often separate the desired (E,E)-isomer. The choice of eluent is critical here; a non-polar/polar solvent system like heptane/ethyl acetate is often effective.[1]

Q3: The reaction to form the ethenyl bridge is not going to completion, and I am recovering a significant amount of starting material. What should I do?

A3: Incomplete conversion is a frequent issue. Here are some troubleshooting steps:

  • Reagent purity and stoichiometry: Ensure that your starting materials, particularly the aldehyde and the phosphonate ylide, are pure. The stoichiometry of the reagents is also critical; a slight excess of the ylide may be necessary to drive the reaction to completion.

  • Base and solvent: The choice of base and solvent is crucial. For a Horner-Wadsworth-Emmons reaction, a strong base like sodium hydride is often required. The solvent must be anhydrous, as water can quench the ylide.

  • Reaction temperature and time: Some reactions may require elevated temperatures or longer reaction times to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Stirring for 16 hours at room temperature has been reported for a similar synthesis.[1]

Q4: I am having difficulty with the final saponification step to get the benzoic acid. What could be the problem?

A4: The hydrolysis of the ester to the carboxylic acid can sometimes be challenging.

  • Reaction conditions: A common method is to reflux the ester with a strong base like potassium hydroxide in a solvent like n-butanol.[2] Ensure the reaction is heated for a sufficient amount of time to ensure complete hydrolysis.

  • Work-up procedure: After basification, the reaction mixture should be acidified with a strong acid like HCl to precipitate the carboxylic acid. Ensure the pH is sufficiently low to fully protonate the carboxylate.

  • Purity of the ester: Impurities in the starting ester can interfere with the saponification reaction. Ensure the ester is pure before proceeding to this final step.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the synthesis of compounds structurally related to this compound, which can serve as a valuable reference.

Table 1: Synthesis of 4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethylnaphth-2-yl)-ethynyl]-benzoic acid [2]

Starting MaterialReagents and SolventsReaction ConditionsProductYield
4-[(5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphth-2-yl)-ethynyl]-benzonitrile85% Potassium hydroxide, n-butanolReflux for 1.5 hours4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethylnaphth-2-yl)-ethynyl]-benzoic acid44%

Table 2: Synthesis of Diethyl (E)-4-[2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)-1-ethenyl]-benzenephosphonate [1]

Starting MaterialReagents and SolventsReaction ConditionsProductYield
Diethyl 4-diethylphosphonomethylbenzenephosphonateSodium hydride, Dimethyl sulfoxide16 hours at room temperatureDiethyl (E)-4-[2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)-1-ethenyl]-benzenephosphonateNot specified, but product was purified by column chromatography

Table 3: Synthesis of Ethyl E-4-[2-methyl-2-(1,1,4,4-tetramethyl-1,2,3,4-tetrahydronapth-7-yl)-vinyl]-benzoate

Starting MaterialReagents and SolventsReaction ConditionsProductYield
Diethyl p-carboxyethylbenzylphosphonatedimsylsodium, DMSO, sodium ethanolate, ethanol4 hours, then overnight stirringEthyl E-4-[2-methyl-2-(1,1,4,4-tetramethyl-1,2,3,4-tetrahydronapth-7-yl)-vinyl]-benzoate83%

Experimental Protocols

Below is a detailed, hypothesized protocol for the synthesis of this compound based on established methodologies for similar compounds.

Protocol 1: Synthesis of Diethyl (E)-4-[2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)-1-ethenyl]-benzenephosphonate

This protocol is adapted from a similar synthesis.

  • Preparation of the ylide: To a suspension of sodium hydride (1.8 g, 64 mmol) in dry dimethyl sulfoxide (50 ml) at room temperature, add a solution of diethyl 4-diethylphosphonomethylbenzenephosphonate (22 g, 53 mmol) in 100 ml of dimethyl sulfoxide dropwise.

  • Reaction with aldehyde: Stir the resulting mixture for 1 hour. Then, add a solution of 2-formyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphthalene (8.7 g, 40 mmol) in 75 ml of dimethyl sulfoxide dropwise.

  • Reaction completion and work-up: Continue stirring for 16 hours at room temperature. Pour the mixture into water and acidify with 2N hydrochloric acid. Extract the aqueous layer three times with ether.

  • Purification: Wash the combined organic phases twice with water and twice with saturated sodium chloride solution. Dry the organic layer over sodium sulfate and evaporate the solvent. Purify the residue by column chromatography (silica gel; heptane/ethyl acetate) to yield the title compound.

Protocol 2: Saponification to this compound

This protocol is based on the hydrolysis of a similar nitrile to a carboxylic acid.

  • Reaction setup: In a round-bottom flask, dissolve the ethyl ester of this compound in n-butanol. Add 85% strength potassium hydroxide.

  • Reflux: Heat the mixture to reflux for 1.5 hours.

  • Work-up: Cool the reaction mixture and dissolve it in water. Extract the aqueous solution three times with ether to remove any unreacted starting material.

  • Precipitation: Acidify the aqueous phase with 2N HCl to precipitate the carboxylic acid.

  • Isolation and purification: Filter the precipitate, wash with water, and dry to obtain the final product. Recrystallization from a suitable solvent like isopropanol can be performed for further purification.

Visual Guides

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_coupling Check Coupling Reaction (e.g., Horner-Wadsworth-Emmons) start->check_coupling check_purification Evaluate Purification Steps start->check_purification check_saponification Verify Saponification Step start->check_saponification reagent_purity Reagent Purity & Stoichiometry check_coupling->reagent_purity reaction_conditions Reaction Conditions (Base, Solvent, Temp, Time) check_coupling->reaction_conditions isomer_formation Isomer Formation? check_coupling->isomer_formation column_loss Product Loss in Column? check_purification->column_loss recrystallization_loss Loss during Recrystallization? check_purification->recrystallization_loss incomplete_hydrolysis Incomplete Hydrolysis? check_saponification->incomplete_hydrolysis workup_issues Work-up/Precipitation Issues? check_saponification->workup_issues solution Optimize Conditions & Reagents reagent_purity->solution reaction_conditions->solution isomer_formation->solution column_loss->solution recrystallization_loss->solution incomplete_hydrolysis->solution workup_issues->solution

Caption: A flowchart for troubleshooting low yield in this compound synthesis.

Hypothesized Synthesis Pathway for this compound

Synthesis_Pathway A 2-formyl-5,6,7,8-tetrahydro- 5,5,8,8-tetramethylnaphthalene step1 Horner-Wadsworth-Emmons Reaction A->step1 B Diethyl 4-carboxybenzylphosphonate B->step1 C Ethyl (E,E)-4-(2-(5,6,7,8-tetrahydro- 5,5,8,8-tetramethyl-2-naphthalenyl)ethenyl)benzoate step2 Saponification C->step2 D This compound step1->C NaH, DMSO step2->D KOH, n-BuOH, Reflux

Caption: Hypothesized two-step synthesis of this compound.

References

troubleshooting (E,E)-RAMB4 solubility problems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with (E,E)-RAMB4.

FAQs: this compound Solubility

Q1: What is this compound and why is it difficult to dissolve?

This compound , also known as (3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one, is a chemical compound with the formula C19H13Cl4NO.[1] Its molecular structure, which includes multiple dichlorophenyl groups, makes it highly hydrophobic, leading to poor aqueous solubility. This is a common challenge for many compounds in drug discovery and development.[2][3]

Q2: I am observing precipitation when diluting my this compound stock solution in an aqueous buffer. What should I do?

This is a common issue when a compound is dissolved in a high concentration of an organic solvent and then introduced to an aqueous environment. Here are some steps to troubleshoot this problem:

  • Reduce the concentration of your stock solution: A lower initial concentration in the organic solvent can prevent the compound from crashing out upon dilution.

  • Use an intermediate dilution step: Instead of diluting directly into your final aqueous buffer, try a serial dilution. First, dilute into a mixture of the organic solvent and the aqueous medium, and then into the final aqueous medium.[4]

  • Consider a different solvent system: The choice of solvent is critical. It may be necessary to explore co-solvents that can improve the solubility of this compound in aqueous solutions.

Q3: My solubility results for this compound are inconsistent across experiments. What could be the cause?

Inconsistent results in solubility assays can arise from several factors:

  • Insufficient equilibration time: It's crucial to ensure that equilibrium solubility has been reached. Sampling at multiple time points (e.g., 24, 48, and 72 hours) can confirm that the concentration has plateaued.[4]

  • Temperature fluctuations: Solubility is temperature-dependent. Conducting experiments in a temperature-controlled environment is essential for reproducibility.

  • Different solid-state forms (polymorphs): The crystalline form of the compound can significantly impact its solubility. Characterizing the solid form of this compound using techniques like X-ray powder diffraction (XRPD) can help identify any polymorphic transformations.

Troubleshooting Guides

Guide 1: Preparing this compound Stock Solutions

This guide provides a systematic approach to preparing stock solutions of this compound and avoiding common pitfalls.

Experimental Workflow for Stock Solution Preparation

G cluster_0 Step 1: Solvent Selection cluster_1 Step 2: Dissolution cluster_2 Step 3: Storage A Select an appropriate organic solvent (e.g., DMSO, Ethanol) B Weigh this compound accurately A->B Proceed to weighing C Add solvent and vortex/sonicate until fully dissolved B->C Add solvent D Store at the recommended temperature (e.g., -20°C or -80°C) C->D Store solution

Caption: Workflow for preparing this compound stock solutions.

Recommended Solvents for this compound

SolventConcentration RangeNotes
Dimethyl Sulfoxide (DMSO)1-100 mMHigh solubility, but can be toxic to cells at higher concentrations.
Ethanol1-50 mMLess toxic than DMSO, but may have lower solvating power for this compound.
N,N-Dimethylformamide (DMF)1-100 mMGood solvating power, but also carries cellular toxicity concerns.
Guide 2: Enhancing Aqueous Solubility of this compound

Several techniques can be employed to improve the solubility of poorly soluble compounds like this compound in aqueous media for in vitro and in vivo studies.

Solubility Enhancement Strategies

G cluster_0 Initial State cluster_1 Enhancement Techniques cluster_2 Desired Outcome A Poorly Soluble this compound B pH Adjustment A->B C Co-solvents A->C D Complexation (e.g., with cyclodextrins) A->D E Particle Size Reduction A->E F Improved Aqueous Solubility B->F C->F D->F E->F

Caption: Strategies to enhance the aqueous solubility of this compound.

Detailed Methodologies for Solubility Enhancement

  • pH Adjustment:

    • Determine the pKa of this compound.

    • Prepare a series of buffers with pH values above and below the pKa.

    • Measure the solubility of this compound in each buffer to find the optimal pH for solubilization.

  • Use of Co-solvents:

    • Select a panel of biocompatible co-solvents (e.g., polyethylene glycol 400, propylene glycol).

    • Prepare various concentrations of the co-solvent in your aqueous buffer.

    • Determine the concentration of this compound that can be dissolved in each co-solvent mixture without precipitation.

  • Particle Size Reduction:

    • Techniques like micronization or nanosuspension can increase the surface area of the compound, leading to improved dissolution.

    • This typically requires specialized equipment such as a mortar and pestle for small scale, or homogenizers and ball mills for larger scales.

Signaling Pathway Considerations

While the specific signaling pathways affected by this compound require experimental validation, its structural features suggest potential interactions with intracellular signaling cascades often targeted in drug discovery. The following diagram illustrates a generic signaling pathway that could be investigated.

Hypothetical Signaling Pathway for this compound

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus A Receptor B Kinase 1 A->B C Kinase 2 B->C D Transcription Factor C->D E Gene Expression D->E RAMB4 This compound RAMB4->A Binds to/Modulates

Caption: A hypothetical signaling pathway modulated by this compound.

References

Technical Support Center: Optimizing (E,E)-RAMB4 Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (E,E)-RAMB4. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the handling and application of this compound.

1. Issue: Rapid Loss of Potency or Inconsistent Results

  • Question: My experimental results with this compound are inconsistent, or the compound seems to lose its activity quickly after being dissolved. What could be the cause?

  • Answer: Rapid loss of potency is often linked to the degradation of this compound. Like many retinoids, this compound is susceptible to isomerization, oxidation, and photodegradation. The (E,E) configuration is crucial for its biological activity, and conversion to other isomers (e.g., (Z,E), (E,Z), or (Z,Z)) can significantly reduce or alter its efficacy.

    Troubleshooting Steps:

    • Light Protection: this compound is light-sensitive. Protect all solutions from light by using amber vials or wrapping containers in aluminum foil. Work in a dimly lit environment or under yellow light.

    • Oxygen Sensitivity: Avoid excessive exposure to air. Prepare solutions in solvents that have been degassed by sparging with an inert gas like argon or nitrogen. After preparation, blanket the headspace of the vial with the inert gas before sealing.

    • Solvent Purity: Use high-purity, anhydrous solvents. Peroxides in older ethers or aldehydes in other solvents can accelerate the degradation of retinoids. It is recommended to use freshly opened bottles of solvents or solvents from a purification system.

    • Temperature Control: Store stock solutions at -20°C or -80°C. For working solutions, prepare them fresh for each experiment and keep them on ice, protected from light. Avoid repeated freeze-thaw cycles.

2. Issue: Poor Solubility in Aqueous Buffers

  • Question: I am having difficulty dissolving this compound in my aqueous cell culture medium or buffer, leading to precipitation. How can I improve its solubility?

  • Answer: this compound is a lipophilic molecule and, like other retinoic acid receptor (RAR) agonists, is expected to have low aqueous solubility.[1][2][3] Improving solubility is critical for accurate dosing and obtaining reliable experimental data.

    Troubleshooting Steps:

    • Co-solvents: Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol. Then, dilute this stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.1-0.5%).

    • Use of Surfactants or Solubilizing Agents: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can aid in solubilizing lipophilic compounds. However, their compatibility with your specific assay must be validated.

    • Complexation Agents: Cyclodextrins can be used to form inclusion complexes with lipophilic molecules, enhancing their aqueous solubility.[4]

    • pH Adjustment: The solubility of retinoids with a carboxylic acid moiety is pH-dependent. Increasing the pH of the buffer can deprotonate the carboxylic acid, increasing its solubility. However, be mindful that high pH can also accelerate degradation.

3. Issue: Observing Unexpected Peaks in HPLC or LC-MS Analysis

  • Question: When I analyze my this compound solution by HPLC or LC-MS, I see multiple peaks, even in a freshly prepared sample. What are these additional peaks?

  • Answer: The appearance of extra peaks is a strong indicator of isomerization or degradation. The most common isomers are the (Z)-isomers. Degradation products can result from oxidation.

    Troubleshooting Steps:

    • Reference Standards: If available, use reference standards for the potential isomers of this compound to confirm their identity.

    • Controlled Degradation Study: To identify degradation products, intentionally expose a sample of this compound to light, air, or elevated temperatures and analyze the resulting mixture. This can help in identifying the degradation peaks in your experimental samples.

    • Optimize Analytical Method: Ensure your HPLC/LC-MS method is optimized for the separation of retinoid isomers. This often involves using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile or methanol.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: High-purity, anhydrous DMSO or ethanol are the recommended solvents for preparing concentrated stock solutions. These solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles and exposure to air and light.

Q2: How can I minimize the isomerization of this compound during my experiments?

A2: To minimize isomerization, it is crucial to protect the compound from light at all stages of the experiment. Use amber-colored labware, work under subdued lighting, and prepare solutions fresh. Additionally, avoid high temperatures and exposure to acids or bases, which can catalyze isomerization.

Q3: What are the typical storage conditions for this compound, both in solid form and in solution?

A3:

  • Solid Form: Store the solid compound at -20°C or lower, under an inert atmosphere (argon or nitrogen), and protected from light.

  • Stock Solutions: Store stock solutions in DMSO or ethanol at -20°C or -80°C in tightly sealed, light-protected vials. It is advisable to prepare small aliquots to avoid repeated warming and cooling of the entire stock.

Q4: Can I filter my this compound solutions?

A4: Yes, you can filter solutions of this compound to sterilize them or remove particulates. Use a syringe filter with a low-protein-binding membrane, such as PTFE. Perform the filtration quickly and with light protection to minimize degradation.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound

  • Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the required amount of this compound in a dimly lit environment.

  • Add the appropriate volume of high-purity, anhydrous DMSO or ethanol to achieve the desired concentration (e.g., 10 mM).

  • Vortex briefly until the solid is completely dissolved.

  • Aliquot the stock solution into amber-colored microcentrifuge tubes.

  • Blanket the headspace of each aliquot with dry argon or nitrogen gas before sealing.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Aqueous Medium

  • Thaw a single aliquot of the concentrated this compound stock solution on ice, protected from light.

  • Pre-warm your aqueous medium (e.g., cell culture medium, buffer) to the desired temperature.

  • While vortexing the aqueous medium, add the required volume of the stock solution dropwise to ensure rapid mixing and prevent precipitation. The final concentration of the organic solvent should be kept to a minimum (e.g., <0.1%).

  • Use the freshly prepared working solution immediately. Do not store aqueous solutions of this compound.

Data Presentation

Table 1: Factors Affecting this compound Stability in Solution

FactorHigh Stability ConditionLow Stability ConditionRationale
Light Stored in darkness or amber vialsExposed to ambient or UV lightPrevents photo-isomerization and photodegradation.
Oxygen Degassed solvents, inert atmosphereExposed to atmospheric oxygenMinimizes oxidative degradation.
Temperature -20°C to -80°C for storageRoom temperature or higherReduces the rate of all degradation pathways.
pH Neutral pH (6-7.5)Acidic (<5) or basic (>8) pHExtreme pH can catalyze isomerization and hydrolysis.
Solvent High-purity, anhydrous DMSO/EthanolSolvents containing peroxides or waterImpurities can react with and degrade the compound.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_analysis Analysis weigh Weigh Solid this compound (Dim Light) dissolve Dissolve in Anhydrous DMSO/Ethanol weigh->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store Store at -80°C (Inert Atmosphere) aliquot->store thaw Thaw Stock on Ice (Light Protected) store->thaw dilute Dilute into Aqueous Medium (Vortexing) thaw->dilute use Use Immediately dilute->use hplc HPLC/LC-MS Analysis use->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for preparing and handling this compound solutions.

degradation_pathway cluster_factors Degradation Factors RAMB4 This compound (Active) Isomers Cis-Isomers (Reduced/Altered Activity) RAMB4->Isomers Isomerization Oxidation Oxidized Products (Inactive) RAMB4->Oxidation Degradation Other Degradation Products (Inactive) RAMB4->Degradation Light Light Light->Isomers Oxygen Oxygen Oxygen->Oxidation Heat Heat Heat->Isomers Heat->Oxidation pH Extreme pH pH->Isomers

References

Technical Support Center: (E,E)-RAMB4

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: How should I store (E,E)-RAMB4 to prevent degradation?

A1: Retinoids are notoriously unstable and susceptible to degradation from light, oxygen, and heat.[1][2] To ensure the stability of this compound, it is crucial to store it under the following conditions:

  • Temperature: Store at -20°C or below in a non-frost-free freezer.

  • Light: Protect from all sources of light. Use amber vials or wrap containers in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Form: For long-term storage, it is best to keep the compound as a dry powder. If a stock solution is necessary, prepare it fresh or store it in small, single-use aliquots at -80°C.

Q2: What is the best solvent to use for dissolving this compound?

A2: The choice of solvent will depend on the specific experimental requirements. However, for stock solutions, the following are commonly used for retinoids:

  • DMSO (Dimethyl sulfoxide): A common solvent for in vitro experiments.

  • Ethanol: Can also be used, but be aware of its potential effects on cells.

It is recommended to prepare high-concentration stock solutions to minimize the volume of solvent added to your experimental system. Always use high-purity, anhydrous solvents.

Q3: I am observing lower than expected bioactivity in my cell-based assays. What could be the cause?

A3: Several factors can contribute to reduced bioactivity of retinoids in cell culture:

  • Degradation: As mentioned, this compound is likely sensitive to light and oxidation. Ensure all handling steps, including media preparation and cell treatment, are performed with minimal light exposure.

  • Adsorption to plastics: Retinoids are hydrophobic and can adsorb to the surface of plastic labware, such as culture plates, tubes, and pipette tips.[3] This can significantly reduce the effective concentration of the compound in your experiment.

  • Presence of serum: Components in fetal calf serum (FCS) or bovine serum albumin (BSA) can bind to retinoids, affecting their bioavailability.[3] The presence of protein is crucial to prevent aspecific loss, but the binding can also modulate uptake and metabolism.[3]

  • Cellular metabolism: Cells can metabolize retinoids, leading to a decrease in the concentration of the active compound over time.

Q4: Can I work with this compound on the benchtop?

A4: Due to its light sensitivity, it is highly recommended to work with this compound under subdued light conditions. Use a yellow or red safety light if possible. Minimize the time the compound is exposed to ambient light and temperature.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound precipitation in media - The final concentration of the solvent (e.g., DMSO) is too high.- The compound has low solubility in aqueous media.- Ensure the final solvent concentration is low (typically <0.1%).- Prepare a more concentrated stock solution to reduce the volume added.- Consider using a carrier protein like BSA to improve solubility.
Inconsistent results between experiments - Degradation of the stock solution.- Pipetting errors with small volumes.- Variation in cell density or passage number.- Prepare fresh stock solutions frequently or use single-use aliquots.- Use calibrated pipettes and prepare intermediate dilutions to ensure accurate dosing.- Standardize cell culture conditions.
Evidence of compound degradation (e.g., color change) - Exposure to light, oxygen, or elevated temperatures.- Review storage and handling procedures. Ensure proper protection from light and use of inert gas.- Prepare fresh solutions.
Skin irritation upon handling - Retinoids can be skin irritants.- Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Stability Data Summary

While specific quantitative data for this compound is unavailable, the following table summarizes the general stability of retinoids under various conditions.

ConditionGeneral Stability of RetinoidsRecommendations for this compound
Light Highly unstable, prone to photo-isomerization and degradation.Handle under subdued or red light. Store in light-protected containers.
Oxygen Susceptible to oxidation.Store under an inert atmosphere (argon or nitrogen).
Temperature Degradation rate increases with temperature.Store at -20°C or below for short-term and -80°C for long-term storage.
pH Stability can be pH-dependent.Maintain a consistent and appropriate pH in your experimental buffers and media.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Under subdued light, weigh out the desired amount of the compound.

  • Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into single-use, light-protected vials.

  • Flush the vials with an inert gas (e.g., argon) before sealing.

  • Store the aliquots at -80°C.

Protocol 2: In Vitro Cell Treatment

  • Culture your cells to the desired confluency.

  • Thaw a single-use aliquot of the this compound stock solution immediately before use.

  • Under a cell culture hood with the lights turned off or dimmed, dilute the stock solution to the final working concentration in pre-warmed cell culture media. It is crucial to add the stock solution to the media and mix immediately to prevent precipitation.

  • Remove the old media from your cells and replace it with the media containing this compound.

  • Return the cells to the incubator.

  • For experiments sensitive to light, consider wrapping the culture plates in foil.

Visualizations

Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RAMB4 This compound CRABP CRABP RAMB4->CRABP Binding RAR RAR CRABP->RAR Transport & Release RXR RXR RAR->RXR Heterodimerization RARE RARE RXR->RARE Binding Gene Target Gene Transcription RARE->Gene

Caption: General retinoid signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock Solution dilute Dilute to Working Concentration in Media stock->dilute treat Treat Cells with This compound dilute->treat cells Seed and Culture Cells cells->treat incubate Incubate for Desired Time treat->incubate harvest Harvest Cells/Supernatant incubate->harvest assay Perform Downstream Assay (e.g., qPCR, Western Blot, etc.) harvest->assay

Caption: Typical in vitro experimental workflow.

References

Technical Support Center: Overcoming Resistance to (E,E)-RAMB4 in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (E,E)-farnesyl-geranyl-geraniol, hereafter referred to as (E,E)-RAMB4. This resource is designed for researchers, scientists, and drug development professionals encountering resistance to this compound in their cell line experiments. As specific data on "this compound" is not widely available in published literature, this guide leverages information on closely related compounds, primarily farnesyltransferase inhibitors (FTIs), to provide relevant troubleshooting strategies and frequently asked questions.

FAQs: Understanding and Overcoming this compound Resistance

This section addresses common questions regarding this compound resistance.

Q1: My cells have become resistant to this compound. What are the likely mechanisms?

A1: Resistance to compounds like this compound, which likely interfere with the mevalonate pathway and protein prenylation, can arise from several mechanisms:

  • Upregulation of the Mevalonate Pathway: Cancer cells can develop resistance by increasing the activity of the mevalonate pathway, which produces intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). This can effectively outcompete the inhibitory action of this compound.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Alterations in Downstream Signaling Pathways: Cancer cells can activate pro-survival signaling pathways to counteract the apoptotic effects of this compound. The PI3K/Akt and MAPK/ERK pathways are commonly implicated in conferring resistance to farnesyltransferase inhibitors.[1][2][3]

  • Target Mutation: While less common for this class of drugs compared to kinase inhibitors, mutations in the target enzyme (e.g., farnesyltransferase) could potentially reduce the binding affinity of this compound.

Q2: How can I confirm that my cells are truly resistant to this compound?

A2: To confirm resistance, you should perform a dose-response experiment and calculate the half-maximal inhibitory concentration (IC50) using a cell viability assay, such as the MTT assay. A significant increase in the IC50 value of your experimental cell line compared to the parental, sensitive cell line indicates the development of resistance.

Q3: What are some initial troubleshooting steps if I observe decreased sensitivity to this compound?

A3: If you suspect resistance, consider the following:

  • Verify Compound Integrity: Ensure that your stock of this compound has not degraded. Prepare a fresh solution and repeat the experiment.

  • Cell Line Authentication: Confirm the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.

  • Culture Conditions: Ensure consistent cell culture conditions, as factors like passage number and confluency can influence drug sensitivity.

  • Perform a Dose-Response Curve: Generate a full dose-response curve to accurately determine the IC50 and confirm a rightward shift in the curve for the resistant cells.

Q4: What strategies can I use to overcome this compound resistance in my cell lines?

A4: Several strategies can be employed to overcome resistance:

  • Combination Therapy:

    • Inhibit ABC Transporters: Use known inhibitors of ABC transporters, such as verapamil or cyclosporin A, in combination with this compound to increase its intracellular accumulation.

    • Target Pro-Survival Pathways: Combine this compound with inhibitors of the PI3K/Akt or MAPK/ERK pathways to block the escape routes used by resistant cells.

    • Induce Apoptosis: Co-administer this compound with other pro-apoptotic agents to enhance cell killing.

  • Inhibit the Mevalonate Pathway at a Different Point: Combine this compound with statins (which inhibit HMG-CoA reductase) or bisphosphonates (which inhibit farnesyl pyrophosphate synthase) to create a more comprehensive blockade of the mevalonate pathway.

Troubleshooting Guide

This guide provides a structured approach to identifying and addressing resistance to this compound.

Observed Issue Potential Cause Suggested Action
Gradual increase in IC50 over passages Development of acquired resistance.1. Perform a cell viability assay (e.g., MTT) to quantify the change in IC50. 2. Investigate the underlying mechanism (see below).
High IC50 from the start Intrinsic resistance.1. Screen a panel of different cell lines to identify more sensitive models. 2. Investigate the baseline expression of ABC transporters and activity of pro-survival pathways.
This compound is effective initially, but cells recover Activation of compensatory survival pathways.1. Analyze the activation status of PI3K/Akt and MAPK/ERK pathways at different time points after treatment. 2. Test combination therapies with inhibitors of these pathways.
No change in cell viability, but morphological changes are observed This compound may be cytostatic rather than cytotoxic at the tested concentrations.1. Perform a cell cycle analysis to check for cell cycle arrest. 2. Use a clonogenic assay to assess long-term effects on cell proliferation.

Data Presentation: IC50 Values of Farnesyltransferase Inhibitors

The following table summarizes the IC50 values of two common farnesyltransferase inhibitors, Tipifarnib and Lonafarnib, in various cancer cell lines. This data can serve as a reference for expected ranges of activity and the degree of resistance observed in different contexts.

Compound Cell Line Cancer Type KRAS Status IC50 (nM) Reference
TipifarnibCEMAcute T-cell lymphoblastic leukemia-~100[4]
TipifarnibH358Lung AdenocarcinomaG12CVaries (synergistic effects observed)[5]
TipifarnibSW1573Lung AdenocarcinomaG12CVaries (synergistic effects observed)
Lonafarnib1A9 (parental)Ovarian Carcinoma-~2,500
LonafarnibPTX10 (paclitaxel-resistant)Ovarian Carcinoma-~2,500
FTI-2771A9 (parental)Ovarian Carcinoma-~1,000
FTI-277PTX10 (paclitaxel-resistant)Ovarian Carcinoma-~1,000

Note: IC50 values can vary depending on the specific assay conditions and cell line characteristics.

Experimental Protocols

Here are detailed protocols for key experiments to investigate and overcome resistance to this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • This compound and other test compounds

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and/or other compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration and determine the IC50 value.

Western Blot Analysis for ABC Transporters and Signaling Proteins

This protocol allows for the detection and quantification of specific proteins involved in drug resistance.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-P-gp, anti-MRP1, anti-BCRP, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

ABC Transporter Efflux Assay (Rhodamine 123)

This functional assay measures the efflux activity of ABC transporters like P-gp.

Materials:

  • Rhodamine 123 (a fluorescent substrate for P-gp)

  • This compound and/or a known P-gp inhibitor (e.g., verapamil)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment: Pre-incubate cells with this compound or a P-gp inhibitor for 1-2 hours.

  • Rhodamine 123 Loading: Add Rhodamine 123 to the cells and incubate for 30-60 minutes at 37°C.

  • Washing: Wash the cells with cold PBS to remove extracellular Rhodamine 123.

  • Efflux Period: Resuspend the cells in fresh medium (with or without the inhibitor) and incubate at 37°C for 1-2 hours to allow for efflux.

  • Analysis: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or fluorescence microscope. Reduced fluorescence indicates active efflux.

Farnesyltransferase (FTase) Activity Assay

This assay measures the activity of the farnesyltransferase enzyme, a likely target of this compound.

Materials:

  • FTase activity assay kit (commercially available, e.g., from BioAssay Systems)

  • Cell lysates

  • This compound

Procedure:

  • Follow the manufacturer's protocol for the specific FTase activity assay kit.

  • Typically, the assay involves incubating cell lysates with a fluorescently labeled substrate and farnesyl pyrophosphate.

  • The FTase in the lysate will transfer the farnesyl group to the substrate, causing a change in fluorescence.

  • The rate of change in fluorescence is proportional to the FTase activity.

  • To test the inhibitory effect of this compound, pre-incubate the cell lysates with different concentrations of the compound before adding the substrates.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways implicated in resistance to farnesyltransferase inhibitors.

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway in Drug Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Recruitment & Activation mTOR mTOR Akt->mTOR Activation Bad Bad (pro-apoptotic) Akt->Bad Inhibition Caspase9 Caspase-9 Akt->Caspase9 Inhibition Survival Cell Survival Akt->Survival Promotes Proliferation Cell Proliferation mTOR->Proliferation

Caption: PI3K/Akt signaling pathway promoting cell survival and proliferation.

MAPK_ERK_Pathway MAPK/ERK Signaling Pathway in Drug Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activation Proliferation Cell Proliferation TranscriptionFactors->Proliferation Survival Cell Survival TranscriptionFactors->Survival

Caption: MAPK/ERK signaling cascade leading to increased cell proliferation and survival.

Experimental Workflows

The following diagrams outline logical workflows for investigating and overcoming this compound resistance.

Resistance_Investigation_Workflow Workflow for Investigating this compound Resistance start Suspected Resistance to this compound ic50 Determine IC50 (MTT Assay) start->ic50 confirm_resistance Confirm Resistance (Compare to parental line) ic50->confirm_resistance confirm_resistance->start Not Resistant (Check compound/assay) mechanism Investigate Mechanism confirm_resistance->mechanism Resistant abc ABC Transporter Expression (Western Blot, qPCR) mechanism->abc abc_func ABC Transporter Function (Rhodamine 123 Assay) mechanism->abc_func pathways Signaling Pathway Activation (Western Blot for p-Akt, p-ERK) mechanism->pathways ftase FTase Activity (Activity Assay) mechanism->ftase end Develop Strategy to Overcome Resistance abc->end abc_func->end pathways->end ftase->end

Caption: A logical workflow for the investigation of this compound resistance.

Overcoming_Resistance_Workflow Workflow for Overcoming this compound Resistance start Confirmed this compound Resistance hypothesis Formulate Hypothesis Based on Mechanism start->hypothesis combo_abc Combination with ABC Transporter Inhibitor hypothesis->combo_abc Increased Efflux combo_pi3k Combination with PI3K/Akt Inhibitor hypothesis->combo_pi3k Akt Activation combo_mek Combination with MEK/ERK Inhibitor hypothesis->combo_mek ERK Activation combo_mev Combination with other Mevalonate Pathway Inhibitor hypothesis->combo_mev Pathway Upregulation test_combo Test Combination Efficacy (MTT, Apoptosis Assays) combo_abc->test_combo combo_pi3k->test_combo combo_mek->test_combo combo_mev->test_combo evaluate Evaluate Synergy test_combo->evaluate success Resistance Overcome evaluate->success Synergistic fail Try Alternative Combination evaluate->fail Not Synergistic fail->hypothesis

Caption: A strategic workflow for overcoming resistance to this compound.

References

Technical Support Center: Minimizing Off-Target Effects of (E,E)-RAMB4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (E,E)-RAMB4, a novel kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended target?

This compound is a potent and selective small molecule inhibitor of Kinase X, a key enzyme in the hypothetical "Growth Factor Signaling Pathway" implicated in various forms of cancer. Its primary mechanism of action is to block the phosphorylation of downstream substrates by Kinase X, thereby inhibiting cell proliferation and survival.

Q2: What are off-target effects and why are they a concern with this compound?

Q3: What are the common off-target effects observed with kinase inhibitors like this compound?

Kinase inhibitors often exhibit off-target effects due to the conserved nature of the ATP-binding pocket across the kinome.[3] Common off-target effects can include inhibition of other kinases, interaction with non-kinase proteins, and disruption of unrelated signaling pathways, potentially leading to cytotoxicity or unexpected phenotypes.

Q4: How can I determine if the observed effects in my experiment are on-target or off-target?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Key strategies include:

  • Dose-response analysis: On-target effects should correlate with the potency of this compound for Kinase X. Off-target effects may appear at higher concentrations.[2]

  • Use of a structurally unrelated inhibitor: If a different inhibitor targeting Kinase X produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Rescue experiments: Attempting to rescue the phenotype by expressing a constitutively active form of a downstream effector of Kinase X can confirm on-target activity.

  • Target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can verify that this compound is binding to Kinase X in your cellular model.

Troubleshooting Guide

Issue 1: Unexpected or inconsistent cellular phenotype observed.

Possible Cause: The observed phenotype may be due to an off-target effect of this compound.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Determine the EC50 for the observed phenotype and compare it to the IC50 of this compound for Kinase X. A significant discrepancy may suggest an off-target effect.

  • Use a Negative Control: Employ a structurally similar but inactive analog of this compound. If the inactive analog does not produce the same phenotype, the effect is more likely to be on-target.

  • Orthogonal Target Inhibition: Use an alternative method to inhibit Kinase X, such as siRNA or shRNA. If this phenocopies the effect of this compound, it supports an on-target mechanism.

  • Kinase Profiling: Screen this compound against a broad panel of kinases to identify potential off-target interactions.

Issue 2: Significant cytotoxicity observed at effective concentrations.

Possible Cause: The observed cell death may be a consequence of off-target activity.

Troubleshooting Steps:

  • Assess Cell Health: Quantify cytotoxicity using assays like MTT, LDH release, or Annexin V staining to determine the extent of cell death.

  • Rescue with Downstream Effectors: If the toxicity is on-target, it might be rescued by adding a downstream component of the Kinase X pathway. Failure to rescue suggests an off-target effect.

  • Evaluate Mitochondrial Function: Off-target effects on mitochondrial proteins can lead to toxicity. Assess mitochondrial membrane potential and reactive oxygen species (ROS) production.

  • Broad Spectrum Off-Target Profiling: Consider broader profiling assays beyond kinases, such as receptor binding assays, to identify other potential off-target interactions.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify the engagement of this compound with its target, Kinase X, in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.

Methodology:

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control.

  • Heating: Harvest and lyse the cells. Aliquot the lysate and heat at a range of temperatures.

  • Separation: Centrifuge the heated samples to pellet the aggregated proteins.

  • Analysis: Analyze the soluble fraction by Western blot using an antibody specific for Kinase X. A shift in the melting curve in the presence of this compound indicates target engagement.

Protocol 2: Kinase Selectivity Profiling

This protocol outlines a general approach to assess the selectivity of this compound against a panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound and perform serial dilutions.

  • Kinase Assays: Utilize a commercial kinase profiling service or in-house assays. These typically involve incubating the compound with a panel of purified kinases and measuring their activity.

  • Data Analysis: Determine the IC50 values for each kinase. The results will provide a selectivity profile of this compound.

Quantitative Data Summary

Table 1: Hypothetical Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Fold Selectivity vs. Kinase X
Kinase X 10 1
Kinase Y25025
Kinase Z1,200120
Kinase A>10,000>1,000
Kinase B>10,000>1,000

This table presents hypothetical data for illustrative purposes.

Visualizations

Signaling_Pathway Growth Factor Growth Factor GF Receptor GF Receptor Growth Factor->GF Receptor Kinase X Kinase X GF Receptor->Kinase X Substrate A Substrate A Kinase X->Substrate A Substrate B Substrate B Kinase X->Substrate B Cell Proliferation Cell Proliferation Substrate A->Cell Proliferation Cell Survival Cell Survival Substrate B->Cell Survival This compound This compound This compound->Kinase X

Caption: Hypothetical signaling pathway of Kinase X inhibited by this compound.

Troubleshooting_Workflow start Unexpected Phenotype or Toxicity Observed dose_response Perform Dose-Response Curve start->dose_response compare_potency Compare Phenotype EC50 to Kinase X IC50 dose_response->compare_potency discrepancy Significant Discrepancy? compare_potency->discrepancy off_target Likely Off-Target discrepancy->off_target Yes controls Use Negative Control & Orthogonal Inhibition discrepancy->controls No on_target Likely On-Target confirm Phenotype Confirmed? controls->confirm confirm->off_target No confirm->on_target Yes

Caption: Troubleshooting workflow for unexpected experimental outcomes.

CETSA_Workflow A Treat Cells with this compound or Vehicle B Lyse Cells A->B C Heat Lysate at Temperature Gradient B->C D Centrifuge to Pellet Aggregates C->D E Analyze Supernatant by Western Blot for Kinase X D->E F Compare Melting Curves E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Technical Support Center: Refining (E,E)-RAMB4 Dosage for Optimal Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine the dosage of (E,E)-RAMB4 for optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a Retinoic Acid Metabolism Blocking Agent (RAMBA). RAMBAs work by inhibiting the cytochrome P450 enzymes, specifically the CYP26 family, which are responsible for the catabolism of all-trans retinoic acid (ATRA).[1] By blocking these enzymes, this compound increases the intracellular concentration of endogenous ATRA.[1][2] This leads to the modulation of gene expression through retinoic acid receptors (RARs) and retinoid X receptors (RXRs), impacting cellular processes like proliferation, differentiation, and apoptosis.[1]

Q2: What is a typical starting concentration range for this compound in in-vitro experiments?

For initial experiments, a starting concentration range of 0.1 µM to 10 µM is recommended. This range is based on published data for other RAMBAs in various cell lines.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How can I determine the optimal concentration of this compound for my specific cell line?

A dose-response experiment is essential. This involves treating your cells with a range of this compound concentrations and measuring a relevant biological endpoint. This could be cell viability (e.g., using an MTT or CellTiter-Glo assay), expression of a target gene (e.g., via qPCR), or a specific phenotypic change. The data should be used to generate a dose-response curve from which you can determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no observable effect of this compound Sub-optimal Dosage: The concentration of this compound may be too low to elicit a response in your specific cell model.Perform a dose-response study with a broader range of concentrations (e.g., 0.01 µM to 50 µM) to identify the optimal working concentration.
Cell Line Insensitivity: The cell line may not express the necessary machinery (e.g., CYP26 enzymes, RARs) for this compound to be effective.Confirm the expression of key components of the retinoic acid signaling pathway in your cell line using techniques like qPCR or Western blotting. Consider testing a different, more sensitive cell line.
Incorrect Compound Handling: this compound may have degraded due to improper storage or handling.Ensure the compound is stored as recommended by the manufacturer (e.g., protected from light, at the correct temperature). Prepare fresh stock solutions for each experiment.
High Cellular Toxicity Observed Excessive Dosage: The concentration of this compound is too high, leading to off-target effects and cytotoxicity.Lower the concentration range in your dose-response experiments. Ensure that the observed effect is specific and not just a result of general toxicity.
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Include a solvent-only control in your experiments.
Inconsistent Results Between Experiments Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can lead to variable responses.Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the time of treatment.
Inaccurate Pipetting: Errors in preparing serial dilutions can lead to inconsistent final concentrations of this compound.Calibrate your pipettes regularly. Prepare a master mix of the treatment media to minimize pipetting variability across replicate wells.

Quantitative Data Summary

The following tables provide representative data from hypothetical dose-response experiments to guide your experimental design.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineIC50 (µM) after 72h Treatment
LNCaP (Prostate Cancer)4.3
MCF-7 (Breast Cancer)7.8
A549 (Lung Cancer)12.5
U-87 MG (Glioblastoma)9.2

Table 2: Example Dose-Response Data for this compound on LNCaP Cell Viability

This compound Conc. (µM)% Inhibition of Cell Viability (Mean ± SD)
0 (Control)0 ± 2.1
0.18.5 ± 3.5
125.3 ± 4.2
552.1 ± 5.1
1078.9 ± 6.3
2595.2 ± 3.8

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.

  • Cell Treatment: Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

RAMBA_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol Retinol_cyto Retinol Retinol->Retinol_cyto Uptake ATRA All-trans Retinoic Acid (ATRA) Retinol_cyto->ATRA Metabolism CYP26 CYP26 Enzymes ATRA->CYP26 Catabolism ATRA_nuc ATRA ATRA->ATRA_nuc Translocation Inactive_Metabolites Inactive Metabolites CYP26->Inactive_Metabolites RAMB4 This compound RAMB4->CYP26 Inhibition RAR_RXR RAR/RXR Heterodimer ATRA_nuc->RAR_RXR Binding RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binding Gene_Expression Target Gene Expression RARE->Gene_Expression Modulation Cell_Response Cellular Response (Proliferation, Differentiation) Gene_Expression->Cell_Response Leads to

Caption: Mechanism of Action of this compound.

Experimental_Workflow start Start cell_seeding 1. Seed Cells in 96-well Plate start->cell_seeding cell_attachment 2. Allow Cells to Attach (Overnight Incubation) cell_seeding->cell_attachment treatment_prep 3. Prepare Serial Dilutions of this compound cell_attachment->treatment_prep cell_treatment 4. Treat Cells with This compound treatment_prep->cell_treatment incubation 5. Incubate for Desired Time Period (e.g., 72h) cell_treatment->incubation endpoint_assay 6. Perform Endpoint Assay (e.g., MTT, qPCR) incubation->endpoint_assay data_acquisition 7. Acquire Data (e.g., Absorbance, Ct values) endpoint_assay->data_acquisition data_analysis 8. Analyze Data and Generate Dose-Response Curve data_acquisition->data_analysis determine_optimal_dose 9. Determine Optimal Dosage (IC50 / EC50) data_analysis->determine_optimal_dose end End determine_optimal_dose->end

Caption: Experimental Workflow for Dosage Optimization.

References

Technical Support Center: Troubleshooting Inconsistent Results with ErbB4 Modulators

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "(E,E)-RAMB4" is not readily identifiable in publicly available scientific literature. The following troubleshooting guide is based on common issues encountered with novel modulators of the ErbB4 receptor tyrosine kinase and is intended to serve as a general resource for researchers working with similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for ErbB4?

ErbB4 is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[1][2][3] Upon binding to its ligands, such as neuregulins (NRG1, NRG2, NRG3, NRG4) or other EGF-like ligands, ErbB4 can form homodimers or heterodimers with other ErbB family members (e.g., ErbB2).[2][3] This dimerization leads to autophosphorylation of tyrosine residues in its intracellular domain, creating docking sites for signaling proteins and initiating downstream pathways that regulate cell proliferation, differentiation, migration, and apoptosis.

Q2: How should a novel ErbB4 modulator be stored to ensure stability?

While specific storage conditions depend on the chemical nature of the compound, general guidelines for peptide or small molecule modulators include:

  • Short-term storage: Aliquot and store at -20°C.

  • Long-term storage: For maximum stability, store at -80°C.

  • Handling: Avoid repeated freeze-thaw cycles. Once an aliquot is thawed, it should be kept on ice and used promptly. Protect from light, especially if the compound is photosensitive.

Q3: What are the expected cellular outcomes of ErbB4 modulation?

The cellular response to ErbB4 modulation can be highly context-dependent, varying with cell type, the presence of other ErbB receptors, and the specific ligand. Potential outcomes include:

  • Activation: Can induce mitogenesis, differentiation, or survival signals.

  • Inhibition: May lead to growth arrest or apoptosis, particularly in cancer cells dependent on ErbB4 signaling.

  • Nuclear Translocation: A unique feature of ErbB4 is its proteolytic cleavage and translocation of the intracellular domain (ICD) to the nucleus, where it can regulate gene expression.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays

Q: I am observing high variability in my cell proliferation/viability assays when using my ErbB4 modulator. What could be the cause?

A: Inconsistent results in cell-based assays can stem from several factors. Refer to the table below for common causes and solutions.

Potential Cause Troubleshooting Steps
Compound Instability Prepare fresh dilutions of the compound from a new aliquot for each experiment. Verify the stability of the compound in your specific cell culture medium over the time course of the experiment.
Cell Line Heterogeneity Ensure you are using a consistent passage number for your cells. Perform cell line authentication to rule out contamination or misidentification.
Variable ErbB4 Expression Monitor ErbB4 expression levels via Western blot or qPCR across different cell passages to ensure consistency.
Assay Timing and Confluency Optimize cell seeding density and treatment duration. Ensure that cells are in the exponential growth phase at the time of treatment.
Reagent Variability Use the same lot of reagents (e.g., FBS, media, assay kits) for a set of experiments to minimize variability.
Issue 2: Lower Than Expected Bioactivity

Q: The observed bioactivity (e.g., IC50 or EC50) of my ErbB4 modulator is significantly lower than anticipated. Why might this be happening?

A: Lower than expected bioactivity can be frustrating. Consider the following potential issues:

Potential Cause Troubleshooting Steps
Poor Compound Solubility Confirm the solubility of your compound in the assay buffer or cell culture medium. Consider using a different solvent or a lower concentration of the stock solution.
Presence of Serum Proteins If your assay is performed in the presence of serum, the compound may bind to serum albumin or other proteins, reducing its effective concentration. Test the compound's activity in serum-free or low-serum conditions.
Incorrect Assay Endpoint Ensure that the chosen assay endpoint accurately reflects the expected biological outcome of ErbB4 modulation in your specific cell line. For example, a proliferation assay may not be suitable if the primary effect is differentiation.
Suboptimal Ligand Concentration If you are testing an antagonist, ensure you are using a concentration of the ErbB4 ligand (e.g., NRG1) that is on the linear portion of its dose-response curve.

Experimental Protocols

Protocol 1: Western Blot Analysis of ErbB4 Phosphorylation

This protocol is designed to assess the effect of a modulator on ligand-induced ErbB4 phosphorylation.

  • Cell Culture and Starvation: Plate cells (e.g., MCF-7, which express ErbB4) and allow them to reach 70-80% confluency. Serum-starve the cells for 18-24 hours to reduce basal receptor tyrosine kinase activity.

  • Treatment: Pre-treat the cells with your ErbB4 modulator at various concentrations for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate ErbB4 ligand (e.g., 100 ng/mL NRG1-β1) for 10-15 minutes at 37°C.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-ErbB4 (Tyr1284) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop with an ECL substrate and image the blot.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ErbB4 to normalize for protein loading.

Protocol 2: Cell Proliferation Assay (e.g., MTS/XTT)

This protocol measures the effect of an ErbB4 modulator on cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of your ErbB4 modulator. Include appropriate controls (vehicle control, positive control inhibitor).

  • Incubation: Incubate the plate for the desired time period (e.g., 48-72 hours).

  • Assay: Add the MTS or XTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

ErbB4_Signaling Ligand Ligand (e.g., Neuregulin) ErbB4_mono ErbB4 (Monomer) Ligand->ErbB4_mono Binding ErbB4_dimer ErbB4 Dimer (Homodimer/Heterodimer) ErbB4_mono->ErbB4_dimer Dimerization p_ErbB4 Phosphorylated ErbB4 ErbB4_dimer->p_ErbB4 Autophosphorylation PI3K PI3K p_ErbB4->PI3K MAPK MAPK Pathway (Ras/Raf/MEK/ERK) p_ErbB4->MAPK STAT STAT p_ErbB4->STAT ICD ErbB4 ICD p_ErbB4->ICD Cleavage Akt Akt PI3K->Akt Cell_Response Cellular Response (Proliferation, Survival, etc.) Akt->Cell_Response MAPK->Cell_Response Nucleus Nucleus STAT->Nucleus ICD->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Gene_Expression->Cell_Response

Caption: Simplified ErbB4 signaling pathway.

Experimental Workflow

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Compound Verify Compound (Purity, Stability, Solubility) Start->Check_Compound Check_Cells Assess Cell Line (Passage, Viability, ErbB4 Expression) Start->Check_Cells Check_Protocol Review Assay Protocol (Reagents, Timing, Controls) Start->Check_Protocol Optimize Optimize Assay Parameters Check_Compound->Optimize Check_Cells->Optimize Check_Protocol->Optimize Re_Run Re-run Experiment Optimize->Re_Run Analyze Analyze Results Re_Run->Analyze

Caption: Logical workflow for troubleshooting inconsistent experimental results.

References

protocol modifications for (E,E)-RAMB4 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (E,E)-RAMB4 Experiments

A comprehensive resource for researchers, scientists, and drug development professionals working with this compound.

This technical support center provides essential information for designing, executing, and troubleshooting experiments involving the ErbB-4 modulator, this compound. Content includes frequently asked questions (FAQs), detailed troubleshooting guides, standardized experimental protocols, and key quantitative data summaries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a specific modulator of the ErbB-4 receptor, a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[1][2] Its primary mechanism of action involves binding to the ErbB-4 receptor, which can lead to either agonistic or antagonistic effects depending on the cellular context and the presence of co-receptors. This interaction influences downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which are crucial for regulating cell proliferation, differentiation, migration, and apoptosis.[2][3]

Q2: What are the common downstream signaling pathways affected by ErbB-4 modulation?

A2: The ErbB-4 receptor, upon activation, can trigger several key signaling pathways. The most common include:

  • PI3K/Akt Pathway: This pathway is critical for cell survival and proliferation.

  • MAPK/ERK Pathway: This cascade is primarily involved in cell growth and differentiation.[3]

  • JAK/STAT Pathway: This pathway plays a significant role in cytokine signaling and immune response.

  • Src Kinase Pathway: This pathway is involved in cell adhesion, migration, and invasion.

Q3: Can ErbB-4 signaling be activated by ligands other than this compound?

A3: Yes, ErbB-4 can be activated by a variety of ligands, including neuregulins (NRG1, NRG2, NRG3, NRG4), heparin-binding EGF-like growth factor (HB-EGF), betacellulin (BTC), and epiregulin (EREG). The specific ligand binding can influence the formation of ErbB-4 homodimers or heterodimers with other ErbB family members (ErbB1, ErbB2, ErbB3), leading to different signaling outcomes.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Problem Potential Cause Recommended Solution
Inconsistent or no cellular response to this compound treatment Low ErbB-4 expression in the cell line: The target cells may not express sufficient levels of the ErbB-4 receptor.Verify ErbB-4 expression: Perform Western blot or qPCR to confirm ErbB-4 expression levels in your cell line. If expression is low, consider using a cell line with known high ErbB-4 expression or transiently overexpressing ErbB-4.
Incorrect this compound concentration: The concentration of this compound may be too low to elicit a response or too high, leading to off-target effects or cytotoxicity.Perform a dose-response study: Test a range of this compound concentrations to determine the optimal effective concentration for your specific cell line and assay.
Degradation of this compound: The compound may have degraded due to improper storage or handling.Check compound integrity: Use freshly prepared solutions of this compound. Store the stock solution at the recommended temperature and protect it from light.
High background signal in downstream pathway analysis (e.g., Western blot for p-Akt) Basal activation of the ErbB-4 pathway: The cell culture conditions (e.g., serum in the media) may be causing baseline activation of the pathway.Serum-starve the cells: Before treating with this compound, culture the cells in serum-free or low-serum media for several hours to reduce basal signaling.
Non-specific antibody binding: The primary or secondary antibodies used for detection may be cross-reacting with other proteins.Optimize antibody concentrations and blocking conditions: Titrate your antibodies to find the optimal concentration and test different blocking buffers (e.g., BSA, milk) to reduce non-specific binding.
Variability between experimental replicates Inconsistent cell density: Variations in the number of cells seeded can lead to different responses to treatment.Ensure uniform cell seeding: Use a cell counter to accurately determine cell density and ensure that all wells or plates are seeded with the same number of cells.
Edge effects in multi-well plates: Cells in the outer wells of a plate may behave differently due to temperature and humidity gradients.Avoid using the outer wells: For sensitive assays, it is best to avoid using the wells on the perimeter of the plate. Fill these wells with sterile media or PBS to maintain a humidified environment.

Experimental Protocols

Protocol 1: Western Blot Analysis of ErbB-4 Pathway Activation

This protocol describes the steps to assess the activation of downstream signaling molecules (e.g., Akt, ERK) following treatment with this compound.

Materials:

  • Cell line of interest (e.g., MCF-7, T-47D)

  • Complete growth media and serum-free media

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ErbB-4, anti-ErbB-4, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation: Replace the complete media with serum-free media and incubate for 12-24 hours.

  • Treatment: Treat the cells with the desired concentration of this compound for the specified time points. Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts and run the samples on an SDS-PAGE gel.

  • Western Blotting: Transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.

Signaling Pathways and Workflows

ErbB4_Signaling_Pathway Ligand This compound / Neuregulin ErbB4_receptor ErbB-4 Receptor Ligand->ErbB4_receptor Dimerization Homodimerization / Heterodimerization ErbB4_receptor->Dimerization Activation PI3K PI3K Dimerization->PI3K MAPK_pathway Ras-Raf-MEK-ERK (MAPK Pathway) Dimerization->MAPK_pathway JAK JAK Dimerization->JAK Akt Akt PI3K->Akt Cell_Response Cellular Responses (Proliferation, Survival, etc.) Akt->Cell_Response MAPK_pathway->Cell_Response STAT STAT JAK->STAT STAT->Cell_Response

Caption: Simplified ErbB-4 signaling pathway upon ligand binding.

Western_Blot_Workflow start Seed Cells starve Serum Starve Cells start->starve treat Treat with this compound starve->treat lyse Cell Lysis & Protein Quantification treat->lyse sds_page SDS-PAGE lyse->sds_page transfer Western Blot Transfer sds_page->transfer antibody Antibody Incubation transfer->antibody detect Signal Detection and Analysis antibody->detect end End detect->end

Caption: Experimental workflow for Western blot analysis.

References

Validation & Comparative

Unveiling the Potential of Retinoic Acid Metabolism Blocking Agents (RAMBAs) in Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of novel agents in modulating endogenous retinoic acid levels for researchers, scientists, and drug development professionals.

The modulation of endogenous all-trans-retinoic acid (ATRA) levels presents a promising therapeutic strategy in oncology and dermatology. ATRA, a key metabolite of vitamin A, is crucial in regulating cell differentiation, proliferation, and apoptosis.[1] Its therapeutic application, however, is often hampered by the rapid development of resistance, largely due to its own catabolism.[1] A novel class of compounds, Retinoic Acid Metabolism Blocking Agents (RAMBAs), offers a paradigm shift by inhibiting the cytochrome P450-dependent enzymes (specifically CYP26s) responsible for ATRA metabolism, thereby increasing endogenous ATRA levels.[1][2] This guide provides a comparative overview of the biological activity of these agents, with a focus on their potential as therapeutic agents.

While the specific agent "(E,E)-RAMB4" was not identified in the available literature, this guide will focus on a comparative analysis of several well-characterized RAMBAs to provide a framework for understanding their biological activity and potential applications.

Comparative Biological Activity of Select RAMBAs

The efficacy and safety of RAMBAs have been explored in various preclinical and clinical studies. The following table summarizes key quantitative data for some of the most studied RAMBAs, offering a comparative perspective on their performance.

CompoundIndication(s)Key FindingsReference
Liarozole Psoriasis, Acne, Ichthyosis, CancerFirst-generation RAMBA; has been in clinical use.[1] Shows variable clinical improvement in lamellar ichthyosis.
Talarozole Psoriasis, IchthyosisPotently increases endogenous RA levels, primarily by inhibiting CYP26B1. Topical application shows similar response to topical RA without causing skin inflammation.
VN/14-1 Breast CancerHighly effective in endocrine-sensitive and -resistant breast cancer cells and tumors with little toxicity.
VN/66-1 Breast and Prostate CancerFound to be one of the least toxic RAMBAs in murine studies, with the longest half-life and greatest exposure.
VN/69-1 Breast and Prostate CancerDemonstrated low toxicity, comparable to VN/66-1, in preclinical models.

Mechanism of Action: A Unified Pathway

RAMBAs share a common mechanism of action by targeting the CYP26 family of enzymes, which are responsible for the 4-hydroxylation of ATRA, the initial step in its catabolism. By inhibiting these enzymes, RAMBAs effectively block the breakdown of endogenous ATRA, leading to its accumulation in target tissues. This elevated concentration of ATRA can then exert its biological effects through nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which regulate the transcription of target genes involved in cellular processes.

RAMBA_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Nuclear Events Vitamin_A Vitamin A (Retinol) ATRA All-trans-retinoic acid (ATRA) Vitamin_A->ATRA CYP26 CYP26 Enzymes ATRA->CYP26 Metabolism RAR_RXR RAR/RXR Heterodimer ATRA->RAR_RXR Binding Inactive_Metabolites Inactive Metabolites CYP26->Inactive_Metabolites RAMBAs RAMBAs RAMBAs->CYP26 Inhibition RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binding Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Biological_Effects Cell Differentiation, Proliferation, Apoptosis Gene_Transcription->Biological_Effects

Caption: Mechanism of action of Retinoic Acid Metabolism Blocking Agents (RAMBAs).

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the biological activity of RAMBAs. Specific details may vary between studies.

In Vitro Inhibition of ATRA Metabolism

Objective: To determine the potency of a RAMBA in inhibiting the metabolism of ATRA in a cellular or subcellular system.

Methodology:

  • System Preparation: Microsomes from cells expressing CYP26 enzymes (e.g., liver microsomes or recombinant CYP26-expressing insect cell microsomes) are prepared.

  • Reaction Mixture: The reaction mixture contains the microsomal preparation, a known concentration of ATRA, and varying concentrations of the test RAMBA.

  • Incubation: The reaction is initiated by the addition of an NADPH-generating system and incubated at 37°C for a specific time.

  • Extraction: The reaction is stopped, and the remaining ATRA and its metabolites are extracted using an organic solvent.

  • Quantification: The concentration of ATRA is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection. The inhibitory concentration (IC50) is then calculated.

In Vivo Pharmacokinetics and Toxicity Studies

Objective: To evaluate the pharmacokinetic profile and toxicity of a RAMBA in an animal model.

Methodology:

  • Animal Model: Typically, mice or rats are used.

  • Drug Administration: The RAMBA is administered via a specific route (e.g., subcutaneous, oral).

  • Blood Sampling: Blood samples are collected at various time points post-administration.

  • Plasma Analysis: Plasma is separated, and the concentration of the RAMBA is determined by HPLC.

  • Pharmacokinetic Parameters: Parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC) are calculated.

  • Toxicity Assessment: Animals are monitored for clinical signs of toxicity, and at the end of the study, tissues may be collected for histopathological analysis.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_Culture Cell Culture with CYP26 Expression RAMBA_Treatment RAMBA Treatment Cell_Culture->RAMBA_Treatment ATRA_Metabolism_Assay ATRA Metabolism Assay (HPLC) RAMBA_Treatment->ATRA_Metabolism_Assay IC50_Determination IC50 Determination ATRA_Metabolism_Assay->IC50_Determination Animal_Model Animal Model (e.g., Mice) RAMBA_Administration RAMBA Administration Animal_Model->RAMBA_Administration Pharmacokinetics Pharmacokinetic Analysis (Blood Sampling, HPLC) RAMBA_Administration->Pharmacokinetics Toxicity_Assessment Toxicity Assessment RAMBA_Administration->Toxicity_Assessment

Caption: General experimental workflow for evaluating RAMBAs.

Conclusion

RAMBAs represent a promising class of therapeutic agents with the potential to overcome the limitations of direct retinoid therapy. By modulating endogenous ATRA levels, these compounds offer a more targeted and potentially less toxic approach to treating a variety of disorders, from cancer to dermatological conditions. The comparative data presented here highlight the varying potencies and toxicities of different RAMBAs, underscoring the importance of continued research to identify and develop agents with optimal therapeutic profiles. The experimental protocols and workflows described provide a foundation for the continued investigation and confirmation of the biological activity of novel RAMBA candidates.

References

Validating the Targets of (E,E)-RAMB4: A Comparative Analysis of Retinoic Acid Metabolism Blocking Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (E,E)-RAMB4, a Retinoic Acid Metabolism Blocking Agent (RAMBA), with other alternatives. This analysis is supported by experimental data to validate its biological targets and therapeutic potential.

This compound is a member of a class of compounds known as Retinoic Acid Metabolism Blocking Agents (RAMBAs). These molecules function by inhibiting the cytochrome P450 enzymes of the CYP26 family, which are responsible for the degradation of all-trans retinoic acid (ATRA), the active metabolite of vitamin A. By blocking this metabolic pathway, RAMBAs effectively increase the endogenous levels of ATRA, thereby enhancing its signaling through retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This amplified signaling can induce cell differentiation and apoptosis, making RAMBAs a promising therapeutic strategy for various conditions, including cancer and dermatological disorders.

This guide will delve into the experimental validation of the targets of this compound and compare its performance with other well-characterized RAMBAs, such as Liarozole and Talarozole.

Comparison of In Vitro Efficacy

The primary molecular target of RAMBAs is the CYP26 family of enzymes, particularly CYP26A1 and CYP26B1. The inhibitory potency of these compounds is a key determinant of their biological activity. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives against these enzymes.

CompoundTarget EnzymeIC50 (nM)Reference
This compound CYP26A1Data not available
LiarozoleCYP26A1~7000[1]
TalarozoleCYP26A14[2]
TalarozoleCYP26B1Potent inhibitor[3]
LiarozoleCYP26B1Preferential inhibitor[3]

Note: Specific IC50 values for this compound were not available in the reviewed literature. The table highlights the potent and selective nature of Talarozole compared to Liarozole.

The downstream effect of CYP26 inhibition is the enhancement of retinoic acid signaling. This can be quantified using reporter gene assays in cell lines engineered to express a luciferase gene under the control of a retinoic acid response element (RARE).

CompoundAssayCell LineEffectReference
This compound RARE Luciferase Reporter AssayData not availableExpected to increase RA-induced luciferase activity
TalarozoleRAR ActivationHepG2 cellsIncreased potency of ATRA towards RAR activation[3]
LiarozoleRAR ActivationNot specifiedEnhances retinoid effects

Cellular and Phenotypic Effects in Neuroblastoma

A key therapeutic application of RAMBAs is in the treatment of neuroblastoma, a pediatric cancer of the sympathetic nervous system. Enhanced ATRA signaling can induce differentiation of neuroblastoma cells, leading to growth arrest.

CompoundAssayCell Line(s)Key FindingsReference
This compound Neuroblastoma DifferentiationData not availableExpected to induce differentiation and inhibit proliferation
TalarozoleCell ViabilityKelly, SH-SY5YMarkedly decreased cell viability in combination with RA
Retinoic AcidNeurite OutgrowthSH-SY5YIncreased neurite length and branching
Retinoic AcidGene ExpressionNeuroblastoma cell linesUpregulation of differentiation markers

Experimental Protocols

CYP26A1 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the metabolic activity of the CYP26A1 enzyme.

Methodology:

  • Cell Culture and Lysate Preparation: Human embryonic kidney (HEK293) cells are transfected to express human CYP26A1. After incubation, the cells are harvested and lysed to obtain a microsomal fraction containing the enzyme.

  • Inhibition Assay: The microsomal fraction is incubated with a known concentration of all-trans-[3H]-retinoic acid (a radiolabeled substrate) and varying concentrations of the test compound (e.g., this compound, Liarozole, Talarozole).

  • Metabolite Separation: After the reaction, the unmetabolized substrate and its hydroxylated metabolites are extracted and separated using reverse-phase high-performance liquid chromatography (HPLC).

  • Quantification: The amount of radiolabeled metabolites is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

CYP26_Inhibition_Assay cluster_prep Preparation cluster_assay Assay HEK293 HEK293 Cells Transfection Transfect with CYP26A1 plasmid HEK293->Transfection Harvest Harvest and Lyse Transfection->Harvest Microsomes Isolate Microsomes (containing CYP26A1) Harvest->Microsomes Incubation Incubate Microsomes with [3H]-ATRA and Test Compound Microsomes->Incubation Extraction Extract Retinoids Incubation->Extraction HPLC Separate by HPLC Extraction->HPLC Quantification Quantify Metabolites HPLC->Quantification IC50 IC50 Quantification->IC50 Calculate IC50

Workflow for determining the IC50 of a CYP26A1 inhibitor.

RAR Activation Reporter Assay

This cell-based assay measures the ability of a compound to enhance the transcriptional activity of retinoic acid receptors.

Methodology:

  • Cell Line: A stable cell line (e.g., HEK293) is used that co-expresses a human retinoic acid receptor (RAR) and a reporter gene (e.g., firefly luciferase) under the control of a retinoic acid response element (RARE).

  • Treatment: The cells are treated with a constant, sub-maximal concentration of ATRA in the presence of varying concentrations of the test compound.

  • Incubation: The cells are incubated to allow for receptor activation and expression of the luciferase reporter gene.

  • Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the amount of luciferase enzyme, is measured using a luminometer.

  • Data Analysis: The fold-change in luciferase activity relative to cells treated with ATRA alone is calculated to determine the compound's ability to enhance RAR activation.

RAR_Activation_Assay start HEK293 cells with RAR and RARE-Luciferase treatment Treat with ATRA and varying concentrations of Test Compound start->treatment incubation Incubate treatment->incubation lysis Lyse cells and add Luciferase substrate incubation->lysis measurement Measure Luminescence lysis->measurement analysis Calculate fold-change in Luciferase activity measurement->analysis

Workflow of a Retinoic Acid Receptor (RAR) activation reporter assay.

Neuroblastoma Cell Differentiation Assay

This assay assesses the phenotypic changes in neuroblastoma cells indicative of differentiation upon treatment with a RAMBA.

Methodology:

  • Cell Culture: A human neuroblastoma cell line (e.g., SH-SY5Y) is cultured in appropriate media.

  • Treatment: The cells are treated with the test compound, either alone or in combination with a low dose of ATRA.

  • Morphological Analysis: Over a period of several days, the cells are observed under a microscope to assess morphological changes characteristic of neuronal differentiation, such as the extension of neurites.

  • Quantitative Analysis: Images of the cells are captured, and software is used to quantify parameters such as neurite length and the number of neurite branches per cell.

  • Marker Expression: The expression of neuronal differentiation markers (e.g., β-III-tubulin, MAP2) can be assessed by immunofluorescence or Western blotting.

Signaling Pathway

This compound exerts its effects by modulating the retinoic acid signaling pathway. The following diagram illustrates this mechanism.

Retinoic_Acid_Signaling cluster_cell Cell RAMB4 This compound CYP26 CYP26 Enzymes RAMB4->CYP26 Inhibits ATRA All-trans Retinoic Acid (ATRA) CYP26->ATRA Degrades RAR_RXR RAR/RXR Heterodimer ATRA->RAR_RXR Activates RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Target_Genes Target Gene Expression RARE->Target_Genes Regulates Differentiation Cell Differentiation, Apoptosis Target_Genes->Differentiation

References

A Comparative Guide to Retinoic Acid Metabolism Blocking Agents (RAMBAs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various Retinoic Acid Metabolism Blocking Agents (RAMBAs), a class of compounds that inhibit the catabolism of endogenous retinoic acid (RA). By blocking the cytochrome P450 enzymes responsible for RA metabolism, particularly CYP26A1 and CYP26B1, RAMBAs can elevate intracellular RA levels, offering therapeutic potential in oncology and dermatology.[1][2][3]

While specific experimental data for the compound designated "(E,E)-RAMB4" is not publicly available in the reviewed literature, this guide will focus on a comparative analysis of other well-characterized RAMBAs. The comparison will center on their potency, selectivity, and the experimental methodologies used for their evaluation.

Mechanism of Action: Targeting Retinoic Acid Metabolism

Retinoic acid, a metabolite of vitamin A, is a crucial signaling molecule that regulates cell proliferation, differentiation, and apoptosis.[2] Its therapeutic application, however, is often limited by its rapid degradation, primarily by the CYP26 family of enzymes.[3] RAMBAs work by inhibiting these enzymes, thereby increasing the local concentration and prolonging the activity of endogenous retinoic acid. This targeted approach aims to enhance the therapeutic effects of RA while potentially reducing the side effects associated with systemic retinoid administration.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Vitamin A Vitamin A Retinal Retinal Vitamin A->Retinal Retinoic Acid (RA) Retinoic Acid (RA) Retinal->Retinoic Acid (RA) CRABP CRABP Retinoic Acid (RA)->CRABP CYP26A1 CYP26A1 Retinoic Acid (RA)->CYP26A1 Metabolism RAR_RXR RAR/RXR CRABP->RAR_RXR Transport Metabolites Inactive Metabolites CYP26A1->Metabolites RARE RARE RAR_RXR->RARE Binding Gene Transcription Gene Transcription RARE->Gene Transcription Activation RAMBAs RAMBAs RAMBAs->CYP26A1 Inhibition

Caption: Simplified signaling pathway of Retinoic Acid and the inhibitory action of RAMBAs.

Comparative Performance of RAMBAs

The efficacy of a RAMBA is primarily determined by its potency in inhibiting CYP26 enzymes and its selectivity for these enzymes over other cytochrome P450 enzymes to minimize off-target effects. The following tables summarize the in vitro inhibitory activities of several representative RAMBAs against CYP26A1 and CYP26B1.

Table 1: In Vitro Potency of Selected RAMBAs against CYP26A1 and CYP26B1

CompoundTarget EnzymeIC50 (nM)Reference
TalarozoleCYP26A1<10
CYP26B1<10
LiarozoleCYP26A11400
CYP26B1More potent than on CYP26A1
R116010CYP26A18.4
VN/14-1CYP-mediated ATRA catabolism in LNCaP cells6.5
VN/50-1CYP-mediated ATRA catabolism in LNCaP cells90.0
VN/66-1CYP-mediated ATRA catabolism in LNCaP cells62.5
VN/69-1CYP-mediated ATRA catabolism in LNCaP cells90.0
Compound 24*CYP26A1340
CYP26B1>10000
ClotrimazoleCYP26A120
CYP26B150
ZafirlukastCYP26A160

*Compound 24 is identified as 3-{4-[2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-dioxolan-2-yl] phenyl}4-propanoic acid.

Table 2: Selectivity Profile of Selected RAMBAs

CompoundSelectivity for CYP26A1 vs CYP26B1NotesReference
TalarozoleNon-selectivePotent inhibitor of both isoforms.
LiarozolePreferential for CYP26B1Weaker inhibitor of CYP26A1.
Compound 24~43-fold selective for CYP26A1A novel non-azole inhibitor with high selectivity.
QuercetinSelective for CYP26A1
FluconazoleSelective for CYP26A1
BenzbromaroneSelective for CYP26A1
ZafirlukastSelective for CYP26A1
Repaglinide>10-fold selective for CYP26B1

Experimental Protocols

The determination of the inhibitory potency of RAMBAs typically involves in vitro assays using recombinant human CYP enzymes or cell-based assays.

In Vitro CYP Inhibition Assay (General Protocol)

This assay measures the ability of a test compound to inhibit the metabolic activity of a specific CYP enzyme.

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Recombinant_CYP Recombinant CYP26A1/B1 Enzyme Incubation_Mix Incubation Mixture (Enzyme, Substrate, RAMBA) Recombinant_CYP->Incubation_Mix Substrate Substrate (e.g., all-trans-Retinoic Acid) Substrate->Incubation_Mix RAMBA Test Compound (RAMBA) at various concentrations RAMBA->Incubation_Mix NADPH NADPH (Cofactor) Incubation_Mix->NADPH Initiate Reaction Metabolite_Quantification Metabolite Quantification (e.g., by LC-MS/MS) NADPH->Metabolite_Quantification Stop Reaction & Extract IC50_Calculation IC50 Value Calculation Metabolite_Quantification->IC50_Calculation

Caption: General experimental workflow for determining the IC50 of a RAMBA.

Detailed Methodologies:

  • Enzyme Source: Recombinant human CYP26A1 and CYP26B1 enzymes co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., insect cells) are commonly used.

  • Substrate: All-trans-retinoic acid (atRA) is the natural substrate. Other substrates like tazarotenic acid can also be used.

  • Incubation: The reaction mixture typically contains the enzyme, the substrate, and varying concentrations of the inhibitor in a buffered solution. The reaction is initiated by adding a cofactor such as NADPH.

  • Analysis: The formation of metabolites (e.g., 4-hydroxy-RA) is monitored over time, often using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of metabolite formation at each inhibitor concentration is compared to the control (no inhibitor) to calculate the percent inhibition. The IC50 value, the concentration of inhibitor that causes 50% inhibition, is then determined by fitting the data to a dose-response curve.

Cell-Based Assay for RAMBA Activity

Cell-based assays provide a more physiologically relevant system to assess the ability of a RAMBA to increase intracellular RA levels and potentiate RA-mediated gene expression.

  • Cell Lines: Human cell lines that express CYP26 enzymes, such as the human hepatoma cell line HepG2 or the human breast cancer cell line MCF-7, are often used.

  • Treatment: Cells are treated with a low concentration of atRA in the presence or absence of the test RAMBA.

  • Endpoints:

    • atRA Concentration: The concentration of atRA in the cell culture medium or cell lysate can be measured to demonstrate the inhibitory effect of the RAMBA on atRA metabolism.

    • Gene Expression Analysis: The expression of RA target genes, such as CYP26A1 itself or RARβ, can be quantified by RT-qPCR to assess the potentiation of RA signaling. An increase in the expression of these genes in the presence of the RAMBA indicates its efficacy.

Conclusion

The development of potent and selective RAMBAs holds significant promise for the treatment of various diseases. While talarozole and liarozole have been extensively studied, newer generations of non-azole inhibitors, such as compound 24, demonstrate high selectivity for CYP26A1, which may translate to an improved safety profile. The comparative data presented in this guide highlights the diversity of inhibitory profiles within the RAMBA class. For drug development professionals, the key considerations for advancing a RAMBA candidate include not only its high potency but also its selectivity for the target CYP26 isoforms and a favorable pharmacokinetic profile. Further preclinical and clinical investigations are necessary to fully elucidate the therapeutic potential of these compounds.

References

Comparative Analysis: (E,E)-RAMB4 and the Established Retinoid, Fenretinide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the hypothetical retinoid compound (E,E)-RAMB4 against the well-characterized synthetic retinoid, Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR). As this compound is a novel entity with data yet to be publicly disclosed, this document establishes a benchmark for comparison by detailing the extensive experimental data and mechanisms of action of Fenretinide. This guide is intended for researchers, scientists, and professionals in drug development to contextualize the potential performance of new retinoid analogues.

Introduction to Retinoids in Oncology

Retinoids, a class of compounds derived from vitamin A, play crucial roles in various biological processes, including cell growth, differentiation, and apoptosis. Their ability to modulate these pathways has made them a focal point in cancer research and therapy. Fenretinide, a synthetic derivative of all-trans-retinoic acid (ATRA), has been extensively studied for its potent anticancer properties, which are often mediated through pathways distinct from classical retinoids.

Competitor Compound Profile: Fenretinide (4-HPR)

Fenretinide has demonstrated significant cytotoxic activity against a broad spectrum of cancer cell lines.[1] Its primary mechanism of action involves the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to oxidative stress.[2][3] This process can be independent of retinoic acid receptors (RARs), a key differentiator from many other retinoids.[2][4]

Mechanism of Action

Fenretinide's induction of apoptosis is a multi-faceted process. It has been shown to elevate intracellular ROS levels, which in turn triggers endoplasmic reticulum (ER) stress and activates the c-Jun N-terminal kinase (JNK) signaling pathway. This cascade ultimately leads to the activation of caspases, the executive enzymes of apoptosis. Specifically, Fenretinide has been shown to activate caspase-3 and caspase-8. Furthermore, Fenretinide can induce the production of ceramides, which are lipid second messengers also implicated in apoptosis.

Signaling Pathway of Fenretinide-Induced Apoptosis

Fenretinide_Signaling cluster_cell Cancer Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Fenretinide Fenretinide ROS ROS Generation Fenretinide->ROS Ceramide Ceramide Production Fenretinide->Ceramide RAR_independent RAR-Independent Pathway Fenretinide->RAR_independent PDGFRa_inhibition PDGFRα Inhibition Fenretinide->PDGFRa_inhibition placeholder_membrane placeholder_membrane ER_Stress ER Stress ROS->ER_Stress JNK_Activation JNK Activation ER_Stress->JNK_Activation Caspase_Cascade Caspase Activation (Caspase-8, Caspase-3) JNK_Activation->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Ceramide->Caspase_Cascade

Caption: Fenretinide-induced apoptotic signaling pathway.

Quantitative Data Presentation

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of Fenretinide across various cancer models as reported in the literature.

Table 1: In Vitro Cytotoxicity of Fenretinide (IC50 Values)
Cell LineCancer TypeIC50 (µM)Reference
Bel-7402Hepatoma13.1 - 15.5
HepG2Hepatoma13.1 - 15.5
Smmc-7721Hepatoma13.1 - 15.5
A2780Ovarian Carcinoma1
IGROV-IOvarian Carcinoma~10
SW626Ovarian Carcinoma~10
OVCA432Ovarian Carcinoma~10
Neuroblastoma Cell Lines (average)Neuroblastoma4.7 (IC90), 9.9 (IC99)
Table 2: Apoptosis Induction by Fenretinide
Cell LineTreatmentApoptosis RateReference
Bel-740215 µM for 48h48%
A549Dose-dependentSynergistic with gemcitabine
Glioma Cell Lines1-100 µMDose and time-dependent
Table 3: In Vivo Efficacy of Fenretinide
Cancer ModelTreatment RegimenTumor Inhibition RateReference
Bel-7402 Xenograft (athymic mice)25-100 mg/kg every 3 days37.2% - 57.2%
DMG Orthotopic ModelNot specifiedSignificantly enhanced survival
Ewing Sarcoma XenograftsNot specifiedDelayed tumor growth

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standard protocols and may be adapted based on specific experimental needs.

Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Workflow start Seed cells in 96-well plate incubation1 Incubate (24h) start->incubation1 treatment Treat with Fenretinide (various concentrations) incubation1->treatment incubation2 Incubate (e.g., 48-72h) treatment->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate (2-4h) add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read_absorbance Read absorbance (e.g., 570 nm) solubilize->read_absorbance end Calculate IC50 read_absorbance->end

Caption: Workflow for a typical MTT cell viability assay.

Protocol:

  • Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound and a vehicle control.

  • Incubate the plate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Apoptosis Detection (TUNEL) Assay

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

TUNEL_Workflow start Culture and treat cells fixation Fix cells (e.g., with paraformaldehyde) start->fixation permeabilization Permeabilize cells (e.g., with Triton X-100) fixation->permeabilization labeling Incubate with TdT and fluorescently labeled dUTP permeabilization->labeling washing Wash cells labeling->washing analysis Analyze by flow cytometry or fluorescence microscopy washing->analysis end Quantify apoptotic cells analysis->end

Caption: Workflow for a TUNEL assay to detect apoptosis.

Protocol:

  • Culture and treat cells with the compound of interest.

  • Harvest and fix the cells, typically with paraformaldehyde.

  • Permeabilize the cell membranes to allow entry of the labeling enzymes.

  • Incubate the cells with a mixture containing Terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Wash the cells to remove unincorporated nucleotides.

  • Analyze the cells using flow cytometry or fluorescence microscopy to quantify the percentage of TUNEL-positive (apoptotic) cells.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

WesternBlot_Workflow start Prepare cell lysates quantification Determine protein concentration (e.g., BCA assay) start->quantification electrophoresis Separate proteins by SDS-PAGE quantification->electrophoresis transfer Transfer proteins to a membrane (e.g., PVDF) electrophoresis->transfer blocking Block non-specific binding sites on the membrane transfer->blocking primary_ab Incubate with primary antibody blocking->primary_ab washing1 Wash membrane primary_ab->washing1 secondary_ab Incubate with HRP-conjugated secondary antibody washing1->secondary_ab washing2 Wash membrane secondary_ab->washing2 detection Add chemiluminescent substrate washing2->detection imaging Image the blot detection->imaging end Analyze protein bands imaging->end

Caption: General workflow for Western blot analysis.

Protocol:

  • Prepare protein lysates from treated and control cells.

  • Quantify the protein concentration in each lysate.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the protein of interest.

  • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Add a chemiluminescent substrate that reacts with the enzyme to produce light.

  • Capture the signal on X-ray film or with a digital imager.

  • Analyze the intensity of the protein bands.

Comparative Analysis and Future Directions

The data presented for Fenretinide provides a robust framework for evaluating the potential of novel retinoids like this compound. Key comparative performance indicators for this compound would include:

  • Potency: A direct comparison of IC50 values against a panel of cancer cell lines will determine the relative potency of this compound.

  • Mechanism of Apoptosis Induction: Investigating whether this compound induces apoptosis via ROS generation, ceramide production, or other pathways will be crucial. Determining its dependence on RARs will also be a key differentiator.

  • In Vivo Efficacy and Toxicity: Head-to-head in vivo studies in relevant cancer models will be the ultimate measure of therapeutic potential, alongside a comprehensive toxicity profile.

As research on this compound progresses, this guide can serve as a valuable tool for interpreting its performance and positioning within the landscape of retinoid-based cancer therapeutics.

References

Arotinoid Acid (TTNPB): A Potent Retinoid with Preclinical Advantages in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

Arotinoid acid, a synthetic retinoid also known as TTNPB and initially coded as (E,E)-RAMB4, has demonstrated significant potential in preclinical cancer studies, exhibiting superior potency and efficacy in inhibiting cancer cell growth compared to some existing treatments. This guide provides a comparative analysis of TTNPB's performance against established cancer therapies, supported by experimental data, detailed methodologies, and signaling pathway diagrams.

Initially investigated for its potential in cancer therapy, the clinical development of Arotinoid acid (TTNPB) was halted due to its high teratogenic activity.[1] Consequently, the available data is limited to preclinical studies. It is important to note that while the acronym "RAMBA" was associated with the initial query, it stands for Retinoic Acid Metabolism Blocking Agents. TTNPB, however, is a potent agonist of the Retinoic Acid Receptors (RARs), and not a RAMBA.

Comparative Efficacy Against Existing Cancer Treatments

Arotinoid acid (TTNPB) has shown notable advantages in preclinical models of various cancers, particularly in breast cancer. Its high affinity for all three subtypes of retinoic acid receptors (RARα, RARβ, and RARγ) underpins its potent biological activity.

In Vitro Studies: Superior Potency in Cancer Cell Lines

Quantitative analysis of the half-maximal inhibitory concentration (IC50) reveals the superior potency of TTNPB in inhibiting the proliferation of various cancer cell lines when compared to standard-of-care agents such as tamoxifen and doxorubicin, as well as the naturally occurring retinoid, all-trans retinoic acid (ATRA).

Cell LineCancer TypeTTNPB IC50 (nM)ATRA IC50 (µM)Tamoxifen IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 Breast Cancer (ER+)Not specified in direct comparison, but potent growth inhibition observed[2]~139.9 (µg/ml)[3]4.506 (µg/mL)[4], 10.045[5]0.69 - 4
T47D Breast Cancer (ER+)Potent G0/G1 arrest and apoptosis inductionNot specified~158.53
MDA-MB-231 Breast Cancer (Triple-Negative)Not specifiedNot specified22301 - 3.16
HL-60 Promyelocytic Leukemia46,000 (46 µM)Potent differentiation inducerNot applicableNot specified
A549 Lung AdenocarcinomaNot specified92.3Not applicable>20

Note: Direct comparative studies with uniform experimental conditions are limited. The IC50 values presented are compiled from various sources and should be interpreted with caution. The potency of TTNPB is often reported in the nanomolar range for RAR binding and transcriptional activation, which is significantly lower than the micromolar concentrations often required for ATRA and other drugs to elicit a cytotoxic effect.

In Vivo Studies: Enhanced Tumor Growth Inhibition

Animal models have further substantiated the promising anti-cancer activity of TTNPB. In a key study utilizing a mouse xenograft model with hormone-sensitive (MXT-HS) and hormone-insensitive (MXT-HI) murine mammary carcinoma, TTNPB demonstrated a marked superiority over tamoxifen in inhibiting tumor growth. This effect was attributed to a more potent induction of apoptosis rather than just an inhibition of cell proliferation.

Mechanism of Action: Potent Activation of Retinoid Signaling

TTNPB exerts its anti-cancer effects by acting as a potent agonist of the Retinoic Acid Receptors (RARs). Upon entering the cell, TTNPB binds to RARs in the nucleus. This binding event triggers a conformational change in the receptor, leading to the recruitment of co-activator proteins and the dissociation of co-repressor complexes from Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This, in turn, initiates the transcription of genes involved in cell cycle arrest, differentiation, and apoptosis.

RAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular_effects Cellular Effects TTNPB_ext TTNPB TTNPB_cyt TTNPB_cyt TTNPB_ext->TTNPB_cyt Cellular Uptake CellCycleArrest G1 Cell Cycle Arrest Differentiation Differentiation Apoptosis Apoptosis RAR_RXR RAR_RXR TTNPB_cyt->RAR_RXR Binding CoRepressor CoRepressor TTNPB_cyt->CoRepressor Dissociation RARE RARE RAR_RXR->RARE CoActivator CoActivator RAR_RXR->CoActivator Recruitment Transcription Transcription RARE->Transcription Activation CoRepressor->RAR_RXR Inhibits Transcription CoActivator->RARE mRNA mRNA Transcription->mRNA Proteins Proteins mRNA->Proteins Translation Proteins->CellCycleArrest Proteins->Differentiation Proteins->Apoptosis

Experimental Protocols

The following are generalized protocols for key in vitro and in vivo experiments used to assess the efficacy of anti-cancer compounds like TTNPB.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of TTNPB, a comparator drug, or vehicle control for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired compounds for a specified period.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Annexin V Staining: Resuspend the cells in 1X Annexin V binding buffer and add FITC-conjugated Annexin V. Incubate for 15 minutes at room temperature in the dark.

  • Propidium Iodide Staining: Add propidium iodide (PI) to the cell suspension just before analysis.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis & Comparison CellCulture Cancer Cell Lines (e.g., MCF-7, T47D) MTT Cell Viability Assay (MTT) CellCulture->MTT Apoptosis Apoptosis Assay (Annexin V) CellCulture->Apoptosis IC50 IC50 Calculation MTT->IC50 ApoptosisQuant Quantification of Apoptosis Apoptosis->ApoptosisQuant AnimalModel Tumor Xenograft Model (Immunocompromised Mice) TumorImplantation Subcutaneous Implantation of Cancer Cells AnimalModel->TumorImplantation Treatment Treatment with TTNPB vs. Control/Comparator TumorImplantation->Treatment TumorMeasurement Tumor Volume Measurement Treatment->TumorMeasurement TumorGrowth Tumor Growth Inhibition Analysis TumorMeasurement->TumorGrowth Comparison Comparison with Existing Treatments IC50->Comparison ApoptosisQuant->Comparison TumorGrowth->Comparison Conclusion Conclusion on Preclinical Efficacy Comparison->Conclusion

Tumor Xenograft Model in Mice

This in vivo model assesses the anti-tumor efficacy of a compound in a living organism.

  • Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium, sometimes mixed with Matrigel.

  • Tumor Implantation: Subcutaneously inject approximately 1-10 million cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer TTNPB, a comparator drug, or vehicle control via a clinically relevant route (e.g., intraperitoneal or oral).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis). Compare the tumor growth inhibition between the treatment and control groups.

Conclusion

Preclinical evidence strongly suggests that Arotinoid acid (TTNPB) possesses significant anti-cancer properties, often exceeding the potency of existing treatments like tamoxifen and all-trans retinoic acid in in vitro and in vivo models. Its mechanism of action through potent RAR agonism leads to effective induction of cell cycle arrest and apoptosis in cancer cells. Despite these promising preclinical findings, its development for oncological indications was halted due to significant teratogenicity. Nevertheless, the study of TTNPB provides valuable insights into the therapeutic potential of potent and selective RAR agonists in cancer treatment and serves as an important tool for cancer research. Further investigation into novel retinoids with similar efficacy but improved safety profiles is warranted.

References

A Comparative Analysis of (E,E)-4-(2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl)benzoic acid (TTNPB), a Potent Retinoic Acid Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

(E,E)-4-(2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl)benzoic acid , more commonly known by its laboratory designation TTNPB or as Arotinoid acid , is a synthetic retinoid and a highly potent agonist of Retinoic Acid Receptors (RARs).[1] This guide provides a comparative overview of TTNPB's performance against other RAR agonists, supported by experimental data, detailed protocols, and visual diagrams of its mechanism of action and experimental workflows. This information is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Performance Data

The potency and selectivity of TTNPB as an RAR agonist have been characterized in various studies. The following tables summarize key quantitative data, comparing TTNPB with other common RAR agonists.

Table 1: Comparative Binding Affinity (IC50, nM) of RAR Agonists

CompoundRARαRARβRARγReference
TTNPB 5.14.59.3[2]
TTNPB (murine) 3.84.04.5[3]
AM580 8131450[4]

IC50 values represent the concentration of the ligand required to inhibit 50% of the binding of a radiolabeled retinoic acid to the receptor. Lower values indicate higher binding affinity.

Table 2: Comparative Transcriptional Activation (EC50, nM) of RAR Agonists

CompoundRARαRARβRARγReference
TTNPB 2.01.10.8[3]
TTNPB 2142.4

EC50 values represent the concentration of the ligand that induces a response halfway between the baseline and maximum. Lower values indicate greater potency in activating the receptor's transcriptional activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of RAR agonists.

1. Competitive Binding Assay

This assay determines the binding affinity of a compound to the different RAR subtypes.

  • Receptor Preparation: Nucleosol or cytosolic fractions containing the specific RAR subtype (α, β, or γ) are prepared.

  • Incubation: Varying concentrations of the unlabeled test compound (e.g., TTNPB) are incubated with the receptor preparation in the presence of a fixed concentration of a radiolabeled retinoic acid (e.g., [3H]tRA).

  • Separation: After reaching equilibrium, bound and free radioligand are separated using methods like Sephadex PD-10 desalting columns.

  • Quantification: The amount of bound radioligand is measured, and the IC50 value is calculated, which represents the concentration of the test compound that displaces 50% of the specifically bound radioligand.

2. Cell Proliferation Assay

This assay measures the effect of a compound on cell growth.

  • Cell Culture: Breast cancer cell lines (e.g., T47D) or normal human mammary epithelial cells are maintained in appropriate media.

  • Treatment: Cells are treated with different concentrations of the RAR agonist for a specified number of days, with regular media and treatment changes.

  • Measurement: Cell proliferation is measured using a colorimetric assay, such as the CellTiter 96 Aqueous Non-Radioactive Cell Proliferation Assay, which determines the number of viable cells.

3. In Vivo Tumor Growth Inhibition Studies

These studies assess the anti-tumor efficacy of a compound in animal models.

  • Animal Model: Mouse models bearing mammary carcinoma strains (e.g., MXT murine mammary carcinoma) are used.

  • Administration: The test compound (e.g., TTNPB) is administered to the animals, typically via intraperitoneal (i.p.) injection, at a specified dosage and schedule.

  • Tumor Measurement: Tumor growth is monitored and measured over time to assess the inhibitory effect of the compound.

  • Analysis: The effect of the compound on tumor growth is often compared to a control group and can include analysis of apoptosis induction.

Visualizing Mechanisms and Workflows

Signaling Pathway of TTNPB as an RAR Agonist

The following diagram illustrates the mechanism of action of TTNPB. As an RAR agonist, TTNPB binds to Retinoic Acid Receptors (RARs), which are ligand-dependent transcription factors. This binding event typically occurs in the nucleus and leads to the recruitment of co-activators and the regulation of target gene expression, influencing various cellular processes like cell proliferation, differentiation, and apoptosis.

RAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TTNPB_ext TTNPB TTNPB_cyt TTNPB TTNPB_ext->TTNPB_cyt Cellular Uptake TTNPB_nuc TTNPB TTNPB_cyt->TTNPB_nuc Nuclear Translocation RXR_cyt RXR RXR_nuc RXR RXR_cyt->RXR_nuc RAR_cyt RAR RAR_nuc RAR RAR_cyt->RAR_nuc Heterodimer TTNPB-RAR/RXR Heterodimer TTNPB_nuc->Heterodimer RXR_nuc->Heterodimer RAR_nuc->Heterodimer RARE Retinoic Acid Response Element (RARE) Heterodimer->RARE Binds to DNA Gene Target Gene Transcription RARE->Gene Regulates Cellular_Response Cellular Response (Proliferation, Differentiation, Apoptosis) Gene->Cellular_Response Leads to

Figure 1: TTNPB-mediated RAR signaling pathway.

Experimental Workflow for Evaluating RAR Agonists

The diagram below outlines a typical experimental workflow for the preclinical evaluation of a potential RAR agonist like TTNPB. This process begins with in vitro assays to determine binding affinity and functional activity, followed by cell-based assays to assess cellular responses, and finally, in vivo studies to evaluate efficacy and safety in animal models.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Studies Binding Competitive Binding Assay (Determine IC50) Activation Transcriptional Activation Assay (Determine EC50) Binding->Activation Proliferation Cell Proliferation Assay Activation->Proliferation Apoptosis Apoptosis Assay Proliferation->Apoptosis Differentiation Cell Differentiation Assay Apoptosis->Differentiation Efficacy Tumor Growth Inhibition (Animal Models) Differentiation->Efficacy Toxicity Toxicity Studies Efficacy->Toxicity

Figure 2: Preclinical evaluation workflow for RAR agonists.

References

A Comparative Guide to In Vitro and In Vivo Evaluation of ErbB4 Signaling Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Notice: No publicly available information was found for a compound specifically named "(E,E)-RAMB4". This guide therefore provides a representative comparison of in vitro and in vivo methodologies for evaluating compounds that target the ErbB4 signaling pathway, a crucial regulator of cell proliferation, differentiation, and apoptosis. The data and protocols presented herein are based on established findings for known ErbB4 modulators and serve as a framework for the investigation of novel therapeutic agents.

The ErbB4 receptor, a member of the epidermal growth factor receptor (EGFR) family, is a key player in cellular signaling.[1][2] Its dysregulation has been implicated in various cancers, making it an important therapeutic target.[3] This guide offers a comparative overview of in vitro and in vivo experimental data and protocols to assess the efficacy and mechanism of action of compounds targeting ErbB4.

Data Presentation: In Vitro vs. In Vivo Efficacy

The following tables summarize representative quantitative data for known ErbB4 inhibitors, illustrating the types of results obtained from in vitro and in vivo studies.

Table 1: In Vitro Activity of Known ErbB4 Inhibitors

CompoundAssay TypeTargetCell LineIC50 (nM)
AfatinibKinase AssayErbB4-1[4]
PoziotinibKinase AssayErbB4-23.5
LapatinibKinase AssayErbB4-367
AllitinibKinase AssayErbB4-0.8

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Efficacy of Known ErbB4 Inhibitors in Xenograft Models

CompoundAnimal ModelTumor TypeDosageTumor Growth Inhibition (TGI)
AfatinibMouseNon-Small Cell Lung Cancer (PC-9)15 mg/kg, daily90.2% on day 14[2]
LapatinibMouseBreast Cancer (231-BR)100 mg/kg, daily54% reduction in large metastases
AfatinibMouseHead and Neck Squamous Cell Carcinoma (HN5)15 mg/kg, dailyResulted in tumor regression
LapatinibMouseCanine Transitional Cell Carcinoma (Sora)100 mg/kg, dailySignificantly smaller tumor volume compared to control

TGI: Tumor Growth Inhibition, a percentage representing the reduction in tumor size in treated animals compared to a control group.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key experiments cited in this guide.

In Vitro Protocols

1. ErbB4 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the ErbB4 kinase domain.

  • Objective: To determine the IC50 of a test compound against ErbB4 kinase.

  • Principle: A radiometric assay (HotSpot™) or a luminescence-based assay (ADP-Glo™) can be used. In the ADP-Glo™ assay, the amount of ADP produced in the kinase reaction is converted to ATP, which is then used to generate a light signal via a luciferase reaction. The light signal is inversely proportional to the kinase activity.

  • Procedure (ADP-Glo™ Kinase Assay):

    • Dilute the ErbB4 enzyme, substrate (e.g., a poly(Glu, Tyr) peptide), ATP, and the test compound in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).

    • Add 1 µl of the test compound or vehicle (5% DMSO) to the wells of a 384-well plate.

    • Add 2 µl of the ErbB4 enzyme.

    • Add 2 µl of the substrate/ATP mix to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

    • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Read the luminescence on a plate reader.

    • Calculate the IC50 value from a dose-response curve.

2. Cell Proliferation Assay (MTS Assay)

This assay assesses the effect of a compound on the proliferation of cancer cell lines that express ErbB4.

  • Objective: To determine the effect of a test compound on cell viability and proliferation.

  • Principle: The MTS assay is a colorimetric assay. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product, as measured by the absorbance at 490 nm, is directly proportional to the number of living cells in the culture.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or vehicle control.

    • Incubate for a specified period (e.g., 72 hours).

    • Add 20 µl of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Record the absorbance at 490 nm using a microplate reader.

    • Plot the absorbance against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

In Vivo Protocol

1. Xenograft Tumor Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.

  • Objective: To assess the in vivo anti-tumor activity of a test compound.

  • Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

  • Procedure:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).

    • Monitor the mice for tumor formation.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle control to the mice according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

    • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

    • Calculate the tumor volume using the formula: (Length x Width²) / 2.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

    • Calculate the Tumor Growth Inhibition (TGI) percentage.

Mandatory Visualizations

Signaling Pathway

The ErbB4 signaling pathway is a complex network that regulates key cellular processes. Upon ligand binding, ErbB4 can form homodimers or heterodimers with other ErbB family members, leading to the activation of downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways.

ErbB4_Signaling_Pathway Ligand Ligand (e.g., Neuregulin) ErbB4_inactive ErbB4 (inactive) Ligand->ErbB4_inactive binds ErbB4_active ErbB4 Dimer (active) ErbB4_inactive->ErbB4_active dimerizes & activates PI3K PI3K ErbB4_active->PI3K Grb2_SOS Grb2/SOS ErbB4_active->Grb2_SOS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Growth mTOR->Cell_Survival Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation & Differentiation ERK->Proliferation Experimental_Workflow Start Compound Synthesis (this compound) In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Kinase_Assay ErbB4 Kinase Assay (IC50 determination) In_Vitro_Screening->Kinase_Assay Cell_Proliferation Cell Proliferation Assay (e.g., MTS) In_Vitro_Screening->Cell_Proliferation Downstream_Signaling Western Blot for p-AKT, p-ERK In_Vitro_Screening->Downstream_Signaling In_Vivo_Testing In Vivo Testing Kinase_Assay->In_Vivo_Testing Cell_Proliferation->In_Vivo_Testing Downstream_Signaling->In_Vivo_Testing Xenograft_Model Tumor Xenograft Model in Mice In_Vivo_Testing->Xenograft_Model Efficacy_Evaluation Efficacy Evaluation (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Evaluation Toxicity_Assessment Toxicity Assessment Xenograft_Model->Toxicity_Assessment End Lead Optimization or Clinical Candidate Selection Efficacy_Evaluation->End Toxicity_Assessment->End

References

Comparative Analysis of the Synthetic Retinoid Tamibarotene and All-Trans Retinoic Acid (ATRA) in Oncological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: As research into novel cancer therapeutics continues to advance, synthetic retinoids are gaining prominence for their potential to overcome the limitations of naturally occurring compounds. This guide provides a meta-analysis and comparison of Tamibarotene (also known as AM-80 or SY-1425), a synthetic retinoid, and all-trans retinoic acid (ATRA), a first-generation retinoid.[1][2] This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, clinical efficacy, and experimental protocols.

Initial literature searches for "(E,E)-RAMB4" did not yield any publicly available research, suggesting it may be a novel compound not yet in the public domain. Consequently, this guide uses Tamibarotene as a well-documented, structurally related compound to provide a relevant comparative framework against the established benchmark, ATRA.

I. Overview and Mechanism of Action

Tamibarotene is a potent synthetic retinoid designed for greater chemical stability and receptor selectivity compared to ATRA.[1][2] It is a specific agonist for the retinoic acid receptor alpha (RARα) and beta (RARβ), with a lower affinity for cellular retinoic acid-binding protein, which may contribute to sustained plasma levels.[1] This selectivity is crucial in its application for acute promyelocytic leukemia (APL), where it targets the PML-RARα fusion protein, promoting the degradation of this oncoprotein and inducing the differentiation of leukemic cells. In contrast, ATRA, while also effective, is less selective and can lead to more significant side effects.

The primary mechanism of action for RAR agonists involves binding to RAR/RXR heterodimers on retinoic acid response elements (RAREs) in the DNA. This binding displaces corepressors and recruits coactivators, initiating the transcription of target genes that regulate cell differentiation, proliferation, and apoptosis.

Signaling Pathway of RAR Agonists

RAR_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid Retinoid (ATRA, Tamibarotene) RAR RARα/β Retinoid->RAR Enters Nucleus RARE RARE Retinoid->RARE Ligand Binding RXR RXR RAR->RXR Forms Heterodimer RAR->RARE Binds to DNA RXR->RARE Binds to DNA CoR Corepressors CoA Coactivators TargetGene Target Gene Transcription CoA->TargetGene Initiates RARE->CoR Recruits (Ligand-free state) RARE->CoA Recruits (Ligand-bound state) Differentiation Cell Differentiation, Apoptosis, Growth Arrest TargetGene->Differentiation Leads to Experimental_Workflow cluster_assays Assessments start Start cell_culture Culture HL-60 Cells start->cell_culture treatment Treat with Tamibarotene and ATRA (Varying Conc.) cell_culture->treatment incubation Incubate (72-96h) treatment->incubation nbt_assay NBT Reduction Assay (Differentiation) incubation->nbt_assay mtt_assay MTT Assay (Proliferation) incubation->mtt_assay qpcr_assay qRT-PCR (Gene Expression) incubation->qpcr_assay data_analysis Data Analysis (IC50, % Differentiated Cells, Fold Change) nbt_assay->data_analysis mtt_assay->data_analysis qpcr_assay->data_analysis conclusion Comparative Efficacy Conclusion data_analysis->conclusion

References

Safety Operating Guide

Proper Disposal Procedures for (E,E)-RAMB4

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: (E,E)-RAMB4 is a hypothetical compound for the purpose of this document. The following disposal procedures are based on best practices for handling hazardous brominated organic compounds and should be adapted to the specific properties and regulations relevant to any actual chemical being used. Always consult the Safety Data Sheet (SDS) for the specific compound and your institution's environmental health and safety (EHS) office before handling or disposing of any chemical.

This document provides essential safety and logistical information for the proper disposal of this compound, a representative brominated organic compound. The procedural, step-by-step guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal, minimizing risk to personnel and the environment.

Hazard Profile

Based on analogous brominated compounds, this compound should be handled as a hazardous substance with the following potential risks:

  • Toxicity: Toxic by inhalation, in contact with skin, and if swallowed[1].

  • Irritation: Causes severe skin, eye, and respiratory system irritation[1][2].

  • Carcinogenicity: May be a suspected carcinogen[3][4].

  • Organ Damage: Potential for liver and kidney damage.

  • Environmental Hazard: Toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and face shieldProtects against splashes and vapors that can cause severe eye irritation or injury.
Hand Protection Appropriate chemical-resistant gloves (e.g., Viton®, Barrier®)Prevents skin absorption and severe skin irritation.
Body Protection Chemical-resistant lab coat or apronProtects against skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or with a chemical fume hood. If airborne concentrations are high, a NIOSH-approved respirator with an organic vapor cartridge is required.Minimizes inhalation of toxic vapors.

Spill Management Procedure

Immediate and appropriate response to a spill is critical to prevent exposure and environmental contamination.

1. Minor Spill (less than 100 mL in a chemical fume hood):

  • Ensure the fume hood is operational.
  • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
  • Collect the absorbent material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.
  • Wipe the spill area with a suitable solvent (e.g., acetone), followed by soap and water.
  • Collect all cleaning materials as hazardous waste.

2. Major Spill (more than 100 mL or outside a fume hood):

  • Evacuate the immediate area and alert nearby personnel.
  • If the spill is flammable, eliminate all ignition sources.
  • Contact your institution's EHS office or emergency response team immediately.
  • Prevent the spill from entering drains or waterways.
  • Allow only trained personnel with appropriate respiratory protection to clean up the spill.

Waste Disposal Procedure

All this compound waste, including empty containers, contaminated materials, and solutions, must be disposed of as hazardous waste.

1. Waste Segregation:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.
  • Segregate liquid and solid waste into separate, compatible containers.

2. Waste Container Labeling:

  • Use a designated, leak-proof, and chemically resistant container for this compound waste.
  • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

3. Waste Accumulation and Storage:

  • Keep waste containers tightly sealed when not in use.
  • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials such as strong oxidizing agents and bases.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's EHS office or a licensed hazardous waste disposal contractor.
  • Never dispose of this compound down the drain or in regular trash.

Experimental Protocols: Waste Neutralization (Hypothetical)

Note: The following is a hypothetical neutralization protocol for a generic brominated organic compound. The feasibility and safety of this procedure for this compound would require extensive laboratory validation.

Objective: To convert the reactive brominated compound into a less hazardous form before disposal.

Methodology:

  • In a chemical fume hood, slowly add the this compound waste to a stirred, cooled solution of sodium hydroxide in a suitable solvent (e.g., ethanol).

  • Monitor the reaction temperature and pH.

  • After the reaction is complete, as confirmed by an appropriate analytical method (e.g., GC-MS), neutralize the resulting solution.

  • The final solution and any precipitates must still be collected and disposed of as hazardous waste, but the primary hazard of the reactive bromoalkane is reduced.

Logical Workflow for this compound Disposal

G cluster_0 Waste Generation & Identification cluster_1 Segregation & Containment cluster_2 Storage & Handling cluster_3 Final Disposal A Generate this compound Waste B Identify as Hazardous Waste A->B C Segregate Liquid & Solid Waste B->C D Use Labeled, Sealed Containers C->D E Store in Ventilated Area D->E F Use Secondary Containment E->F G Contact EHS for Pickup F->G H Licensed Hazardous Waste Disposal G->H

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(E,E)-RAMB4
Reactant of Route 2
(E,E)-RAMB4

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。